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  • Product: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid
  • CAS: 885519-31-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural & Synthetic Analysis of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid

[1][2][3][4] Executive Summary 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) is a highly specialized heterocyclic scaffold utilized in the design of bioactive small molecules.[1][2][3][4] Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) is a highly specialized heterocyclic scaffold utilized in the design of bioactive small molecules.[1][2][3][4] Characterized by its indazole core , this compound features a unique substitution pattern—a chlorine atom at the C4 position and an amino group at the C6 position—imparting distinct electronic and steric properties.[4][5] It serves as a critical intermediate in the synthesis of 5-HT4 receptor agonists , kinase inhibitors (e.g., FGFR, VEGFR), and other pharmacophores requiring a rigid, hydrogen-bond-donating bicyclic system.[2][3][4][5] This guide provides a comprehensive technical analysis of its structural architecture, synthetic methodologies, and reactivity profile.[4][5]

Part 1: Structural Architecture & Physicochemical Profile[2][3][4]

Chemical Identity[2][4][6][7][8][9][10]
  • IUPAC Name: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid[1][2][3][4][6][7]

  • CAS Number: 885519-31-3[1][2][3][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [2][4][7]
  • Molecular Weight: 211.61 g/mol [2][4][7]

  • SMILES: NC1=CC(Cl)=C2C(C(O)=O)=NNC2=C1[3][4][5][8]

Structural Analysis & Electronic Effects

The molecule is built upon the 1H-indazole heterocycle, a 10-


 electron aromatic system.[1][2][3][4]
  • Indazole Core (Tautomerism): The compound exists primarily in the 1H-tautomer form in the solid state and polar solvents, stabilized by aromaticity and intermolecular hydrogen bonding.[4][5] The carboxylic acid at C3 and the NH at N1 can form a cooperative hydrogen-bonding network.[2][3]

  • 4-Chloro Substituent (Steric/Electronic):

    • Steric Blockade: The chlorine atom at C4 occupies the "bay region" relative to the C3-carboxylic acid.[2][4] This creates significant steric hindrance, forcing the C3-carbonyl group to twist slightly out of planarity with the aromatic ring, potentially modulating solubility and binding affinity.[2][5]

    • Electronic Effect: The -I (inductive withdrawal) effect of chlorine reduces the electron density of the pyrazole ring, increasing the acidity of the N1-H proton.[2][3][4][5]

  • 6-Amino Substituent:

    • Electronic Donor: The amino group at C6 acts as a strong resonance donor (+M effect), pushing electron density into the benzene ring.[4][5] This counteracts the electron-withdrawing nature of the pyrazole and chlorine, making the C7 position more nucleophilic and susceptible to electrophilic attack.[2][3][5]

Physicochemical Properties (Predicted & Experimental)
PropertyValue (Approx.)Mechanistic Insight
pKa (COOH) 3.2 – 3.8Acidified by the electron-deficient indazole core and 4-Cl inductive effect.[1][2][3][4]
pKa (N1-H) 12.5 – 13.5Typical for indazoles; slightly more acidic due to 4-Cl.[1][2][3][4]
pKa (6-NH

)
2.5 – 3.5Significantly less basic than aniline (pKa 4.[2][3][4]6) due to the electron-withdrawing heteroaromatic ring.[2][3]
LogP 1.6 – 1.9Moderate lipophilicity; balanced by the polar zwitterionic potential.[4]
Solubility Low (Water)High lattice energy due to strong intermolecular H-bonds (donor/acceptor pairs).[3][4] Soluble in DMSO, DMF.[5]

Part 2: Synthetic Methodology

The synthesis of highly substituted indazoles requires precise regiocontrol.[4] The most robust route for this specific isomer utilizes the Isatin Ring-Opening/Recyclization Strategy , which ensures the correct placement of the carboxylic acid at C3.[4][5]

Primary Route: Modified Sandmeyer-Isatin Synthesis

This pathway starts from a substituted isatin, ensuring the carbon skeleton is pre-formed before ring closure.[2][4][5]

Step-by-Step Protocol:

  • Precursor Selection: Start with 4-chloro-6-nitroisatin .[1][2][3]

  • Ring Opening (Hydrolysis):

    • Reagents: NaOH (aq), Heat.[5]

    • Mechanism:[2][4] Hydrolysis of the amide bond yields 2-amino-4-chloro-6-nitrophenylglyoxylic acid .[1][2][3][4]

  • Diazotization & Reduction:

    • Reagents: NaNO

      
      , HCl (0°C), followed by SnCl
      
      
      
      (Stannous Chloride).[4][5]
    • Mechanism:[2][4] The amine is converted to a diazonium salt.[4] In situ reduction by SnCl

      
       yields the hydrazine intermediate, which spontaneously cyclizes onto the ketone carbonyl to form the indazole ring.[4][5]
      
    • Intermediate:4-chloro-6-nitro-1H-indazole-3-carboxylic acid .[1][2][3][4]

  • Nitro Reduction:

    • Reagents: H

      
      , Pd/C (Catalytic Hydrogenation) or Fe/NH
      
      
      
      Cl.[4][5]
    • Product:6-Amino-4-chloro-1H-indazole-3-carboxylic acid .[1][2][3][4][6][7]

Visualization: Retrosynthetic Analysis[2]

Retrosynthesis Target 6-Amino-4-chloro-1H-indazole-3-COOH (Target) NitroIndazole 4-Chloro-6-nitro-1H-indazole-3-COOH NitroIndazole->Target Nitro Reduction (H2, Pd/C) Glyoxylic 2-Amino-4-chloro-6-nitrophenyl- glyoxylic acid Glyoxylic->NitroIndazole 1. NaNO2, HCl 2. SnCl2 (Cyclization) Isatin 4-Chloro-6-nitroisatin (Starting Material) Isatin->Glyoxylic NaOH, Heat (Ring Opening)

Figure 1: Retrosynthetic pathway utilizing the Isatin strategy for regioselective synthesis.[3][4][5]

Part 3: Reactivity & Derivatization[2][5]

For medicinal chemistry optimization (SAR), this scaffold offers three distinct vectors for modification.

Functionalization Logic
  • Vector A: C3-Carboxylic Acid (Amide Coupling) [2][3][4]

    • Reactivity: Standard peptide coupling (EDC/HOBt, HATU) works well.[4][5]

    • Challenge: The steric bulk of the 4-Chloro group hinders nucleophilic attack at the carbonyl.[2][4]

    • Solution: Use highly reactive coupling agents (e.g., HATU, T3P) or convert to the acid chloride (SOCl

      
      ) prior to amine addition.[4][5]
      
  • Vector B: N1-Nitrogen (Alkylation) [2][3][4]

    • Reactivity: The N1 proton is acidic (pKa ~13).[4] Deprotonation with bases like Cs

      
      CO
      
      
      
      or NaH followed by alkyl halides allows for N1-functionalization.[2]
    • Selectivity: N1 vs. N2 selectivity is controlled by sterics and electronics. The 1H-isomer is thermodynamically favored, but alkylation can yield mixtures.[2][3][4][5]

  • Vector C: C6-Amine (Sandmeyer/Acylation)

    • Reactivity: The 6-amino group is weakly nucleophilic.[2]

    • Applications: Can be converted to amides (reverse amides), sulfonamides, or replaced by halides/nitriles via Sandmeyer chemistry to diversify the electronic profile of the benzene ring.[4][5]

Visualization: Reactivity Map

Reactivity Core 6-Amino-4-chloro-1H-indazole -3-carboxylic acid Amide C3-Amides (Target Binding) Core->Amide HATU, R-NH2 (Steric care needed) N_Alkyl N1-Alkyls (Solubility/PK) Core->N_Alkyl Cs2CO3, R-X Sandmeyer C6-Halides/Nitriles (Electronic Tuning) Core->Sandmeyer NaNO2, CuX

Figure 2: Primary vectors for chemical modification and SAR exploration.

Part 4: Medicinal Chemistry Applications[2][3][7][14]

5-HT4 Receptor Agonists

The 4-amino-5-chloro-2-methoxybenzamide motif is a classic pharmacophore for 5-HT4 agonists (e.g., Cisapride, Prucalopride).[1][2][3][4] The indazole-3-carboxylic acid scaffold serves as a bioisostere for the benzamide core.[1][2][3]

  • Mechanism: The C3-amide mimics the carbonyl of the benzamide, while the N1-H mimics the amide NH or the ortho-methoxy interaction.[1][2][3][4]

  • Advantage: Indazoles often show reduced hERG channel affinity compared to their benzamide counterparts, improving cardiac safety profiles [1].[4][5]

Kinase Inhibition (FGFR/VEGFR)

Indazole-3-carboxylic acid derivatives are potent ATP-competitive inhibitors.[1][2][3][4]

  • Binding Mode: The indazole N1-H and N2 act as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase (e.g., Glu/Ala residues).[2][3][4][5]

  • Role of 4-Cl: The chlorine atom can fill small hydrophobic pockets (gatekeeper residues) or induce a twist that improves selectivity for specific kinase isoforms.[2][3][4]

References

  • Bioisosterism in 5-HT4 Agonists

    • Title: Indazole-3-carboxamides as novel 5-HT4 receptor agonists.[1][2][3]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Discusses the replacement of benzamides with indazoles to mitig
    • [3][5]

  • Synthetic Protocol (Isatin Route)

    • Title: Synthesis of 1H-Indazole-3-carboxylic Acids via the Reaction of Isatins with Nitrous Acid.[1][2][3]

    • Source:Journal of the American Chemical Society (Snyder et al., 1952).[5]

    • Context: The foundational method for converting isatins to indazole-3-carboxylates.[1][2][3]

    • [3][5]

  • Compound Data Source

    • Title: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3).[1][2][3][4][6][7]

    • Source: PubChem / Chemical Vendors (LeapChem, BLDPharm).[5]

    • Context: Verification of chemical identity and commercial availability.
    • [3][5][9]

(Note: Specific synthesis of the 4-Cl, 6-NH2 isomer is an adaptation of the general methods cited above.)

Sources

Exploratory

CAS number for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Title: Technical Whitepaper: Synthesis, Profiling, and Application of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3) Executive Summary In modern medicinal chemistry, the 1H-indazole core is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Synthesis, Profiling, and Application of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3)

Executive Summary

In modern medicinal chemistry, the 1H-indazole core is a privileged scaffold, frequently deployed as a bioisostere for indole and benzimidazole in the development of kinase inhibitors and receptor antagonists. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3) represents a highly functionalized, orthogonally reactive building block[1]. The strategic placement of a C3-carboxylic acid, a C4-chlorine atom, and a C6-amino group provides a versatile template for divergent library synthesis. This technical guide details the physicochemical properties, a self-validating synthetic protocol, and the strategic utility of this compound in drug discovery workflows.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting the behavior of building blocks in subsequent coupling reactions and their influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates. The quantitative parameters of CAS 885519-31-3 are summarized below[1],[2].

PropertyValue
Chemical Name 6-Amino-4-chloro-1H-indazole-3-carboxylic acid
CAS Registry Number 885519-31-3
Molecular Formula C8H6ClN3O2
Molecular Weight 211.61 g/mol
SMILES String O=C(C1=NNC2=C1C(Cl)=CC(N)=C2)O
Hydrogen Bond Donors 3 (COOH, NH2, Indazole-NH)
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Strategic Synthesis & Mechanistic Causality

Direct electrophilic aromatic substitution on the indazole core often results in poor regioselectivity due to the tautomeric nature of the pyrazole ring. To achieve absolute regiocontrol for the C4-chloro and C6-amino substituents, a de novo ring construction approach is preferred. The following protocol utilizes a modified Sandmeyer-type cyclization starting from a pre-functionalized isatin.

Experimental Protocol: De Novo Synthesis of CAS 885519-31-3

Step 1: Base-Catalyzed Isatin Ring Opening

  • Procedure: Suspend 4-chloro-6-nitroisatin (1.0 eq) in a 10% aqueous NaOH solution. Heat the mixture to 60°C for 2 hours. The suspension will transition into a deep red homogeneous solution, indicating the hydrolytic cleavage of the lactam ring to yield 2-amino-6-chloro-4-nitrophenylglyoxylic acid.

  • Causality: Opening the isatin ring exposes the primary amine and the α-keto acid, setting up the necessary spatial arrangement for the subsequent intramolecular cyclization.

  • Validation Checkpoint: LC-MS analysis must confirm the complete consumption of the starting material and the appearance of the [M+H]+ peak corresponding to the opened glyoxylic acid intermediate.

Step 2: Diazotization and Reductive Cyclization

  • Procedure: Cool the reaction vessel to 0°C. Acidify the solution with concentrated HCl to pH < 2. Slowly add an aqueous solution of NaNO2 (1.1 eq) dropwise, strictly maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt. Subsequently, add a pre-cooled solution of SnCl2 (2.5 eq) in concentrated HCl dropwise.

  • Causality: Temperature control (<5°C) during diazotization is critical to prevent the thermal degradation of the diazonium intermediate into a phenol. The addition of SnCl2 reduces the diazonium species to an aryl hydrazine, which spontaneously undergoes condensation with the adjacent α-keto carbonyl to close the pyrazole ring, forming 4-chloro-6-nitro-1H-indazole-3-carboxylic acid.

  • Validation Checkpoint: The product will precipitate as a solid. 1H NMR (DMSO-d6) should confirm the disappearance of the glyoxylic acid proton and the emergence of the characteristic indazole NH proton at ~13.5 ppm.

Step 3: Chemoselective Nitro Reduction

  • Procedure: Dissolve the cyclized intermediate in an ethanol/water (3:1) mixture. Add Iron powder (5.0 eq) and NH4Cl (2.0 eq). Heat the mixture to reflux for 2 hours. Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate under reduced pressure to precipitate the final product.

  • Causality: Iron/NH4Cl is deliberately selected over standard Palladium on Carbon (Pd/C) catalyzed hydrogenation. Pd/C under a hydrogen atmosphere carries a high risk of hydrodehalogenation, which would cleave the critical C4-chlorine atom. The Fe/NH4Cl system ensures chemoselective reduction of the nitro group to the primary amine while preserving the halogen.

  • Validation Checkpoint: Final purity (>95%) confirmed via HPLC. Mass spectrometry confirms the target molecular weight of 211.61 g/mol [2].

SynthWorkflow A 4-Chloro-6-nitroisatin (Starting Material) B Ring Opening (NaOH, H2O) A->B Hydrolysis C Diazotization & Cyclization (NaNO2, HCl, SnCl2) B->C -N2, Cyclization D Nitro Reduction (Fe, NH4Cl, EtOH/H2O) C->D Selective Reduction E 6-Amino-4-chloro-1H-indazole- 3-carboxylic acid (CAS 885519-31-3) D->E Final Product

Fig 1: Step-by-step synthetic workflow for CAS 885519-31-3.

Orthogonal Derivatization in Drug Discovery

The true value of CAS 885519-31-3 lies in its orthogonal reactivity, which allows medicinal chemists to systematically explore structure-activity relationships (SAR) without complex protecting group manipulation[3].

  • C3-Carboxylic Acid (Electrophilic Node): The carboxylic acid can be readily activated using coupling reagents (e.g., HATU, EDCI) for amide bond formation with various aliphatic or aromatic amines. This is a common vector for tuning the solvent-exposed regions of kinase inhibitors.

  • C6-Amino Group (Nucleophilic Node): The aniline-like primary amine at the 6-position is primed for Buchwald-Hartwig cross-coupling, reductive amination, or acylation. This vector is typically directed toward the hinge region of the kinase domain.

  • C4-Chlorine (Steric/Electronic Modulator): The chlorine atom provides a dual function: it locks the conformation of C3-substituents via steric clash and modulates the pKa of the indazole NH, enhancing the compound's overall binding affinity and metabolic stability.

Functionalization Core CAS 885519-31-3 Core Scaffold C3 C3-Carboxylic Acid (Electrophilic Node) Core->C3 C6 C6-Amino Group (Nucleophilic Node) Core->C6 Amide Amide Coupling (HATU, DIPEA) C3->Amide Ester Esterification (ROH, EDCI) C3->Ester SNAr SNAr / Buchwald-Hartwig (Aryl Halides, Pd) C6->SNAr Acylation Acylation (Acyl Chlorides) C6->Acylation

Fig 2: Orthogonal derivatization strategy for the indazole scaffold.

References

Sources

Foundational

Strategic Application of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid in Drug Discovery: Mechanisms, Workflows, and Analytical Validation

Executive Summary In modern medicinal chemistry, the indazole scaffold has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors for oncology and inflammatory diseases. 6-Amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors for oncology and inflammatory diseases. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid represents a highly specialized, low-molecular-weight building block designed to exploit the ATP-binding cassette of protein kinases. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and the self-validating experimental workflows required to evaluate its derivatives in preclinical drug discovery.

Physicochemical Profiling & Structural Rationale

The precise substitution pattern of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is not arbitrary; it is a calculated design meant to maximize synthetic versatility while pre-optimizing target engagement[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Rationale & Causality
Chemical Name 6-Amino-4-chloro-1H-indazole-3-carboxylic acidCore scaffold designed for kinase hinge-binding.
CAS Registry Number 885519-31-3Unique identifier for procurement and library registration[1].
Molecular Formula C8H6ClN3O2Defines the exact atomic composition[1].
Molecular Weight 211.61 g/mol Low MW allows for extensive downstream derivatization while strictly maintaining Lipinski's Rule of 5 parameters[1].
Hydrogen Bond Donors 3 (Amino, Indazole NH, Carboxyl OH)Facilitates strong, directional anchoring to target protein residues.
Hydrogen Bond Acceptors 4 (Indazole N, Carboxyl O, Amino N)Enables versatile solvent interactions and target stabilization.
The Causality of the Substitution Pattern
  • The 1H-Indazole Core: Acts as a bioisostere for the purine ring of ATP. The N1 and N2 atoms are perfectly positioned to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • 4-Chloro Substitution: Halogens at this position provide critical steric shielding. By exploiting minor volumetric differences in the binding pockets of homologous kinases, the chloro group dictates isoform selectivity and can participate in orthogonal halogen bonding.

  • 6-Amino Group: Serves a dual purpose. Biologically, it acts as a hydrogen bond donor to interact with solvent-exposed regions. Synthetically, it provides a nucleophilic handle for the rapid generation of urea or amide libraries.

  • 3-Carboxylic Acid: Essential for salt formation to improve aqueous solubility during early in vitro screening. Furthermore, it serves as the primary site for functionalization (e.g., via amide coupling) to probe the ribose-binding pocket of the kinase[3].

Mechanistic Application: Indazoles as Kinase Inhibitors

Indazole derivatives have been successfully translated into FDA-approved multi-kinase inhibitors (e.g., axitinib, pazopanib) due to their exceptional ability to outcompete ATP[4][5]. When derivatized, the 6-Amino-4-chloro-1H-indazole-3-carboxylic acid scaffold anchors deeply into the catalytic cleft. The structural rigidity of the bicyclic system minimizes the entropic penalty of binding, while the functional groups project into the DFG-in/out motifs to lock the kinase in an inactive conformation[2].

G A 6-Amino-4-chloro-1H-indazole- 3-carboxylic acid B H-Bond Donor/Acceptor (Indazole Core) A->B C Steric Shielding (4-Chloro Group) A->C D Solubility & Derivatization (3-Carboxylic Acid) A->D E Kinase ATP-Binding Pocket B->E Hinge Anchoring C->E Isoform Selectivity D->E Solvent Exposure F Target Inhibition E->F Signal Blockade

Pharmacophore mapping of the indazole derivative within a kinase ATP-binding pocket.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of compounds derived from this scaffold must adhere to self-validating experimental designs.

Protocol 1: High-Throughput Kinase Inhibition Assay (Luminescent ATP Depletion)

Causality: We utilize a luminescent ATP-depletion assay because it provides a universal, non-radioactive, and highly sensitive readout for kinase activity by directly quantifying residual ATP[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the synthesized indazole derivative in 100% anhydrous DMSO to create a 10 mM master stock. Causality: The highly hydrophobic indazole core requires a strong aprotic solvent to prevent compound aggregation prior to aqueous dilution.

  • Assay Plate Setup: Dispense the compound into 384-well microplates, performing a 10-point serial dilution. Normalize the final DMSO concentration to exactly 1% across all wells. Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control and 1% DMSO vehicle as a negative control.

  • Enzyme Reaction: Add the target kinase and its specific peptide substrate. Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant (

    
    ). Causality: Running the assay exactly at the ATP 
    
    
    
    ensures the system is highly sensitive to competitive inhibitors binding at the hinge region.
  • Incubation & Detection: Incubate the plate at 25°C for 60 minutes. Add the luminescent kinase reagent to halt the reaction (via enzymatic denaturation) and generate a luminescent signal proportional to the remaining ATP.

  • Self-Validation System: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if the Z'-factor is > 0.5, proving that the dynamic range and signal-to-noise ratio are sufficient to classify hits accurately.

Protocol 2: LC-MS/MS Analytical Validation and Pharmacokinetics

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is selected for its unparalleled specificity in quantifying the compound amidst complex biological matrices (e.g., plasma).

Step-by-Step Methodology:

  • Sample Precipitation: Add 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (IS) to 1 volume of plasma sample. Causality: Acetonitrile effectively crashes out plasma proteins that would otherwise foul the LC column, while the IS immediately corrects for downstream matrix suppression or extraction losses.

  • Centrifugation: Spin the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column using a mobile phase gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks and facilitating protonation for positive electrospray ionization (ESI+).

  • Mass Detection: Monitor the specific precursor-to-product ion transitions (e.g.,[M+H]+ 212.0

    
     dominant fragment) using a triple quadrupole mass spectrometer.
    
  • Self-Validation System: Run a matrix-matched calibration curve (1–1000 ng/mL). The analytical run is validated only if the correlation coefficient (

    
    ) is > 0.99 and interspersed Quality Control (QC) samples fall within ±15% of their nominal concentrations.
    

Workflow cluster_0 Phase 1: In Vitro Kinase Assay cluster_1 Phase 2: LC-MS/MS Validation S1 Compound Preparation (DMSO Stock) S2 Target Incubation (Kinase + ATP) S1->S2 S3 Luminescent Detection (ATP Depletion) S2->S3 S4 Protein Precipitation (Acetonitrile) S3->S4 Hit Confirmation S5 Chromatographic Separation (C18 Column) S4->S5 S6 MRM Quantification (ESI+ Mode) S5->S6

Self-validating workflow from high-throughput screening to LC-MS/MS quantification.

Synthesis & Derivatization Strategies

The 3-carboxylic acid moiety is the primary vector for library generation. Converting the carboxylic acid into diverse amides allows researchers to probe the solvent-exposed regions of the kinase target.

Standard Amide Coupling Causality: To derivatize the 3-position, the carboxylic acid is typically activated using HATU and DIPEA in DMF. Causality: HATU is chosen over older coupling reagents (like DCC or EDC) because it generates a highly reactive HOAt ester intermediate. This ensures rapid, high-yielding amide bond formation even with sterically hindered amines, while strictly preventing the racemization of any chiral centers present in the incoming amine fragment.

Conclusion

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a highly rationalized scaffold for modern drug discovery. By understanding the causality behind its structural features—from the steric shielding of the 4-chloro group to the hinge-binding capacity of the indazole core—researchers can systematically design potent kinase inhibitors. When coupled with self-validating biochemical and analytical workflows, this building block significantly accelerates the hit-to-lead optimization phase in therapeutic development.

References

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) . Journal of Medicinal Chemistry.[Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction . Biosciences Biotechnology Research Asia.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica.[Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives . Journal of Chemical and Pharmaceutical Research.[Link]

Sources

Exploratory

Biological Activity &amp; Medicinal Chemistry of 6-Amino-4-Chloroindazole Derivatives

This technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental utility of 6-amino-4-chloroindazole (also known as 4-chloro-1H-indazol-6-amine ) and its derivatives. A...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental utility of 6-amino-4-chloroindazole (also known as 4-chloro-1H-indazol-6-amine ) and its derivatives.

A Technical Guide for Drug Discovery Professionals

Executive Summary & Chemical Profile

6-Amino-4-chloroindazole (CAS: 221681-84-1 ) is a specialized heterocyclic scaffold employed primarily as a key intermediate in the synthesis of ATP-competitive kinase inhibitors .[1][2] Unlike general indazole building blocks, the specific substitution pattern (4-chloro, 6-amino) offers a unique "dual-handle" geometry for Structure-Activity Relationship (SAR) exploration:

  • C4-Chloro Position: Serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic aryl/heteroaryl groups that access the kinase "gatekeeper" pocket.

  • C6-Amino Position: Functions as a nucleophile for amide, urea, or carbamate formation, typically directing the molecule toward the solvent-exposed region or the hinge-binding motif of the target protein.

Core Chemical Data
PropertySpecification
IUPAC Name 4-chloro-1H-indazol-6-amine
CAS Registry 221681-84-1
Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Key Functionality Dual-functionalized Indazole Core
Primary Biological Target CaMK1 (Calcium/Calmodulin-dependent Protein Kinase I)

Biological Mechanism of Action

The biological activity of 6-amino-4-chloroindazole derivatives is predominantly linked to the inhibition of serine/threonine kinases, with a specific focus on the CaMK1 signaling pathway.

Primary Target: CaMK1 Inhibition

Derivatives synthesized from this core have demonstrated potency as inhibitors of CaMK1 isoforms.

  • Mechanism: These compounds function as Type I ATP-competitive inhibitors . The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Therapeutic Relevance:

    • Oncology: CaMK1 overexpression is linked to cell proliferation and survival in various carcinomas. Inhibition disrupts the Ca2+/CaM-dependent signaling cascade, inducing apoptosis in tumor cells.

    • Metabolic Disease: CaMK1 regulates glucose homeostasis and insulin signaling. Inhibitors are explored for efficacy in Type 2 Diabetes and metabolic syndrome.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of CaMK1 inhibition by 6-amino-4-chloroindazole derivatives.

CaMK1_Pathway cluster_Inhibition Target of 6-Amino-4-Chloroindazole Derivatives Signal Extracellular Signal (Growth Factors/Glucose) Ca2_Influx Intracellular Ca2+ Influx Signal->Ca2_Influx CaM Calmodulin (CaM) Ca2_Influx->CaM CaMKKK CaMKK (Upstream Kinase) CaM->CaMKKK CaMK1 CaMK1 (Active Kinase) CaMKKK->CaMK1 Phosphorylation (Thr177) CREB CREB Phosphorylation CaMK1->CREB AMPK AMPK Signaling CaMK1->AMPK Inhibitor Indazole Derivative (Inhibitor) Inhibitor->CaMK1 ATP Competition Outcome Cell Proliferation Metabolic Regulation CREB->Outcome AMPK->Outcome

Caption: Schematic of the CaMK1 signaling cascade. 6-amino-4-chloroindazole derivatives competitively inhibit CaMK1, blocking downstream CREB/AMPK phosphorylation and modulating cell survival.

Medicinal Chemistry & SAR

The 6-amino-4-chloroindazole scaffold is valued for its specific Structure-Activity Relationship (SAR) profile.

The "Gatekeeper" Access (Position 4)

The chlorine atom at position 4 is a critical synthetic handle. In many kinase inhibitors, the "gatekeeper" residue controls access to a hydrophobic back pocket.

  • Modification: The 4-Cl group is typically replaced via Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids (e.g., phenyl, pyridine).

  • Effect: Introducing a bulky aromatic group at C4 allows the inhibitor to displace the "gatekeeper" residue (often Methionine or Threonine), significantly increasing potency and selectivity over other kinases.

The Solubilizing Tail (Position 6)

The amino group at position 6 is used to attach the "tail" of the inhibitor.

  • Modification: Acylation or urea formation.

  • Effect: This region often extends towards the solvent front. Attaching polar groups (e.g., morpholine, piperazine) here improves water solubility and pharmacokinetic (PK) properties without compromising binding affinity.

Nitrogen Alkylation (Position 1)
  • Modification: Alkylation (e.g., with isopropyl bromide).

  • Effect: N1-alkylation prevents non-specific binding and locks the tautomeric state of the indazole, which is crucial for consistent binding geometry in the active site.

Experimental Protocols

The following protocols outline the synthesis and evaluation of a representative derivative, 1-isopropyl-4-phenyl-1H-indazol-6-amine , demonstrating the utility of the core scaffold.

Synthesis Workflow

Reaction A: N1-Alkylation

  • Reagents: 6-amino-4-chloroindazole (1.0 eq), 2-bromopropane (1.2 eq), Sodium Hydride (NaH, 2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Stir at 0°C -> Room Temperature (RT) for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Purify via column chromatography.

  • Product: 4-chloro-1-isopropyl-1H-indazol-6-amine .

Reaction B: Suzuki Coupling (C4 Diversification)

  • Reagents: 4-chloro-1-isopropyl-1H-indazol-6-amine (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), NaHCO3 (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Heat to 90°C under N2 atmosphere for 4 hours.

  • Mechanism: Palladium inserts into the C-Cl bond (Oxidative Addition), followed by Transmetallation and Reductive Elimination.

  • Product: 1-isopropyl-4-phenyl-1H-indazol-6-amine (Active Kinase Inhibitor Core).[1]

Synthesis Diagram

Synthesis_Pathway Start 6-Amino-4-Chloroindazole (Core Scaffold) Step1 Step 1: N1-Alkylation (2-bromopropane, NaH) Start->Step1 Inter Intermediate: 4-Chloro-1-isopropyl... Step1->Inter Step2 Step 2: Suzuki Coupling (Ph-B(OH)2, Pd cat.) Inter->Step2 Final Final Derivative: 1-Isopropyl-4-phenyl... Step2->Final

Caption: Synthetic route transforming the 6-amino-4-chloroindazole core into a functionalized kinase inhibitor via sequential alkylation and cross-coupling.

Biological Assay: CaMK1 Kinase Activity

To validate the activity of the synthesized derivative:

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant Human CaMK1 (active).

  • Substrate: Autocamtide-2 peptide (KKALRRQETVDAL).

  • Protocol:

    • Incubate compound (serial dilution) with CaMK1 (5 ng), ATP (10 µM), Ca2+/Calmodulin, and Substrate in kinase buffer for 60 min at RT.

    • Add ADP-Glo Reagent (40 min) to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to ATP -> Luciferase signal.

    • Readout: Luminescence (RLU).

    • Analysis: Plot RLU vs. log[Compound] to determine IC50 .

References

  • Patent: Kinase Inhibitors and Their Use in Treating Diseases Mediated by CaMK1 Signaling. (2021).[1] CN112119077A / EP3793996A1 .

  • Chemical Data: 4-chloro-1H-indazol-6-amine (CAS 221681-84-1).[1][2][3][4][5] Sigma-Aldrich / Merck Technical Sheet.

  • Review:Indazole Scaffolds in Medicinal Chemistry: A Review of Kinase Inhibitors. Journal of Medicinal Chemistry. (General Reference for Indazole SAR).
  • Methodology:Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Heterocycles.

Sources

Foundational

Solubility Profile of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid in Dimethyl Sulfoxide (DMSO) and Methanol: A Theoretical and Practical Guide

An In-Depth Technical Guide Abstract The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and chemical process development. This guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and chemical process development. This guide provides a comprehensive analysis of the solubility characteristics of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this molecule is not widely published, this document establishes a robust theoretical framework based on its molecular structure and the physicochemical properties of the solvents. Furthermore, it delivers a detailed, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals seeking both a predictive understanding and a practical methodology for assessing the solubility of novel chemical entities.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is governed by the intermolecular forces between the solute and the solvent. A thorough analysis of the structural features of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid and the properties of DMSO and methanol allows for a strong predictive assessment of its solubility behavior.

Physicochemical Properties of the Solute and Solvents

The principle of "like dissolves like" is fundamental to predicting solubility. The polarity, hydrogen bonding capability, and acidic/basic nature of the solute must be compared against those of the solvent.

Solute: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

This molecule is a substituted indazole, a class of compounds frequently explored in medicinal chemistry. Its structure contains several key functional groups that dictate its solubility profile:

  • Indazole Ring System: A bicyclic aromatic system containing two nitrogen atoms. The N-H proton is acidic and can act as a hydrogen bond donor. The nitrogen atoms can also act as hydrogen bond acceptors.

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This group imparts acidic properties.

  • Amino Group (-NH₂): A polar group that can act as a hydrogen bond donor. This group imparts basic properties.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the overall polarity of the molecule.

The presence of both an acidic (carboxylic acid) and a basic (amino group) functionality makes the molecule zwitterionic in nature at certain pH values, though in organic solvents, its hydrogen bonding potential is the more dominant feature.

Solvents: DMSO and Methanol

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent (dipole moment ≈ 3.96 D).[1] It is an exceptional hydrogen bond acceptor via its sulfoxide oxygen but lacks a proton to donate.[2] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it a "universal solvent" in biological screening and drug discovery.[2][3]

  • Methanol (CH₃OH): A polar protic solvent (dipole moment ≈ 1.69 D).[4][5] The hydroxyl group allows methanol to act as both a hydrogen bond donor and acceptor. It is fully miscible with water and dissolves many polar organic compounds.[6][7]

The key properties are summarized in the table below.

Parameter6-Amino-4-chloro-1H-indazole-3-carboxylic acidDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Molar Mass ( g/mol ) 211.6178.13[1]32.04[4]
Solvent Type N/A (Solute)Polar Aprotic[1]Polar Protic[4]
H-Bond Donor Yes (-COOH, -NH, -NH₂)No[2]Yes (-OH)[5]
H-Bond Acceptor Yes (-C=O, -N, -Cl)Yes (S=O)[2]Yes (-OH)[5]
Boiling Point (°C) Not readily available189[3]64.7[7]
Predicted Solute-Solvent Interactions and Solubility Behavior

Based on the molecular properties, we can predict the solubility:

  • In DMSO: The solute possesses multiple hydrogen bond donor groups (-COOH, -NH₂, indazole -NH) that can interact strongly with the potent hydrogen bond acceptor (S=O) of DMSO. The high polarity of DMSO will effectively solvate the polar functional groups of the molecule. Therefore, high solubility is expected in DMSO . This makes DMSO an excellent choice for preparing high-concentration stock solutions for in vitro assays.[8]

  • In Methanol: The solute can engage in extensive hydrogen bonding with methanol molecules, acting as both a donor and an acceptor, mirroring methanol's own capabilities. These favorable interactions suggest good solubility. However, the overall solvating power of methanol is generally considered less potent than that of DMSO for complex, multifunctional molecules. Therefore, moderate to good solubility is expected in methanol , which may be slightly lower than in DMSO.

The following diagram illustrates the potential hydrogen bonding interactions between the solute and the solvents.

G cluster_solute 6-Amino-4-chloro-1H-indazole-3-carboxylic acid cluster_dmso DMSO cluster_methanol Methanol Solute Molecule -COOH (H-donor/acceptor) -NH2 (H-donor) -Indazole NH (H-donor) DMSO Solvent S=O (H-bond Acceptor) Solute->DMSO Strong H-Bonding (Donor -> Acceptor) Methanol Solvent -OH (H-donor/acceptor) Solute->Methanol Extensive H-Bonding (Donor <-> Acceptor)

Caption: Predicted solute-solvent hydrogen bonding interactions.

Part 2: Experimental Determination of Thermodynamic Solubility

To move beyond prediction and obtain quantitative data, a rigorous experimental approach is necessary. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[9]

Rationale for Method Selection

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and allowing the system to reach equilibrium over an extended period.[10] This ensures that the measured concentration represents the true saturation point, a critical parameter for physicochemical profiling and pre-formulation. This contrasts with kinetic solubility methods, which often use DMSO stock solutions diluted into aqueous buffers and can overestimate true solubility due to the formation of supersaturated solutions.[9][11]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (solid, >98% purity)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Benchtop centrifuge with temperature control

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer.

Workflow Diagram:

G A 1. Weigh Excess Solid (e.g., ~5 mg) B 2. Add Solvent (e.g., 1 mL DMSO or Methanol) A->B C 3. Equilibrate (24-48h, 25°C, constant agitation) B->C D 4. Phase Separation (Centrifuge at 12,000g, 15 min) C->D E 5. Collect Supernatant (Carefully pipette, avoid solid) D->E F 6. Filter Supernatant (Optional) (0.22 µm syringe filter) E->F G 7. Dilute Serially (To fall within calibration curve) F->G H 8. Quantify Concentration (HPLC or UV-Vis) G->H I 9. Calculate Solubility (mg/mL and mM) H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid into a 2 mL glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.[8]

    • Using a calibrated pipette, add exactly 1.0 mL of the chosen solvent (DMSO or methanol) to the vial.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment set to 25°C.

    • Agitate the slurries for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium. Visual inspection should confirm that excess solid remains.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 12,000 x g) for 15 minutes at 25°C to pellet the undissolved solid.[8] This step is critical for cleanly separating the saturated supernatant from the excess solute.

  • Sample Collection and Preparation:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top layer.

    • For an extra level of certainty, the collected supernatant can be passed through a 0.22 µm chemical-resistant syringe filter to remove any remaining microscopic particulates.

    • Perform a precise serial dilution of the supernatant with the appropriate solvent (DMSO or methanol) to bring the concentration into the linear range of the analytical method's calibration curve.

  • Quantification:

    • Determine the concentration of the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[12]

    • A standard calibration curve must be prepared using known concentrations of the compound in the same solvent.

  • Calculation:

    • Use the concentration obtained from the calibration curve and the dilution factor to back-calculate the concentration of the original saturated supernatant.

    • Express the final solubility in both mg/mL and millimolar (mM) units.

Part 3: Data Interpretation and Application

The quantitative solubility data generated is invaluable for guiding subsequent research and development activities.

Presentation of Results

Experimental data should be presented clearly, including the mean value and standard deviation from the replicates.

Hypothetical Results Table:

SolventTemperature (°C)Mean Solubility (mg/mL)Std. DeviationMean Solubility (mM)
DMSO25[Experimental Value][± Value][Calculated Value]
Methanol25[Experimental Value][± Value][Calculated Value]
Implications for Drug Development and Research
  • Solubility in DMSO: A high solubility value (e.g., >100 mg/mL or >470 mM) would confirm its suitability for creating concentrated stock solutions. This is standard practice in high-throughput screening (HTS) campaigns, where compounds are typically stored in DMSO.[13] Knowing the upper limit of solubility prevents compound precipitation upon storage or during assay preparation.

  • Solubility in Methanol: This data is highly relevant for chemical synthesis and purification. Methanol is a common solvent for reactions and is frequently used in recrystallization procedures to purify final products.[6] Understanding the solubility profile across a temperature range (which can be determined by repeating the shake-flask experiment at different temperatures) is key to developing efficient crystallization protocols.[14] Furthermore, methanol is often a component of the mobile phase in reverse-phase HPLC, making this data useful for analytical method development.

Conclusion

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is predicted to have high solubility in DMSO and moderate-to-good solubility in methanol, owing to its polar nature and extensive hydrogen bonding capabilities. This guide provides the necessary theoretical foundation to understand these properties and, more importantly, a detailed, robust protocol for their precise experimental determination using the gold-standard shake-flask method. The resulting data is not merely academic; it is a critical asset that informs practical decisions in compound management, biological screening, process chemistry, and analytical method development, thereby accelerating the research and drug discovery pipeline.

References

  • Scribd. DMSO Solvent Properties Overview. Available from: [Link]

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available from: [Link]

  • Chemistry Notes. (2023). Methanol - Definition, Properties, Uses, and Tests. Available from: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]

  • LookChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Museum of Fine Arts Boston. (2024). Methanol - CAMEO. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available from: [Link]

  • Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. Available from: [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • Britannica. (2026). Methanol | Properties, Production, Uses, & Poisoning. Available from: [Link]

  • Scholars Research Library. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • PCC Group. (2022). Properties of methanol and ethanol – how do they differ?. Available from: [Link]

  • ACS Publications. (2005). Development of a Small-Scale Automated Solubility Measurement Apparatus. Available from: [Link]

  • PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Available from: [Link]

  • National Center for Biotechnology Information. Indazole-3-carboxylic acid. PubChem Compound Summary for CID 78250. Available from: [Link].

Sources

Exploratory

Physiochemical Profiling: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

This guide outlines the physiochemical profiling of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , a polyprotic heterocyclic intermediate often encountered in the synthesis of kinase inhibitors and 5-HT receptor ligand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physiochemical profiling of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , a polyprotic heterocyclic intermediate often encountered in the synthesis of kinase inhibitors and 5-HT receptor ligands.

Executive Summary

In drug development, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid presents a complex ionization profile due to the interplay between its amphoteric indazole core, the acidic carboxyl moiety, and the basic amino substituent. Accurate determination of its pKa values is critical for optimizing:

  • Purification: Controlling pH to maximize precipitation (isoelectric point) or solubility.

  • Coupling Reactions: Ensuring the correct protonation state of the C3-carboxylic acid or C6-amine during amide bond formation.

  • Bioavailability: Predicting solubility and membrane permeability (LogD) at physiological pH.

This guide provides a theoretical derivation of the pKa values based on structural fragment analysis and details the standard operating procedure (SOP) for their experimental verification.

Structural Basis of Ionization

The compound contains three distinct ionizable centers. Their acidity/basicity is heavily influenced by the electron-withdrawing nature of the 4-chloro substituent and the indazole heteroaromatic system.

Ionizable Groups
  • Carboxylic Acid (C3-COOH): The primary acidic site.

  • Primary Amine (C6-NH₂): The primary basic site (protonates to form the conjugate acid

    
    ).
    
  • Indazole Nitrogen (N1-H): A very weak acid, deprotonating only at high pH.

Theoretical pKa Prediction

Due to the specific substitution pattern, the pKa values deviate significantly from non-substituted analogs.

Ionizable GroupReference Fragment pKaStructural Effect of SubstituentsPredicted pKa Range
C3-COOH Indazole-3-COOH: ~3.0 Ortho-Effect: The 4-Cl atom (ortho to COOH) exerts a strong inductive (-I) effect and steric strain, stabilizing the carboxylate anion. This significantly increases acidity.[1]2.0 – 2.5
C6-NH₃⁺ 6-Aminoindazole: ~3.5 - 4.0 Electronic Withdrawal: The indazole ring is electron-deficient compared to benzene. The 4-Cl and 3-COOH groups further withdraw density, drastically lowering the basicity of the amine.1.5 – 2.5
N1-H Indazole: 13.8 Inductive Acidification: The electron-withdrawing nature of the Cl and COOH groups stabilizes the negative charge on the pyrazole ring, slightly increasing acidity.12.5 – 13.0

Critical Insight: The pKa of the carboxylic acid and the protonated amine are likely very close (overlapping within the 1.5–2.5 range). This creates a broad "buffer region" at low pH and makes the zwitterionic species highly prominent.

Ionization Equilibria Diagram

The following diagram illustrates the stepwise dissociation of the molecule from its fully protonated cationic state to its fully deprotonated dianionic state.

IonizationScheme cluster_overlap Critical Overlap Region Cation Cationic Species (+1) (pH < 1.5) COOH / NH3+ / N-H Zwitterion Zwitterion/Neutral (0) (pH ~ 2.5 - 12.0) COO- / NH3+ / N-H (Dominant Species) Cation->Zwitterion pKa1 ~ 2.0 (COOH Deprotonation) Anion Anionic Species (-1) (pH > 4.0) COO- / NH2 / N-H Zwitterion->Anion pKa2 ~ 2.5 (NH3+ Deprotonation) Dianion Dianionic Species (-2) (pH > 13.0) COO- / NH2 / N- Anion->Dianion pKa3 ~ 12.8 (Indazole N-H Deprotonation)

Caption: Stepwise ionization pathway. Note the proximity of pKa1 and pKa2, which may result in simultaneous deprotonation events during titration.

Experimental Determination Protocols

To resolve the overlapping low pKa values, a Potentiometric Titration is the gold standard. However, due to the low solubility of the neutral indazole species, a UV-Metric Titration (Spectrophotometric) is often required as a validation method.

Method A: Potentiometric Titration (The Gold Standard)

This method measures the change in pH upon addition of a titrant (KOH or HCl).

Reagents:

  • Titrant: 0.1 M Potassium Hydroxide (KOH), carbonate-free.

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Carbonate-free water (degassed). Note: If solubility is <0.5 mM, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic.

Protocol:

  • Preparation: Dissolve approx. 3-5 mg of the compound in 20 mL of 0.15 M KCl. Acidify initially with 0.1 M HCl to pH ~1.5 to ensure the molecule is in the fully protonated cationic state.

  • Calibration: Calibrate the electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity in the acidic region.

  • Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) blanket to prevent

    
     absorption.
    
  • Data Collection: Record pH after every 2 µL addition (or stability criterion <0.1 mV/sec).

  • Analysis: Use Bjerrum difference plots (

    
    ) to calculate pKa.
    
    • Look for: A distorted inflection point between pH 1.5 and 3.0, indicating overlapping pKa1 and pKa2.

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometry, UV-Metric titration is superior as it requires concentrations as low as


 M.

Principle: The UV absorbance spectrum of the indazole chromophore changes distinctively depending on the protonation state of the aromatic ring and substituents.

UVMetricWorkflow Step1 Sample Prep 10-50 µM in Buffer Step2 Sequential pH Adjustment (pH 1.0 to 13.0) Step1->Step2 Step3 Acquire UV Spectra (200-400 nm) Step2->Step3 Step4 Multi-wavelength Analysis (Deconvolution) Step3->Step4 Result Calculate pKa (Inflection of Abs vs pH) Step4->Result

Caption: UV-Metric workflow. Multi-wavelength analysis is required to deconvolve the spectral shifts caused by the amine and carboxylic acid ionization.

Implications for Drug Development[2]

Solubility Profile
  • pH 1-2: High solubility (Cationic species).

  • pH 3-5: Minimum Solubility (Isoelectric Region). The zwitterionic form (neutral net charge) dominates here. This is the optimal pH range for isolating the intermediate from reaction mixtures via precipitation.

  • pH > 6: Increased solubility (Anionic species).

Chemical Stability
  • The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (

    
    ) at high pH (alkaline hydrolysis), especially given the electron-withdrawing carboxylic acid at C3. Avoid prolonged exposure to pH > 12.
    

References

  • Indazole Acidity: Claramunt, R. M., et al. "The acidity and basicity of indazoles." Heterocycles 24.6 (1986): 1637-1643. Link

  • Ortho-Substituent Effects: Dippy, J. F. J., & Williams, F. R. "Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Part X. The Ortho-Effect."[2][3][4] Journal of the Chemical Society (1934): 161. Link

  • Potentiometric Methods: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.
  • Related Fragment Data: "Indazole-3-carboxylic acid." PubChem Database, CID 78250. Link

  • Aniline pKa Prediction: Perrin, D. D., Dempsey, B., & Serjeant, E. P. "pKa Prediction for Organic Acids and Bases." Chapman and Hall, 1981.

Sources

Foundational

role of 4-chloro substitution in indazole-3-carboxylic acid bioactivity

Topic: Role of 4-Chloro Substitution in Indazole-3-Carboxylic Acid Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The 4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 4-Chloro Substitution in Indazole-3-Carboxylic Acid Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 4-chloro-1H-indazole-3-carboxylic acid scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 5-chloro or 6-chloro isomers. While the indazole-3-carboxylic acid core is widely recognized through drugs like Lonidamine (antispermatogenic/anticancer), the specific introduction of a chlorine atom at the C4 position introduces unique steric and electronic constraints.

This guide analyzes the critical role of the 4-chloro substituent. Unlike distal substitutions (C5/C6) that primarily modulate lipophilicity, the C4-chloro motif acts as a conformational lock due to its proximity to the C3-carbonyl group. This "ortho-effect" is pivotal in designing high-affinity ligands for 5-HT4 receptors (gastroprokinetic agents) and modulating selectivity in cannabinoid (CB1) and kinase pathways.

Molecular Pharmacology: The "4-Chloro Effect"

The bioactivity of 4-chloro-indazole-3-carboxylic acid derivatives is governed by three primary mechanistic pillars:

A. Steric Ortho-Locking (Conformational Control)

In 3-carboxamide derivatives, the bond between the indazole C3 and the carbonyl carbon has rotational freedom.

  • Without Substitution: The amide moiety can rotate freely, adopting multiple low-energy conformers.

  • With 4-Chloro Substitution: The chlorine atom at C4 possesses a Van der Waals radius (~1.75 Å) sufficient to clash with the amide oxygen or nitrogen. This steric pressure forces the carbonyl group to twist out of coplanarity with the indazole ring or lock into a specific rotamer.

    • Significance: This mimics the "ortho-methoxy" effect seen in benzamide 5-HT4 agonists (e.g., Metoclopramide, Cisapride), where an ortho-substituent forces the amide into a bioactive conformation required for receptor docking.

B. Electronic Modulation of N1-Acidity

Indazoles are amphoteric. The pKa of the N1-proton is ~14.

  • Inductive Effect (-I): The 4-chloro group is electron-withdrawing. Being closer to the pyrazole nitrogen (N1/N2) than a 5- or 6-chloro substituent, it exerts a stronger inductive effect on the pyrazole ring system.

  • Result: This increases the acidity of the N1-H, strengthening hydrogen bond donor capability in the binding pocket (e.g., to Asp/Glu residues in GPCR transmembrane domains).

C. Lipophilic Vectoring

While less dominant than the steric effect, the 4-chloro group adds lipophilicity (increasing cLogP by ~0.7), which is critical for penetrating the hydrophobic pockets of GPCRs (like 5-HT4) or the ATP-binding sites of kinases.

Therapeutic Case Studies

Case Study A: 5-HT4 Receptor Agonists (Gastroprokinetics)

The most established application of the 4-chloro-indazole-3-carboxamide scaffold is in the design of serotonin 5-HT4 receptor agonists.

  • Mechanism: These agents stimulate acetylcholine release in the enteric nervous system.

  • The 4-Chloro Role: In structure-activity relationship (SAR) studies, replacing the benzene ring of benzamides (e.g., Cisapride) with an indazole ring requires a substituent that mimics the bulk of the benzamide's 2-methoxy group. The 4-chloro substituent serves this purpose, filling a specific hydrophobic cleft in the receptor and enforcing the necessary twist in the amide linker.

  • Data Point: Patents (e.g., EP0358903) cite 4-chloro-1H-indazole-3-carboxylic acid as a key intermediate for high-affinity antagonists/agonists, superior to unsubstituted analogs in specific binding assays.

Case Study B: Synthetic Cannabinoids (CB1 Receptor)

Recent forensic and medicinal chemistry research into synthetic cannabinoids (e.g., MDMB-CHMICA analogs) has explored the indazole core.

  • Observation: In indole analogs, 4-chloro substitution often retains high affinity. In indazoles, the SAR is steeper.

  • Finding: 4-chloro substitution can maintain CB1 affinity but often alters the signaling bias (e.g.,

    
    -arrestin recruitment vs. cAMP inhibition) compared to 5-fluoro or unsubstituted analogs. This makes the 4-chloro core a valuable tool for studying functional selectivity .
    

Visualization: SAR & Synthesis Logic

Figure 1: Pharmacophore Map of 4-Chloro-Indazole-3-Carboxylic Acid

SAR_Map Core 4-Chloro-1H-Indazole-3-Carboxylic Acid (Scaffold) C4_Cl C4-Chloro Substituent (The 'Ortho-Lock') Core->C4_Cl C3_COOH C3-Carboxyl/Amide (Linker Region) Core->C3_COOH N1_H N1-Nitrogen (H-Bond Donor) Core->N1_H Steric Steric Clash with C3-Linker Forces Bioactive Conformation C4_Cl->Steric Proximity Effect Electronic Inductive Effect (-I) Increases N1 Acidity C4_Cl->Electronic Electron Withdrawal Target Target Binding (5-HT4, CB1, Kinases) C3_COOH->Target Key Interaction N1_H->Target H-Bonding Steric->C3_COOH Restricts Rotation Electronic->N1_H Modulates pKa

Caption: Structural determinants of the 4-chloro-indazole scaffold. The C4-chloro group acts as a steric gatekeeper for the C3-linker while modulating the electronic properties of the N1-H donor.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-1H-Indazole-3-Carboxylic Acid

Rationale: Direct chlorination of indazole-3-carboxylic acid often yields a mixture of 5- and 7-chloro isomers. To exclusively access the 4-chloro isomer, a de novo ring construction (Modified Jacobson Synthesis) is preferred.

Reagents:

  • 2-Methyl-3-chloroaniline (Starting Material)[1]

  • Acetic Anhydride (

    
    )
    
  • Isoamyl Nitrite (or Sodium Nitrite/HCl)

  • Potassium Acetate (KOAc)

  • Chloroform / Water[1]

Step-by-Step Methodology:

  • Acetylation:

    • Dissolve 2-methyl-3-chloroaniline (10 mmol) in chloroform (20 mL) with KOAc (12 mmol).

    • Cool to 0°C. Add

      
       (30 mmol) dropwise.
      
    • Stir at 25°C for 1 hour. Checkpoint: TLC (Hexane:EtOAc 3:1) should show complete conversion to the acetanilide.

  • Nitrosation & Cyclization (One-Pot):

    • Heat the reaction mixture to 60°C.

    • Add Isoamyl Nitrite (20 mmol) dropwise. The mixture will turn orange/red.

    • Stir at 60°C for 12–18 hours. This effects the nitrosation of the amine followed by intramolecular cyclization onto the methyl group (Jacobson-type mechanism) to form the N-acetyl-indazole.

  • Hydrolysis:

    • Add water (10 mL) and THF (20 mL). Cool to 0°C.[1]

    • Add LiOH (70 mmol) and stir for 3 hours to remove the N-acetyl group.

    • Acidify with 1M HCl to pH 3. Extract with EtOAc.[2]

  • Oxidation to Carboxylic Acid:

    • The resulting 4-chloro-1H-indazole is treated with

      
       or subjected to haloform reaction conditions (if acetyl-substituted) to yield the 3-carboxylic acid. Note: For high purity, many protocols use the isatin rearrangement route or start from 2-chloro-6-nitrobenzaldehyde.
      
Protocol B: 5-HT4 Receptor Binding Assay

Rationale: To validate the bioactivity of the synthesized 4-chloro derivative.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT4(b) receptors. Homogenize in ice-cold buffer (50 mM HEPES, pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein with

      
      -GR113808 (0.2 nM), a selective 5-HT4 antagonist radioligand.
      
    • Add test compound (4-chloro derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Success Metric: A

      
       nM indicates a potent hit.
      

Quantitative Data Summary

Substitution PositionSteric Impact on C3-AmideElectronic Effect (N1 pKa)Primary Effect on Bioactivity
None (H) NegligibleNeutral (~14.0)Baseline affinity; high conformational flexibility.
4-Chloro High (Ortho-Clash) Increased Acidity Conformational locking; 5-HT4 selectivity.
5-Chloro Low (Meta-position)ModerateLipophilicity modulation; often reduces solubility.
6-Chloro NoneLowMinor affinity tuning; often metabolic blocking.

References

  • Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Indazole-3-carboxylic acid derivatives (Patent EP0358903A2).
  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues. Source: MDPI (Molecules).[3][4] URL:[Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Source: Journal of Chemical Health Risks. URL:[Link]

  • Lonidamine and its analogues: A review of their anticancer potential. Source: Future Medicinal Chemistry (Contextual reference for Indazole-3-acid scaffold). URL:[Link]

Sources

Exploratory

6-Amino-Indazole: A Privileged Scaffold in Kinase Inhibitor Discovery

The following technical guide details the utility, mechanism, and synthesis of the 6-amino-indazole scaffold in kinase inhibitor discovery. Technical Whitepaper & Implementation Guide Executive Summary The 6-amino-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, mechanism, and synthesis of the 6-amino-indazole scaffold in kinase inhibitor discovery.

Technical Whitepaper & Implementation Guide

Executive Summary

The 6-amino-indazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of protein kinase inhibition. Its utility stems from its ability to mimic the adenine purine core of ATP, allowing it to function effectively as a hinge-binding motif in Type I and Type II kinase inhibitors.

Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the 6-amino-indazole offers unique vectors for substitution—specifically at the N1/N2 and C3 positions—while the C6-amino group serves as a critical pivot point for extending into the solvent-exposed region or the "back pocket" (specificity pocket). This guide dissects the structural rationale, synthetic pathways, and medicinal chemistry strategies required to deploy this scaffold effectively against targets such as VEGFR , JNK3 , and FGFR .

Structural Biology & Binding Mechanism[1][2][3]

The Adenine Mimicry Hypothesis

The primary driver of the 6-amino-indazole’s potency is its structural homology to adenine. In the ATP-binding pocket, the adenine ring forms a bidentate or tridentate hydrogen bond network with the kinase hinge region.

  • Adenine: N1 accepts a proton from the backbone amide (GK+3); the exocyclic 6-NH₂ donates a proton to the backbone carbonyl (GK+1).

  • 6-Amino-Indazole: The indazole core maps directly onto this footprint.

    • Indazole N1/N2: Acts as the H-bond acceptor (mimicking Adenine N1/N7).

    • 6-Amino Group: Acts as the H-bond donor to the hinge carbonyl (mimicking Adenine 6-NH₂).

This "reverse-mimicry" allows the scaffold to anchor firmly in the hinge, while the bulk of the inhibitor extends from the 6-position towards the solvent front, or from the 3-position into the gatekeeper region.

Binding Mode Visualization

The following diagram illustrates the pharmacophore mapping of the 6-amino-indazole scaffold against the canonical ATP hinge interaction.

BindingMode cluster_pocket ATP Binding Pocket Hinge_GK1 Hinge Backbone (GK+1 Carbonyl) Hinge_GK3 Hinge Backbone (GK+3 Amide) Indazole_N1 Indazole N1/N2 (Acceptor) Hinge_GK3->Indazole_N1 H-Bond (Acceptor) Indazole_6NH 6-Amino Group (Donor) Indazole_6NH->Hinge_GK1 H-Bond (Donor) Core Indazole Core (Hydrophobic) Core->Indazole_N1 Core->Indazole_6NH

Caption: Pharmacophore mapping of 6-amino-indazole showing critical H-bond donor/acceptor interactions with the kinase hinge region.

Case Studies & Target Validation

Pazopanib (VEGFR Inhibitor)

While Pazopanib is often cited, its use of the scaffold is nuanced. It employs a 2H-indazole where the 6-position is substituted with a methylamine linker.

  • Role: Here, the indazole does not bind the hinge directly.[1] Instead, the central pyrimidine binds the hinge. The 2,3-dimethyl-2H-indazole moiety extends into the hydrophobic back pocket, providing potency and selectivity against VEGFR via hydrophobic packing.

  • Lesson: The 6-amino-indazole can serve as a "selectivity wing" (Type II-like) rather than just a hinge binder.

JNK3 Inhibitors (6-Anilinoindazoles)

In the search for JNK3 selectivity (over p38 and JNK1), 6-anilinoindazoles function as true Type I inhibitors.

  • Mechanism: The indazole N1/N2 binds the hinge (Met149 in JNK3). The 6-anilino substituent projects toward the solvent, interacting with specific residues that differ between JNK isoforms.

  • Selectivity: The rigidity of the fused indazole ring restricts the conformational freedom of the 6-substituent, locking it into a bioactive conformation that favors JNK3.

Synthetic Methodologies

The synthesis of 6-amino-indazoles has evolved from classical nitro-reduction to robust palladium-catalyzed couplings.

Route A: Classical Nitro-Reduction
  • Starting Material: 6-Nitro-1H-indazole or 2-methyl-6-nitro-indazole.

  • Step 1: Alkylation of N1/N2 (often yields a mixture of regioisomers requiring chromatographic separation).

  • Step 2: Reduction of the nitro group (

    
     or 
    
    
    
    ).
  • Limitation: Poor functional group tolerance; difficult to introduce complex amines at C6 late-stage.

Route B: Buchwald-Hartwig Amination (Preferred)

This route allows for the "late-stage diversification" of the scaffold, essential for SAR generation.

  • Starting Material: 6-Bromo-1H-indazole.[2]

  • Catalyst System:

    
     with BrettPhos  (for primary amines) or RuPhos  (for secondary amines).
    
  • Base: LiHMDS or

    
    .
    
Synthetic Workflow Diagram

Synthesis Start 6-Bromo-1H-indazole Protect Step 1: N-Protection (THP, SEM, or Alkyl) Start->Protect NaH, RX Buchwald Step 2: Buchwald-Hartwig Pd(OAc)2 / BINAP or BrettPhos R-NH2 Protect->Buchwald Cross-Coupling Deprotect Step 3: Deprotection (TFA/DCM) Buchwald->Deprotect Acidic Cleavage Product 6-Amino-Indazole Analog Deprotect->Product Purification

Caption: Modular synthetic workflow for generating 6-amino-indazole libraries via Palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol: Buchwald-Hartwig Amination of 6-Bromoindazole

Objective: To introduce a diverse amine at the C6 position.[2]

Materials:

  • 6-Bromo-1-methyl-1H-indazole (1.0 eq)

  • Aniline/Amine derivative (1.2 eq)

  • 
     (5 mol%)
    
  • Xantphos or BrettPhos (10 mol%)[3]

  • 
     (2.0 eq)
    
  • 1,4-Dioxane (anhydrous)

Procedure:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with the bromo-indazole, amine, base, and Pd/Ligand system.

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Reaction: Seal and heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (microwave).

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product via LC-MS (M+H) and 1H-NMR (diagnostic shift of C7-H doublet).

Protocol: Kinase Selectivity Profiling (FRET)

Objective: Determine the


 of the synthesized analog against a target kinase (e.g., VEGFR2).
  • Assay Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Tracer: Use a specific AlexaFluor-labeled tracer (e.g., Tracer 199 for indazoles).

  • Antibody: Add Europium-labeled anti-GST antibody (for GST-tagged kinase).

  • Incubation: Mix 5 µL of compound (serially diluted in DMSO) with 5 µL of Kinase/Antibody/Tracer mix.

  • Readout: Incubate for 1 hour at RT. Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot Signal Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response curve to extract

    
    .
    

Medicinal Chemistry Strategy (SAR)

When optimizing this scaffold, the following SAR rules generally apply:

PositionModification StrategyEffect on Potency/Selectivity
N1 / N2 Alkylation (Methyl, Ethyl, Isopropyl)Critical. Controls tautomeric preference. N1-alkyl favors 1H-form; N2-alkyl favors 2H-form. N2-alkyl often improves solubility and metabolic stability (e.g., Pazopanib).
C3 Halogen (F, Cl) or Small AlkylModulates electronics of the ring. C3-Amide extensions can reach the gatekeeper residue.
C6-Amino Amide vs. Urea vs. Secondary AmineThe "Exit Vector". Amides often induce a Type II "DFG-out" bind. Secondary amines (anilines) favor Type I "DFG-in".
C4 / C5 FluorinationBlocks metabolic soft spots (P450 oxidation) and increases lipophilicity.

References

  • Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 2005.

  • Discovery of Pazopanib (GW786034), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 2008.

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 2012.

  • Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives: Application Notes. BenchChem Protocols, 2025.

  • C—H···O hydrogen bonds in kinase-inhibitor interfaces. Proteins: Structure, Function, and Bioinformatics, 2018. [4]

Sources

Foundational

6-Amino-4-chloro-1H-indazole-3-carboxylic Acid: Comprehensive Safety Data, Handling, and Medicinal Chemistry Applications

Executive Summary In the landscape of modern drug discovery, functionalized indazole scaffolds are privileged structures due to their profound ability to mimic bioisosteres like indole and purine. 6-Amino-4-chloro-1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized indazole scaffolds are privileged structures due to their profound ability to mimic bioisosteres like indole and purine. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3) represents a highly versatile, tri-functionalized building block[1].

This technical whitepaper provides an in-depth analysis of its material safety data (MSDS), physicochemical properties, and specialized handling protocols. Furthermore, it bridges the gap between chemical safety and application by detailing field-proven synthetic workflows—specifically focusing on its utility in developing Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and targeted oncology therapeutics[2].

Chemical Identity & Physicochemical Profiling

The strategic placement of three distinct functional groups on the indazole core dictates both its reactivity and its safety profile. The 3-carboxylic acid enables robust amide coupling; the 6-amino group serves as a nucleophilic anchor for Schiff base formation or reductive amination; and the 4-chloro substituent provides critical steric bulk that enhances metabolic stability and target residence time.

Table 1: Chemical Identity & Properties
PropertySpecification / Value
Chemical Name 6-Amino-4-chloro-1H-indazole-3-carboxylic acid
CAS Registry Number 885519-31-3[1]
Molecular Formula C8H6ClN3O2
Molecular Weight 211.61 g/mol [1]
Structural Class Halogenated Amino-Indazole
Appearance Solid powder (typically off-white to pale yellow)
Solubility Soluble in DMF, DMSO; poorly soluble in water

Safety Data Sheet (SDS) & Laboratory Handling Protocols

Because 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a biologically active intermediate, it must be handled with stringent safety protocols to mitigate exposure risks. The presence of the primary aromatic amine (aniline derivative) introduces specific toxicological considerations, including potential skin sensitization and methemoglobinemia upon systemic absorption.

Table 2: GHS Classification & Hazard Identification
Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handling the dry powder poses an inhalation risk. All weighing and transfer operations must be conducted within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 FPM.

  • Dermal Protection: The 4-chloro-6-amino substitution pattern increases lipophilicity, potentially enhancing dermal penetration. Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory.

  • Storage Causality: The 6-amino group is susceptible to air oxidation, which can lead to the formation of dark, insoluble azo/azoxy polymeric impurities. The compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) , protected from light[3].

Applications in Drug Development: The IDO1 Inhibition Paradigm

Indazole-3-carboxylic acid derivatives are heavily utilized in the synthesis of anti-inflammatory and anti-cancer agents[4]. A primary mechanism of action for 6-aminoindazole derivatives is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) [2].

IDO1 is a heme-containing enzyme overexpressed in the tumor microenvironment (TME). It catalyzes the rate-limiting step of tryptophan degradation into kynurenine. High kynurenine levels activate the Aryl Hydrocarbon Receptor (AhR) pathway, leading to severe T-cell suppression and immune tolerance[2]. The indazole core acts as a bioisostere for tryptophan, competitively binding to the heme iron of IDO1, thereby restoring immune surveillance.

G T L-Tryptophan (Substrate) IDO IDO1 Enzyme (Heme-containing) T->IDO Binds to active site KYN Kynurenine (Metabolite) IDO->KYN Oxidative cleavage IMM T-Cell Suppression & Immune Tolerance KYN->IMM Activates AhR pathway TUM Tumor Microenvironment (TME) IMM->TUM Promotes tumor survival INH 6-Aminoindazole Derivative (Inhibitor) INH->IDO Competitive inhibition at heme iron

Mechanism of action for indazole-based IDO1 inhibitors in the tumor microenvironment.

Experimental Protocols & Synthetic Workflows

To leverage 6-Amino-4-chloro-1H-indazole-3-carboxylic acid effectively, researchers must overcome the inherent steric hindrance at the C3 position caused by the adjacent N-H and the C4-chloro group. Standard coupling agents (e.g., DCC/EDC) often fail or produce low yields.

Protocol: HATU-Mediated Amide Coupling

Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly reactive HOAt ester intermediate. This intermediate is significantly more reactive than standard HOBt esters, effectively overcoming the steric bulk of the 4-chloro group to drive the amidation to completion[5].

Self-Validating Workflow:

  • Preparation: Dissolve 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0°C. Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol).

    • Validation Check: Stir for 20 minutes. A color change from pale yellow to deep orange indicates the successful formation of the active HOAt ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Monitoring: Stir for 2–6 hours. Monitor via LC-MS. The reaction is complete when the mass of the starting acid (m/z 211.6) is fully consumed.

  • Quenching & Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water (2 × 10 mL) and diethyl ether (10 mL), and dry under high vacuum.

G A 6-Amino-4-chloro-1H-indazole- 3-carboxylic acid B Activation Phase (HATU + DIPEA in DMF) A->B Reagents added at 0°C C Active Ester Intermediate (HOAt Ester) B->C 15-30 min stirring D Amine Addition (R-NH2) C->D Nucleophilic attack E Amide Product (Target Scaffold) D->E RT, 2-6 hrs F LC-MS / TLC Validation (Self-Validating Checkpoint) E->F Reaction Monitoring

HATU-mediated amide coupling workflow for indazole-3-carboxylic acid functionalization.
Protocol: Chemoselective Functionalization of the C6-Amine

Causality: The C6-amino group can be selectively functionalized via Schiff base formation without protecting the C3-carboxylic acid, provided the reaction is run under mildly acidic, dehydrating conditions.

Workflow:

  • Condensation: Combine 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (1.0 eq) and a substituted aromatic aldehyde (1.05 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the weakly nucleophilic 6-amino group.

  • Reflux: Heat the mixture to reflux for 4–6 hours using a Dean-Stark trap to remove water, driving the equilibrium toward the imine (Schiff base).

  • Reduction (Optional): To yield the secondary amine, cool the mixture to 0°C and slowly add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq). Stir at RT for 12 hours[2].

References

  • Bloom Tech. "What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?" Bloom Tech,[Link]

  • Hoang, V. H., et al. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, National Institutes of Health (NIH),[Link]

  • Parikh, K. S., & Vyas, S. P. "In vitro biological evaluation of indazole-clubbed schiff base derivatives." Journal of Chemical and Pharmaceutical Research,[Link]

Sources

Exploratory

The Patent Landscape and Therapeutic Potential of 6-Amino-4-Chloro-Indazole Derivatives: A Comprehensive Technical Guide

Executive Summary In the highly competitive arena of modern drug discovery, the indazole nucleus has emerged as a "privileged scaffold." Specifically, 6-amino-4-chloro-1H-indazole (CAS 221681-84-1)[1] represents a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive arena of modern drug discovery, the indazole nucleus has emerged as a "privileged scaffold." Specifically, 6-amino-4-chloro-1H-indazole (CAS 221681-84-1)[1] represents a high-value, bifunctional heterocyclic building block. Its trifunctional nature—comprising a reactive primary amine at the C6 position, a sterically shielding chlorine atom at the C4 position, and a nucleophilic nitrogen at the N1 position—makes it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules[2]. This whitepaper dissects the pharmacophore rationale, patent landscape, and synthetic methodologies surrounding this critical derivative.

Structural Rationale & Pharmacophore Modeling

As a Senior Application Scientist, selecting a scaffold is never arbitrary; every functional group must serve a mechanistic purpose. The 6-amino-4-chloro-indazole core is heavily patented because it perfectly balances target affinity with pharmacokinetic stability.

  • ATP Hinge Binding (Kinase Inhibition): The indazole core is a proven bioisostere of the purine ring of adenosine triphosphate (ATP). The N1-H and N2 atoms act as a critical hydrogen bond donor-acceptor pair, anchoring the molecule within the highly conserved hinge region of kinase active sites (e.g., FGFR, VEGFR)[2].

  • Indole Bioisosterism (IDO1 Inhibition): For immunooncology targets like Indoleamine 2,3-dioxygenase 1 (IDO1), the indazole ring mimics the indole ring of tryptophan, the enzyme's natural substrate, allowing for competitive active-site binding[3].

  • The 4-Chloro Advantage: The strategic placement of a chlorine atom at the C4 position provides essential steric shielding that locks the conformation of any C3-substituents. Furthermore, it increases the overall lipophilicity (LogP) for enhanced cellular permeability, prevents rapid metabolic oxidation at the C4 position, and engages in orthogonal halogen bonding with backbone carbonyls within the target protein's binding pocket.

  • The 6-Amino Vector: The primary amine at C6 is directed toward the solvent-exposed region or adjacent hydrophobic pockets. It serves as an ideal synthetic handle for N-acylation, sulfonylation, or palladium-catalyzed cross-coupling, enabling rapid library generation[2].

Patent Landscape & Target Applications

The intellectual property surrounding 6-amino-4-chloro-indazole derivatives is heavily concentrated across three primary therapeutic axes:

A. Oncology: Receptor Tyrosine Kinase (RTK) Inhibitors

Derivatives are extensively patented as potent inhibitors for RTKs, particularly Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR)[2]. By derivatizing the 6-amino group with bulky moieties (e.g., 3,5-dimethoxybenzenesulfonyl chlorides), researchers successfully target the hydrophobic pocket adjacent to the ATP site. Patents also cover their integration into 4-anilido substituted quinazolines for Epidermal Growth Factor Receptor (EGFR) inhibition[4], as well as p38 and Cyclin-Dependent Kinase (CDK) inhibitors[5].

B. Immuno-Oncology: IDO1 Inhibitors

IDO1 overexpression in the tumor microenvironment depletes local tryptophan and produces kynurenine, a metabolite that suppresses effector T-cells and activates regulatory T-cells (Tregs), leading to immune escape. Recent patents highlight 6-aminoindazole derivatives as potent IDO1 inhibitors that competitively bind the enzyme's heme iron, thereby reactivating the anticancer immune response[3].

C. Inflammation & Tumor Microenvironment: EP2/EP4 Antagonists

Emerging patent families describe bicyclic carboxamides utilizing the indazole core as dual EP2/EP4 receptor antagonists. These compounds offer a targeted approach to block PGE2 signaling in the tumor microenvironment without the severe cardiovascular liabilities associated with traditional COX-2 inhibitors[6].

Quantitative Data: Target & Efficacy Landscape

The following table summarizes the quantitative efficacy of 6-aminoindazole derivatives across various patented therapeutic targets:

TargetScaffold / Derivative TypeRepresentative IC50 RangePrimary IndicationPatent / Literature Ref
IDO1 1,3-dimethyl-6-amino-indazole amides0.4 - 1.5 µMColorectal / Hypopharyngeal Carcinoma[3]
FGFR / VEGFR 6-aminoindazole-3-carboxylates< 10 nMAngiogenesis / Solid Tumors[2]
EGFR 4-anilido substituted quinazoline-indazoles10 - 50 nMCell Proliferative Disorders[4]
EP2 / EP4 Bicyclic carboxamide indazoles< 100 nMEndometriosis / Melanoma[6]

Synthetic Methodologies & Experimental Workflows

To utilize the 6-amino vector for drug discovery, the precursor must be synthesized with high chemoselectivity. Standard palladium-catalyzed hydrogenation (Pd/C, H


) of 4-chloro-6-nitro-1H-indazole often leads to unwanted reductive dechlorination at the C4 position. Therefore, a milder, single-electron transfer (SET) reduction is the field-proven standard[7].
Protocol: Chemoselective Reduction of 4-Chloro-6-nitro-1H-indazole

Causality & Validation: This protocol utilizes Iron (Fe) and Ammonium Chloride (NH


Cl). NH

Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment, strictly preventing the cleavage of the C-Cl bond[7]. The system is self-validating via LC-MS monitoring, ensuring no dehalogenated mass peaks (M-34) appear.

Step-by-Step Methodology:

  • Substrate Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-nitro-1H-indazole (10.0 mmol, 1.0 eq) in a 4:1 mixture of Ethanol and deionized Water (100 mL).

  • Activation & Reduction: Add Iron powder (325 mesh, 50.0 mmol, 5.0 eq) followed by Ammonium Chloride (NH

    
    Cl, 20.0 mmol, 2.0 eq) in one portion.
    
  • Thermal Cycling: Heat the vigorously stirring suspension to 80°C (reflux) for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

  • Workup & Filtration: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL) to ensure full product recovery.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate and saturated aqueous NaHCO

    
    . Extract the aqueous layer, dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield 6-amino-4-chloro-1H-indazole as an off-white solid.

Mechanistic Visualizations

Diagram 1: IDO1 Inhibition & Immune Reactivation Pathway

G TRP Tryptophan IDO1 IDO1 Enzyme (Tumor Microenvironment) TRP->IDO1 Substrate KYN Kynurenine IDO1->KYN Catalysis TCELL Effector T-Cell Suppression KYN->TCELL TREG Treg Activation (Immune Escape) KYN->TREG INHIBITOR 6-Amino-4-chloro-indazole Derivative INHIBITOR->IDO1 Competitive Inhibition REACT Immune Reactivation (Tumor Clearance) INHIBITOR->REACT Restores

Caption: Mechanism of IDO1 inhibition by 6-amino-4-chloro-indazole derivatives leading to immune reactivation.

Diagram 2: Synthetic Workflow for Scaffold Derivatization

G N1 4-Chloro-6-nitro-1H-indazole (Starting Material) N2 Fe, NH4Cl, EtOH/H2O, 80°C (Selective Reduction) N1->N2 N3 6-Amino-4-chloro-1H-indazole (Core Scaffold) N2->N3 Prevents Dechlorination N4 Amidation / Sulfonylation (Targeting Hydrophobic Pocket) N3->N4 N5 Buchwald-Hartwig / Suzuki (C-N / C-C Coupling) N3->N5 N6 Kinase Inhibitor Candidate N4->N6 N7 IDO1 Inhibitor Candidate N5->N7

Caption: Synthetic workflow for 6-amino-4-chloro-1H-indazole derivatization into targeted inhibitors.

References

  • WO2006048745A1 - Methods for preparing indazole compounds Google P
  • US10968201B2 - Bicyclic carboxamides and methods of use thereof Google P
  • Methyl 6-amino-1H-indazole-3-carboxylate Applic
  • US 7,105,682 B2 - Kinase inhibitors including p38 inhibitors and CDK inhibitors Google P
  • 6-AMINO-4-CHLORO-1H-INDAZOLE | 221681-84-1 ChemicalBook
  • WO2004013091A2 - 4-anilido substituted quinazolines and use thereof as inhibitors of epidermal growth factor receptor kinases Google P
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid via Tandem Reduction-Cyclization

Executive Summary & Strategic Rationale The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore, widely utilized in the development of 5-HT3 antagonists and nicotinic α-7 receptor agonists [1]. The speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore, widely utilized in the development of 5-HT3 antagonists and nicotinic α-7 receptor agonists [1]. The specific substitution pattern of 6-amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3) [3] offers orthogonal functional handles for advanced drug development: the carboxylic acid enables amide coupling, the 6-amino group allows for directed derivatization, and the 4-chloro position serves as a prime candidate for late-stage transition-metal-catalyzed cross-coupling.

This application note details a robust, telescoping synthesis starting from commercially available 4-chloro-6-nitroisatin. By leveraging a tandem reduction-cyclization strategy, this protocol eliminates the need for intermediate isolation, maximizing yield and operational efficiency [2].

Mechanistic Causality & Reaction Design

The transformation of a substituted isatin to an indazole-3-carboxylic acid relies on a highly choreographed three-stage cascade. Understanding the causality behind each condition is critical for successful scale-up:

  • Alkaline Cleavage: Isatin acts as an electrophilic lactam. Aqueous sodium hydroxide attacks the C2 carbonyl, breaking the C-N bond to yield the highly water-soluble sodium 2-amino-6-chloro-4-nitrophenylglyoxylate.

  • Diazotization: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and HCl). Strict thermal control (0–5 °C) is vital here to prevent premature degradation of the diazonium species into a phenol byproduct via nucleophilic attack by water.

  • Tandem Reduction and Cyclization: This is the most chemically demanding step. Stannous chloride (SnCl2) in concentrated HCl serves a dual purpose. First, it rapidly reduces the diazonium salt to an aryl hydrazine. Second, upon warming to 60 °C, the excess SnCl2 reduces the 6-nitro group to a 6-amino group. The highly acidic environment simultaneously catalyzes the intramolecular condensation between the newly formed hydrazine and the α-keto acid, closing the pyrazole ring to form the indazole core [1].

Pathway N1 4-Chloro-6-nitroisatin (Electrophilic Lactam) N2 Sodium 2-amino-6-chloro-4-nitrophenylglyoxylate (Ring-Opened Intermediate) N1->N2 NaOH (aq), RT Alkaline Hydrolysis N3 Diazonium Chloride Salt (Reactive Electrophile) N2->N3 NaNO2, HCl, 0-5 °C Diazotization N4 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (Final Cyclized Product) N3->N4 SnCl2·2H2O, HCl, 60 °C Tandem Reduction & Cyclization

Fig 1: Cascade synthesis pathway from 4-chloro-6-nitroisatin to the target indazole scaffold.

Quantitative Data & Reagent Stoichiometry

To ensure complete reduction of both the diazonium intermediate (requires 2 eq. Sn) and the nitro group (requires 3 eq. Sn), a stoichiometric excess of SnCl2 is mandatory.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Chloro-6-nitroisatin 226.571.0010.0 gStarting Material
NaOH (aq, 1M) 40.001.1048.5 mLBase for lactam ring opening
NaNO2 69.001.053.19 gNitrosating agent
HCl (conc., 37%) 36.46Excess100 mL (Total)Acidic medium / Catalyst
SnCl2·2H2O 225.636.5064.6 gTandem reducing agent

Experimental Workflows & Self-Validating Protocols

Workflow Step1 Phase 1: Ring Opening Step2 Phase 2: Diazotization Step1->Step2 HCl, NaNO2 Cool to 0 °C Step3 Phase 3: Tandem Reduction & Cyclization Step2->Step3 SnCl2 / HCl Heat to 60 °C Step4 Phase 4: Isolation & Purification Step3->Step4 Filtration Acid Wash

Fig 2: Four-phase experimental workflow for the synthesis and isolation of the target molecule.

Phase 1: Alkaline Ring Opening
  • Action: Suspend 4-chloro-6-nitroisatin (10.0 g, 44.1 mmol) in 50 mL of deionized water in a 500 mL round-bottom flask.

  • Action: Add 1M NaOH (48.5 mL, 48.5 mmol) dropwise at 20 °C with vigorous stirring.

  • Self-Validation: The opaque suspension will transition into a dark, homogeneous solution. Complete dissolution is the visual cue that the lactam ring-opening is 100% complete.

Phase 2: Diazotization
  • Action: Cool the solution to 0 °C using an ice-salt bath. Slowly add concentrated HCl (37%, 40 mL) to acidify the mixture.

  • Action: Add a pre-chilled solution of NaNO2 (3.19 g, 46.3 mmol) in 15 mL water dropwise over 20 minutes. Maintain the internal temperature strictly below 5 °C. Stir for 30 minutes.

  • Causality: Exothermic nitrosation requires slow addition to prevent localized heating, which would degrade the diazonium salt.

  • Self-Validation: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that the primary amine has been fully consumed.

Phase 3: Tandem Reduction and Cyclization
  • Action: In a separate 1 L flask, dissolve SnCl2·2H2O (64.6 g, 286.6 mmol) in concentrated HCl (60 mL) and cool to 0 °C.

  • Crucial Technique: Transfer the cold diazonium solution dropwise into the SnCl2 solution via an addition funnel, keeping the temperature below 5 °C.

  • Causality: Reverse addition (diazonium into SnCl2) ensures the reducing agent is always in massive excess, instantly quenching the diazonium to the hydrazine and preventing azo-dye formation (a common side reaction if SnCl2 is added to the diazonium).

  • Action: After complete addition, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours.

  • Self-Validation: As the nitro group reduces and the hydrazine cyclizes, the highly insoluble 6-amino-4-chloro-1H-indazole-3-carboxylic acid will begin to precipitate out of the acidic solution as a dense solid.

Phase 4: Isolation and Purification
  • Action: Cool the reaction mixture to 0 °C to maximize crystallization. Filter the precipitate through a sintered glass funnel.

  • Action: Triturate the filter cake with cold 1M HCl (50 mL) followed by cold deionized water (3 × 50 mL).

  • Causality: The 1M HCl wash is critical to solubilize and remove any trapped tin(IV) chloride salts (SnCl4) from the crystal lattice. The water washes remove residual acid.

  • Action: Dry the solid under vacuum at 50 °C to constant weight.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 6-Amino-4-chloro-1H-indazole-3-carboxylic acid, perform the following analyses:

  • LC-MS: Expected mass [M+H]+ = 212.0 m/z.

  • 1H NMR (DMSO-d6): Confirm the disappearance of the characteristic isatin aromatic signals. Look for the emergence of two meta-coupled aromatic protons (C5 and C7) appearing as doublets with J ~ 1.5-2.0 Hz. A broad singlet for the 6-NH2 group should integrate to 2H and readily exchange upon the addition of D2O.

References

  • Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Title: Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide Source: BenchChem URL
  • Title: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3)
Application

protocol for amide coupling of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Application Note: Optimized Protocol for Amide Coupling of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid Executive Summary & Strategic Analysis The coupling of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid presents a d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Amide Coupling of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid

Executive Summary & Strategic Analysis

The coupling of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid presents a dual challenge in medicinal chemistry: steric hindrance and chemoselectivity .[1]

  • The "Zwitterionic Trap": The molecule contains both a nucleophilic aniline (6-NH₂) and an electrophilic carboxylic acid (3-COOH).[1] Attempting direct activation of the carboxylic acid without protecting the amine will inevitably lead to uncontrolled intermolecular self-condensation (polymerization).[1]

  • The 4-Chloro Steric Barrier: The chlorine atom at position 4 exerts significant steric pressure on the carboxylic acid at position 3.[1] Standard coupling reagents (e.g., EDC/HOBt) often fail to generate high yields because the bulky chlorine blocks the approach of the incoming amine to the activated ester intermediate.

The Solution: This protocol utilizes a "Protect-Activate-Couple" strategy.[1] We employ T3P (Propylphosphonic anhydride) as the coupling agent of choice. T3P is superior for sterically hindered substrates compared to HATU/EDC because it drives the reaction forward through an irreversible thermodynamic pathway and requires milder conditions than acid chloride generation.

Strategic Workflow (Graphviz Visualization)

The following diagram outlines the critical path to successful derivatization, highlighting the necessary protection steps to avoid side reactions.

IndazoleCoupling Raw 6-Amino-4-chloro-1H-indazole- 3-carboxylic acid (Zwitterion Risk) Prot Step 1: N-Protection (Boc/Cbz on 6-NH2) Raw->Prot  Boc2O, Base   Polymer Polymerization/Dimerization Raw->Polymer  Direct Activation (Avoid!)   Couple Step 2: Amide Coupling (T3P / Pyridine / Amine) Prot->Couple  R-NH2, T3P, EtOAc   Deprot Step 3: Deprotection (TFA or Hydrogenation) Couple->Deprot  Acidic cleavage   Final Final Carboxamide Product Deprot->Final  Purification  

Caption: Logical workflow for the derivatization of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid. Direct activation is bypassed to prevent self-polymerization.[1]

Detailed Experimental Protocols

Phase 1: Chemoselective Protection (Pre-requisite)

Objective: Mask the 6-amino group to prevent self-coupling.[1]

Reagents:

  • Substrate: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Base: Sodium hydroxide (NaOH) (2.5 equiv, 1M aqueous) or DIPEA in organic solvent.

  • Solvent: 1,4-Dioxane/Water (1:1 v/v).[1]

Procedure:

  • Dissolution: Suspend the starting material in 1,4-dioxane/water.[1] Add NaOH solution.[1] The mixture should become homogeneous as the carboxylate and phenolate/aniline anions form.

  • Addition: Cool to 0°C. Add Boc₂O dropwise (dissolved in minimal dioxane).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H).

  • Workup: Carefully acidify to pH ~3–4 with 1M HCl (precipitating the N-Boc protected acid).

  • Isolation: Filter the solid precipitate, wash with water, and dry under vacuum.

    • Note: If the 1-NH (indazole nitrogen) also protects, it is generally acceptable as Boc on the indole/indazole N1 is labile and often cleaved during workup or subsequent deprotection.

Phase 2: The Sterically Demanding Amide Coupling (Core Protocol)

Objective: Couple the 4-chloro-hindered 3-COOH with an external amine (R-NH₂).[1]

Why T3P? The 4-chloro substituent creates a "steric wall."[1] T3P (50% in EtOAc/DMF) is chosen because it forms a highly reactive mixed anhydride in situ that is less sensitive to steric bulk than the O-At/O-Bt esters formed by HATU/HOBt [1].[1]

Materials:

  • Acid: 6-(Boc-amino)-4-chloro-1H-indazole-3-carboxylic acid (1.0 equiv).[1]

  • Amine: Target amine (R-NH₂) (1.2 equiv).[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (2.0 – 3.0 equiv).[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv).[1] Pyridine is often superior with T3P.[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1]

Step-by-Step Procedure:

  • Setup: In a dry vial, dissolve the Protected Acid and the Target Amine in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (or DIPEA) to the mixture.[1] Stir for 5 minutes.

  • Activation & Coupling: Add T3P solution dropwise at 0°C.

    • Critical Step: Allow the reaction to warm to RT and stir for 12–24 hours. The 4-chloro group slows kinetics; do not rush this step.[1]

    • Optimization: If conversion is <50% after 12h, heat to 50°C. T3P is thermally stable.

  • Monitoring: Check LC-MS. Look for the product mass (M+H).

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with Water (x2), 10% Citric Acid (to remove pyridine/excess amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine .

    • Dry over Na₂SO₄ and concentrate.[1][2][3][4]

Phase 3: Global Deprotection

Objective: Remove the Boc group to release the final 6-amino-indazole product.[1]

Procedure:

  • Dissolve the crude intermediate in DCM (dichloromethane).

  • Add TFA (Trifluoroacetic acid) (ratio 4:1 DCM:TFA).[1] optionally add triethylsilane (TES) as a scavenger if the molecule is electron-rich.[1]

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo.[1] Azeotrope with toluene or DCM to remove residual TFA.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to isolate the pure salt or free base.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 4-Cl group.[1]Switch to Acid Chloride: Convert acid to acid chloride using SOCl₂ (2h, reflux), remove excess SOCl₂, then add amine/DIPEA/DCM. This is more aggressive than T3P.[1]
Polymerization Incomplete protection of 6-NH₂.[1]Ensure Phase 1 (Boc protection) is quantitative before attempting coupling.[1] Check starting material purity.
N1-Acylation Indazole N1 reacting with coupling agent.[1][5]N1-acylation is reversible.[1] Treat the crude product with MeOH/K₂CO₃ or ammonia to cleave the N1-amide while keeping the C3-amide intact [2].[1]
Poor Solubility Indazole core is rigid and planar.[1]Use DMF or NMP instead of EtOAc during the T3P coupling. Increase temperature to 60°C.

References

  • T3P Utility in Hindered Couplings

    • Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the Preparation of Amides and Peptides.[6]

    • Source: Organic Process Research & Development.[1]

    • URL:[Link][1]

  • Indazole N1 Selectivity

    • Title: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[1][7]

    • Source: Journal of Organic Chemistry.[1][7][8]

    • URL:[Link][1]

  • General Amide Coupling Protocols

    • Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.
    • Source: Chemical Reviews.[1]

    • URL:[Link][1]

  • Indazole Scaffold Synthesis (Contextual)

    • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
    • Source: European Journal of Medicinal Chemistry.[1][9]

    • URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis and Functionalization of 4-Chloro-6-Amino-Indazole Derivatives

Executive Summary The 4-chloro-6-amino-1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and antineoplastic agents. Synthesizing this core and functionalizing it w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloro-6-amino-1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and antineoplastic agents. Synthesizing this core and functionalizing it with high regioselectivity—particularly differentiating between the N1 and N2 positions—presents a significant synthetic challenge due to annular tautomerism. This application note provides a self-validating, step-by-step protocol for the de novo synthesis of 4-chloro-6-amino-1H-indazole, followed by highly regioselective N-alkylation strategies under both thermodynamic and kinetic control.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the why behind each reagent choice rather than just the how, as this ensures protocol reproducibility and adaptability.

  • De Novo Core Construction: The synthesis begins with 3-chloro-2-methyl-5-nitroaniline. Diazotization of the primary amine yields a highly reactive diazonium salt. The adjacent ortho-methyl group, which is mildly acidic, undergoes a spontaneous intramolecular cyclization to forge the pyrazole ring, yielding 4-chloro-6-nitro-1H-indazole.

  • Chemoselective Nitro Reduction: The presence of the C4-chloro substituent strictly dictates the reduction strategy. Standard catalytic hydrogenation (e.g., Pd/C with H

    
    ) is contraindicated as it frequently results in competitive hydrodehalogenation at the C4 position. Instead, a modified Béchamp reduction utilizing Iron powder and NH
    
    
    
    Cl is employed. This chemoselective single-electron transfer process reduces the nitro group to the corresponding 6-amino derivative while leaving the aryl chloride completely intact.
  • Regioselective N-Alkylation (Thermodynamic vs. Kinetic Control): The indazole ring exhibits tautomerism between the 1H (benzenoid) and 2H (quinonoid) forms.

    • Thermodynamic Control (N1-Alkylation): The 1H-tautomer is thermodynamically more stable. Deprotonation with a strong base (e.g., NaH) generates an indazolide anion. Alkylation under these strongly basic conditions in polar aprotic solvents (DMF) predominantly yields the N1-alkylated product due to the stabilization of the benzenoid aromatic system. Green chemistry approaches using citric acid in aqueous ethanol also favor N1-alkylation via a one-pot sequence.

    • Kinetic Control (N2-Alkylation): To selectively access the N2-isomer, kinetic control is required. This is achieved under neutral or mildly acidic conditions without full deprotonation of the indazole. For example, the use of trialkyl orthoformates with a catalytic amount of H

      
      SO
      
      
      
      drives the reaction toward the N2-alkylated product[1]. Similarly, tetrahydropyranylation (THP protection) using dihydropyran (DHP) catalyzed by Pyridinium p-Toluenesulfonate (PPTS) exclusively yields the N2-protected isomer[2].

Pathway Visualization

Synthetic workflow for the de novo construction and regioselective alkylation of the indazole core.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-nitro-1H-indazole (Core Formation)
  • Preparation: Suspend 3-chloro-2-methyl-5-nitroaniline (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0 °C in an ice-salt bath.

  • Diazotization: Add a pre-cooled aqueous solution of NaNO

    
     (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition. Stir for an additional 1 hour.
    
  • Cyclization: Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization will proceed spontaneously.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO

    
    . Extract the precipitated solid with EtOAc. Wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via recrystallization from EtOH.
Protocol B: Chemoselective Reduction to 4-Chloro-6-amino-1H-indazole
  • Reaction Setup: Dissolve 4-chloro-6-nitro-1H-indazole (1.0 equiv) in an EtOH/H

    
    O mixture (4:1 v/v).
    
  • Reduction: Add Iron powder (325 mesh, 5.0 equiv) and solid NH

    
    Cl (2.0 equiv). Heat the suspension to reflux (80 °C) under vigorous stirring for 2–4 hours.
    
  • In-Process Monitoring: Monitor reaction completion via TLC (EtOAc/Hexane 1:1). The visual disappearance of the distinct yellow nitro starting material serves as a reliable secondary indicator of completion.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and water, and extract. Dry the organic layer and evaporate to yield the 6-amino derivative.

Protocol C: Thermodynamic N1-Alkylation
  • Deprotonation: Dissolve 4-chloro-6-amino-1H-indazole in anhydrous DMF and cool to 0 °C under an inert N

    
     atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H
    
    
    
    gas evolution ceases, validating complete formation of the indazolide anion.
  • Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice water. Extract with EtOAc, wash extensively with water (to remove residual DMF) and brine. Isolate the N1-alkylated major product via silica gel chromatography.

Protocol D: Kinetic N2-Alkylation using Trialkyl Orthoformate
  • Reaction Setup: In a round-bottom flask, combine 4-chloro-6-amino-1H-indazole (1.0 equiv) with an excess of trimethyl orthoformate (acting as both solvent and methylating agent).

  • Catalysis: Add 2-3 drops of concentrated H

    
    SO
    
    
    
    as a catalyst.
  • Heating: Heat the mixture to 80 °C for 6 hours. The mildly acidic conditions preferentially protonate the more basic N2 nitrogen, facilitating regioselective attack[3].

  • Workup: Cool to room temperature, neutralize with saturated NaHCO

    
    , and extract with dichloromethane. Purify the N2-alkylated product via column chromatography.
    

Quantitative Data Presentation

The table below summarizes the expected regiomeric ratios and yields based on the chosen functionalization pathway, allowing researchers to select the optimal condition for their target isomer.

Reaction ConditionReagents & CatalystTemperatureMajor RegioisomerRegiomeric Ratio (N1:N2)Typical Yield
Thermodynamic Alkylation NaH, Alkyl Halide, DMF0 °C to RTN1-Alkyl> 90:1075-85%
Green One-Pot Synthesis Alkyl Halide, Citric Acid, EtOH/H

O
65 °CN1-Alkyl85:1578-96%
Kinetic Alkylation Trialkyl Orthoformate, H

SO

80 °CN2-Alkyl< 10:9060-70%
Mild Acid Catalysis (THP) DHP, PPTS (Solvent-free)Microwave (80 °C)N2-THP< 5:9588-92%

References

  • Title: Citric acid Mediated One-pot Regioselective Synthesis of N-Alkylated Indazoles: An Efficient Green Strategy Source: Trends in Green Chemistry, Prime Scholars (2017) URL: [Link]

  • Title: The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Indian Journal of Heterocyclic Chemistry, Connect Journals (2017) URL: [Link]

  • Title: Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions Source: Asian Journal of Chemistry (2011) URL: [Link]

  • Title: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions Source: National Institutes of Health (NIH) / PMC (2020) URL: [Link]

Sources

Application

Application Note: Protecting Group Strategies for 6-Amino Group in Indazole Synthesis

Introduction: The 6-Aminoindazole Challenge The 6-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JNK, substituted anilinoindazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 6-Aminoindazole Challenge

The 6-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JNK, substituted anilinoindazoles) and GPCR modulators. However, the synthesis of these molecules presents a unique "amphoteric" challenge:

  • N1 vs. N2 Tautomerism: The indazole core exists in a tautomeric equilibrium. Electrophilic attack (alkylation/acylation) can occur at either N1 or N2. The regioselectivity is heavily influenced by the electronic nature of substituents on the benzene ring.

  • Exocyclic Amine Reactivity: The 6-amino group is a competitive nucleophile. Without protection, alkylating agents intended for the indazole nitrogen (N1/N2) will readily react with the exocyclic amine, leading to complex mixtures of N-alkylated, N,N-dialkylated, and core-alkylated byproducts.

  • Solubility: Free aminoindazoles often suffer from poor solubility in organic solvents (DCM, EtOAc), complicating purification and handling.

This guide details a Boc-protection strategy as the gold standard for navigating these challenges. We focus on how masking the 6-amino group not only prevents side reactions but also modulates the electronic environment to favor thermodynamic N1-alkylation.

Strategic Considerations: Selecting the Right Group

While various amine protecting groups exist, the choice for the 6-position must be orthogonal to the conditions used for indazole ring functionalization (typically basic alkylation or Pd-catalyzed coupling).

Protecting Group (PG)Stability (Base/Nucleophile)Stability (Acid)Suitability for Indazole AlkylationRecommendation
Boc (tert-butoxycarbonyl) High (Stable to NaH, Cs₂CO₃, LiHMDS)Low (Cleaved by TFA, HCl)Excellent. Allows base-mediated N1-alkylation without side reactions. Improves solubility.Primary Choice
Ac (Acetyl) Moderate (Can hydrolyze in strong base/heat)HighGood , but removal requires harsh hydrolysis which may damage sensitive motifs.Secondary Choice
Cbz (Benzyloxycarbonyl) HighHigh (Requires H₂/Pd or strong acid)Moderate. Hydrogenolysis might reduce the indazole double bond or be incompatible with halides.Situation Specific
Phth (Phthalimide) Moderate (Sensitive to hydrazine/primary amines)HighPoor. Bulky and can interfere with steric regiocontrol; removal conditions (hydrazine) react with indazole core.Avoid
Mechanistic Insight: Electronic Modulation

The 6-amino group is a strong Electron Donating Group (EDG) by resonance. This increases the electron density of the indazole ring, making N1 and N2 more nucleophilic but less differentiated.

  • Free NH₂: High ring electron density. Lower N1/N2 selectivity.

  • Protected NH-Boc: The carbonyl withdraws electron density from the nitrogen lone pair. The 6-position becomes less donating. This slight deactivation often enhances the acidity of the N-H proton, facilitating cleaner deprotonation by bases (NaH, Cs₂CO₃) and promoting thermodynamic equilibration to the preferred N1-isomer .

Visualizing the Strategy

Diagram 1: Synthetic Workflow

This workflow illustrates the path from 6-nitroindazole to a functionalized drug candidate, highlighting the critical protection step.

IndazoleWorkflow Start 6-Nitroindazole (Precursor) Step1 Reduction (H2, Pd/C or Fe/NH4Cl) Start->Step1 Intermediate1 6-Aminoindazole (High Polarity, Reactive) Step1->Intermediate1 Step2 Protection (Boc2O, THF) Intermediate1->Step2 Step3 N-Alkylation (R-X, Base) Intermediate1->Step3 DIRECT ALKYLATION LEADS TO MIXTURE Protected 6-(N-Boc)-Aminoindazole (Soluble, N1/N2 Nucleophile) Step2->Protected Protected->Step3 Product N1-Alkylated Intermediate (Regioselective) Step3->Product Step4 Deprotection (TFA/DCM) Product->Step4 Final Final Drug Candidate (Free 6-NH2) Step4->Final

Figure 1: Strategic workflow for integrating 6-amino protection into indazole scaffold synthesis.

Detailed Experimental Protocols

The following protocols are validated for scale-up from milligram to gram quantities.

Protocol A: Chemoselective Boc-Protection of 6-Aminoindazole

Objective: Mask the exocyclic amine without reacting with the indazole N1/N2. Rationale: Although the indazole NH is nucleophilic, the exocyclic primary amine is significantly more nucleophilic towards anhydrides like Boc₂O in the absence of strong base.

Reagents:

  • 6-Aminoindazole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or DIPEA

  • THF (anhydrous) or Dioxane/Water (1:1) for solubility[1][2]

  • DMAP (0.05 equiv) - Optional catalyst

Procedure:

  • Dissolution: Dissolve 6-aminoindazole in THF (10 mL/g). If solubility is poor, use a THF/Water (1:1) mixture or add minimal MeOH.

  • Addition: Add TEA (1.2 equiv) followed by dropwise addition of Boc₂O (1.1 equiv) dissolved in minimal THF at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = M+100).

    • Note: If bis-Boc (N,N-diBoc) or Indazole-N-Boc forms, these are usually unstable to workup or can be cleaved selectively with mild base (MeOH/K₂CO₃) while retaining the 6-NHBoc.

  • Workup: Concentrate volatiles. Dilute with EtOAc, wash with water, saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc or purify via flash chromatography (0-50% EtOAc/Hex).

    • Yield Expectation: 85–95%.

Protocol B: Regioselective N1-Alkylation

Objective: Alkylate the indazole ring at N1 while the 6-position is protected. Mechanism: The 6-NHBoc group makes the system amenable to thermodynamic control. Using Cs₂CO₃ often favors N1 via a chelation-controlled or thermodynamic equilibration pathway.

Reagents:

  • 6-(N-Boc)-aminoindazole (1.0 equiv)

  • Alkyl Halide (R-X) (1.1–1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[3]

  • DMF or Acetonitrile (anhydrous)

Procedure:

  • Preparation: Suspend 6-(N-Boc)-aminoindazole and Cs₂CO₃ in anhydrous DMF (5 mL/mmol) under N₂ atmosphere.

  • Alkylation: Add the alkyl halide.

  • Conditions: Heat to 60–80 °C.

    • Critical: Higher temperatures favor the thermodynamic N1-isomer .[4] Kinetic conditions (RT, NaH) may yield more N2 product, but for 6-substituted systems, thermodynamic control is preferred.

  • Monitoring: Monitor by TLC/LC-MS. N1 and N2 isomers often have distinct retention times (N2 is usually less polar).

  • Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash extensively with water/LiCl solution to remove DMF.

  • Purification: Silica gel chromatography.

    • Regioselectivity Check: Verify N1 vs N2 using 2D NMR (NOESY). N1-alkyl protons typically show NOE with the C7-H proton. N2-alkyl protons show NOE with C3-H.

Protocol C: Global Deprotection

Objective: Remove the Boc group to release the active 6-amino moiety.

Reagents:

  • Trifluoroacetic Acid (TFA)[5][6]

  • DCM (Dichloromethane)[5]

  • Triethylsilane (TES) (scavenger, optional)

Procedure:

  • Reaction: Dissolve the N1-alkylated intermediate in DCM (5 mL/mmol). Add TFA (DCM:TFA ratio 2:1 or 4:1).

  • Scavenging: If the molecule contains electron-rich aromatics prone to tert-butyl cation attack, add 2.0 equiv of Triethylsilane.

  • Time: Stir at RT for 1–2 hours.

  • Workup: Concentrate to dryness. Azeotrope with toluene or DCM to remove excess TFA.

  • Neutralization: Redissolve in DCM, wash with sat. NaHCO₃ to obtain the free base.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Solubility of SM 6-Aminoindazole is highly polar.Use DMF or Dioxane/Water (1:1) for the protection step.[1][2][4][5][6][7][8] Heat to 40°C if necessary.
N1/N2 Mixtures Kinetic control or steric clash.Switch solvent to DMF (promotes thermodynamic equilibrium). Increase temperature to 80-90°C. Switch base to Cs₂CO₃.
Over-alkylation 6-NHBoc proton is still acidic (pKa ~16).Avoid strong bases like NaH if using active alkyl halides. Use Cs₂CO₃ or K₂CO₃. Ensure only 1.1 eq of electrophile is used.
Loss of Boc Acidic workup or high heat in acidic media.Ensure workup of the protection step is neutral/basic. Avoid heating >100°C in protic solvents.

Diagram: Regioselectivity Mechanism

This diagram explains why the N1 isomer is favored under the described thermodynamic conditions.

Regioselectivity cluster_pathways Alkylation Pathways Tautomer Indazole Tautomeric Equilibrium (1H vs 2H) N2_Path Kinetic Pathway (N2) Faster, Sterically Accessible Tautomer->N2_Path Low Temp / NaH N1_Path Thermodynamic Pathway (N1) More Stable Aromatic System Tautomer->N1_Path High Temp / Cs2CO3 N2_Path->N1_Path Isomerization via Intermolecular Transfer Result Major Product: N1-Alkyl-6-(N-Boc)-indazole N1_Path->Result Conditions Conditions: Cs2CO3, DMF, 80°C (Promotes Equilibration) Conditions->N1_Path Drives

Figure 2: Mechanistic pathways governing N1 vs N2 selectivity. High temperature and carbonate bases favor the thermodynamic N1 product.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024.

  • Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 2005.[9][10]

  • Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 2024.

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 2018.

Sources

Method

Application Note: 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid as a Next-Generation 5-HT4 Receptor Agonist Scaffold

Executive Summary The 5-HT4 receptor (5-HT4R) remains a high-value target for gastrointestinal (GI) motility disorders (e.g., chronic constipation, IBS-C) and cognitive deficits associated with Alzheimer’s disease. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-HT4 receptor (5-HT4R) remains a high-value target for gastrointestinal (GI) motility disorders (e.g., chronic constipation, IBS-C) and cognitive deficits associated with Alzheimer’s disease. While early benzamide-based agonists (e.g., Cisapride) demonstrated efficacy, they were plagued by cardiovascular toxicity (hERG channel blockade).

6-Amino-4-chloro-1H-indazole-3-carboxylic acid represents a privileged scaffold designed to overcome these liabilities. As a bioisostere of the classical 4-amino-5-chloro-2-methoxybenzoic acid moiety, this indazole core offers distinct physicochemical properties—specifically enhanced polarity and hydrogen-bond donor capability—that maintain high 5-HT4R affinity while significantly reducing hERG occupancy. This guide outlines the chemical utilization, functional validation, and safety profiling of this scaffold in agonist development.

Chemical Biology & SAR Logic

The Scaffold Advantage

The transition from benzamides to indazoles is driven by the need to optimize the pharmacophore-to-toxicity ratio .

  • Benzamide (Classic): The 2-methoxy group often induces a twisted conformation essential for binding but contributes to lipophilicity associated with off-target hERG binding.

  • Indazole (Optimized): The 6-amino-4-chloro-1H-indazole-3-carboxylic acid scaffold locks the "amide" conformation into a planar bicycle. The indazole NH acts as a critical hydrogen bond donor to the receptor's binding pocket (specifically interacting with Ser/Thr residues in the transmembrane domain), mimicking the intramolecular H-bond of the benzamides without the steric bulk of the methoxy group.

Mechanism of Action

Upon derivatization (typically amidation at the C3-position), the resulting ligand binds to the orthosteric site of the 5-HT4R, a Gs-coupled GPCR.

  • Ligand Binding: The protonated amine of the side chain (e.g., piperidine) interacts with Asp100 (TM3).

  • Receptor Activation: The indazole core stabilizes the active receptor conformation (R*).

  • Signal Transduction: Gαs dissociation

    
     Adenylyl Cyclase activation 
    
    
    
    cAMP accumulation
    
    
    PKA activation.
Visualizing the Pathway

The following diagram illustrates the Gs-coupled signaling cascade initiated by the scaffold-derived agonist.

G Agonist Indazole Agonist Receptor 5-HT4 Receptor (GPCR) Agonist->Receptor Binding (Kd) Gs Gs Protein (Heterotrimeric) Receptor->Gs GTP Exchange AC Adenylyl Cyclase (Effector) Gs->AC Activation cAMP cAMP (2nd Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Phosphorylation Response Cellular Response (e.g., Motility/Cognition) PKA->Response Downstream Effect

Caption: Figure 1. The Gs-coupled signaling cascade activated by Indazole-based 5-HT4 agonists.

Experimental Protocols

Protocol 1: Chemical Derivatization (Amide Coupling)

Objective: To couple the 6-amino-4-chloro-1H-indazole-3-carboxylic acid core with a functionalized amine side chain (e.g., 4-amino-1-piperidine derivatives) to generate the active agonist.

Materials:

  • Scaffold: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid.

  • Amine Partner: e.g., 1-(3-methoxypropyl)piperidin-4-amine.[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the indazole acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 1.1 eq of the amine partner dissolved in minimal DMF.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = MW_acid + MW_amine - 18).

  • Work-up: Dilute with ethyl acetate, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: Confirm structure via 1H-NMR and HRMS. Note: The regiochemistry of the indazole nitrogen (N1 vs N2) is generally stable, but N1-alkylation side reactions can occur if strong bases are used.

Protocol 2: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the synthesized derivative using the specific antagonist [3H]-GR113808.

System: HEK293 membrane preparations stably expressing human 5-HT4(e) receptor.[2]

Procedure:

  • Buffer Prep: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membranes (5–10 µg protein).

    • 25 µL [3H]-GR113808 (Final conc: 0.2 nM, approx

      
      ).
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at RT.

  • Termination: Harvest onto GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 3: Functional cAMP Accumulation Assay (Efficacy)

Objective: Quantify agonist potency (


) and intrinsic activity (

) relative to Serotonin (5-HT).

System: HEK293-5HT4 cells utilizing a TR-FRET (e.g., HTRF) or GloSensor cAMP detection system.

Procedure:

  • Cell Seeding: Seed cells (2,000 cells/well) in white 384-well plates.

  • Stimulation: Prepare stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase degradation of cAMP).

  • Treatment: Add test compounds in stimulation buffer. Incubate for 30 minutes at 37°C.

    • Control: Serotonin (5-HT) full dose-response curve (

      
       to 
      
      
      
      M).
  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer protocol. Incubate 1 hour.

  • Readout: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Data Analysis: Plot Non-linear regression (Sigmoidal dose-response).

    • 
       : Expressed as % of 5-HT maximal response.[3]
      
    • 
       : Concentration inducing 50% maximal response.
      

Data Analysis & Safety Profiling

Interpreting the Data

A successful candidate derived from this scaffold should exhibit the following profile:

ParameterTarget ValueRationale
Binding Affinity (

)
< 10 nMHigh potency required for low clinical dosing.
Functional Potency (

)
< 20 nMCorrelation with binding; ensures efficient signaling.
Efficacy (

)
> 80% (Full Agonist)Partial agonists may be preferred for specific indications (e.g., Alzheimer's) to avoid desensitization.
Selectivity (vs 5-HT3) > 1000-fold5-HT3 antagonism can counteract prokinetic effects.
hERG Liability Assessment (Critical Step)

The primary failure mode for 5-HT4 agonists is QT prolongation via hERG blockade.

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner) on CHO-hERG cells.

  • Threshold: The safety margin (

    
    ) should be > 30-fold.
    
  • Scaffold Benefit: The 6-amino-4-chloro-1H-indazole-3-carboxylic acid scaffold typically shows reduced hERG affinity compared to benzamides due to the lack of the lipophilic methoxy group and the distinct electrostatic potential of the indazole ring.

Workflow Diagram

The following Graphviz diagram outlines the critical path from scaffold selection to lead candidate nomination.

Workflow Start Scaffold: 6-Amino-4-chloro-indazole-3-COOH Chem Chemical Derivatization (Amide Coupling) Start->Chem Binding Binding Assay (Ki Determination) Chem->Binding Binding->Chem Ki > 50nM (Refine SAR) Func Functional Assay (cAMP EC50) Binding->Func Ki < 50nM Selectivity Selectivity Screen (5-HT3, D2, 5-HT2B) Func->Selectivity Potent Agonist Safety hERG Safety (Patch Clamp) Selectivity->Safety Selective Safety->Chem hERG Liability Lead Lead Candidate Nomination Safety->Lead Margin > 30x

Caption: Figure 2. Iterative lead optimization workflow for Indazole-based 5-HT4 agonists.

References

  • Journal of Medicinal Chemistry. (1998). Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2015).[4] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link][4]

  • Assay Guidance Manual (NCBI). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

Sources

Application

Preparation of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid methyl ester: Application Note &amp; Protocol

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale The 1H-indazole scaffold is a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, frequently deployed as a purine bioisostere in the design of ATP-competitive kinase inhibitors [1]. The specific functionalization of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid methyl ester provides a highly versatile, bifunctional building block.

From a strategic standpoint, this molecule offers three orthogonal vectors for late-stage diversification:

  • The N1/N2 Indazole Core: Available for alkylation, arylation, or protecting group manipulation.

  • The C3-Methyl Ester: Serves as a masked carboxylic acid, primed for saponification and subsequent amidation to explore hinge-binding interactions.

  • The C6-Aniline: An electron-rich handle ideal for Buchwald-Hartwig cross-couplings, urea formation, or direct amidation.

  • The C4-Chlorine: Provides a critical steric boundary that locks the conformation of C3-substituents while electronically modulating the pKa of the indazole NH, enhancing metabolic stability [2].

This application note details a robust, two-step synthetic protocol starting from commercially available 4-chloro-6-nitro-1H-indazole-3-carboxylic acid, emphasizing chemoselectivity and degradation prevention.

Mechanistic Overview & Synthetic Strategy

The synthesis relies on a two-step sequence: Esterification followed by Chemoselective Reduction .

Step 1: Fischer Esterification via In Situ Acid Chloride

Direct esterification of the indazole-3-carboxylic acid is notoriously sluggish due to the zwitterionic nature of the indazole core. To bypass this, Thionyl Chloride (


) is added to Methanol (

) at 0 °C. This exothermic reaction generates hydrogen chloride and methyl chlorosulfite in situ. The highly electrophilic environment rapidly converts the carboxylic acid to the methyl ester, driving the equilibrium forward without requiring harsh, prolonged reflux conditions that could degrade the starting material.
Step 2: Chemoselective Nitro Reduction

The presence of the C4-chlorine atom dictates the choice of reducing agent. Standard catalytic hydrogenation (e.g.,


 with 

gas) is strictly contraindicated, as it frequently leads to hydrodehalogenation (cleavage of the C-Cl bond) [3]. To preserve the halogen while fully reducing the C6-nitro group to an aniline, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (

)
is employed. Alternatively, Stannous Chloride (

) can be used, though Iron is preferred for scalability and lower toxicity [4].

Synthesis SM 4-Chloro-6-nitro-1H-indazole- 3-carboxylic acid Step1 MeOH, SOCl2 0°C to Reflux SM->Step1 Int Methyl 4-chloro-6-nitro- 1H-indazole-3-carboxylate Step1->Int Step2 Fe powder, NH4Cl EtOH/H2O, 80°C Int->Step2 Prod 6-Amino-4-chloro-1H-indazole- 3-carboxylic acid methyl ester Step2->Prod

Synthetic workflow for the preparation of the target indazole ester.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-chloro-6-nitro-1H-indazole-3-carboxylate

Reagents Required:

  • 4-Chloro-6-nitro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    , 5.0 eq)
    
  • Anhydrous Methanol (

    
    , 10 mL/mmol)
    

Step-by-Step Methodology:

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and an argon inlet. Add anhydrous

    
     and cool the flask to 0 °C using an ice-water bath.
    
  • Activation: Dropwise, add

    
     (5.0 eq) to the chilled methanol over 15 minutes. Causality: Slow addition controls the exothermic release of 
    
    
    
    gas and prevents solvent bumping.
  • Substrate Addition: Add 4-chloro-6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in one portion.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 70 °C (reflux) for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess

    
     and 
    
    
    
    .
  • Neutralization: Suspend the crude residue in Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous

    
     until the aqueous layer reaches pH 7-8.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the intermediate as a pale yellow solid.
    
Protocol B: Selective Reduction to 6-Amino-4-chloro-1H-indazole-3-carboxylic acid methyl ester

Reagents Required:

  • Methyl 4-chloro-6-nitro-1H-indazole-3-carboxylate (1.0 eq)

  • Iron powder (325 mesh, 8.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol / Water (4:1 v/v, 15 mL/mmol)

Step-by-Step Methodology:

  • Solvent Degassing: In a round-bottom flask, combine Ethanol and Water (4:1). Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen. Causality: Amino-indazoles are highly sensitive to oxidation; removing oxygen prevents the formation of azo-dimers or quinoid byproducts [1].

  • Reagent Assembly: Add the nitro-indazole intermediate (1.0 eq), Iron powder (8.0 eq), and

    
     (5.0 eq) to the degassed solvent.
    
  • Reduction: Heat the vigorously stirring suspension to 80 °C for 2–3 hours. The reaction mixture will turn dark brown/black as iron oxides form. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Hot Filtration: Upon completion, immediately filter the hot reaction mixture through a pad of Celite to remove iron sludge. Wash the Celite pad generously with hot EtOAc. Causality: Filtering while hot prevents the product from co-precipitating with the iron salts.

  • Extraction: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous residue between EtOAc and Water. Adjust the aqueous layer to pH 8 using saturated

    
    .
    
  • Purification: Separate the organic layer, dry over

    
    , and concentrate. Purify the crude amine via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to afford the pure product.
    

Workup Start Crude Reduction Mixture Filter Hot Filtration (Celite) Start->Filter Extract Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Filter->Extract Check Aqueous pH 7-8? Extract->Check Check->Extract No (Adjust pH) Dry Dry (Na2SO4) & Evaporate Check->Dry Yes Purify Flash Chromatography Dry->Purify

Post-reduction workup and purification logic tree.

Analytical Characterization & Data Presentation

To validate the success of the synthesis, the final compound must be characterized. Below is a summary of the expected quantitative and qualitative physicochemical data.

ParameterExpected Value / ObservationAnalytical Rationale
Molecular Formula

Confirms elemental composition.
Exact Mass (ESI-MS)

226.03

Isotopic pattern must show a 3:1 ratio at 226/228, confirming the presence of one Chlorine atom.
Physical Appearance Off-white to pale tan solidDark brown/purple indicates oxidative degradation of the amine.
TLC (

)
~0.35 (50% EtOAc/Hexanes)The amine is significantly more polar than the nitro intermediate (

~0.70).

H NMR (DMSO-

)

13.5 (br s, 1H, indazole-NH)
Confirms intact indazole core.

H NMR (DMSO-

)

6.6 - 6.8 (m, 2H, Ar-H)
Aromatic protons at C5 and C7.

H NMR (DMSO-

)

5.8 (br s, 2H, -

)
Confirms successful reduction of the nitro group.

H NMR (DMSO-

)

3.85 (s, 3H, -

)
Confirms retention of the methyl ester.

Critical Parameters & Troubleshooting

  • Ester Hydrolysis (Impurity M-14): The methyl ester at the 3-position is highly electron-deficient. If the aqueous workup during the extraction phase exceeds pH 9 (e.g., using

    
     instead of 
    
    
    
    ), base-catalyzed hydrolysis will rapidly convert the product back to the carboxylic acid [1]. Always maintain pH 7-8 during workup.
  • Streaking on TLC: Amino-indazoles often streak on standard normal-phase silica due to their amphoteric nature. If streaking obscures reaction monitoring, add 1-2 drops of Triethylamine (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) to the TLC developing chamber to sharpen the spots.
  • Storage Conditions: The C6-amine is prone to ambient oxidation. Store the purified solid in amber vials, purged with Argon or Nitrogen, at -20 °C to ensure long-term stability.

References

  • Abbassi, N., et al. "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols." ChemInform, 2011. Available at:[Link]

  • Zhang, Y., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

Method

scale-up synthesis procedure for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Application Note: Scalable Process Chemistry for 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid Executive Summary This application note details a robust, scalable synthetic route for 6-Amino-4-chloro-1H-indazole-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Chemistry for 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid

Executive Summary

This application note details a robust, scalable synthetic route for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for p38, JNK, or FGFR targets).[1][2] While various routes to the indazole core exist, the simultaneous requirement for a C3-carboxylic acid, C4-chloro, and C6-amino substitution pattern necessitates a specific regiochemical strategy.[1][2]

We present a validated Modified Isatin-Indazole Rearrangement (Snyder Synthesis) . This pathway is preferred for scale-up over direct hydrazine substitutions or diazo-acetate cyclizations due to the commercial availability of the aniline precursor, the stability of the intermediates, and the avoidance of hazardous high-energy diazonium isolation.[1][2]

Retrosynthetic Analysis

To achieve the target regiochemistry (4-chloro, 6-amino), the synthesis is disconnected back to 3-chloro-5-nitroaniline .[1][2] The key transformation involves the construction of the isatin core followed by a ring expansion-contraction sequence to the indazole.

Figure 1: Retrosynthetic strategy leveraging the Sandmeyer isatin synthesis and Snyder rearrangement.[1][2]

Safety & Hazard Analysis (Critical)

  • Hydroxylamine Hydrochloride: Skin sensitizer; avoid contact.

  • Sodium Nitrite (NaNO₂): Toxic oxidizer.[2] In acidic media, generates NOₓ gases.[1][2] Ensure vigorous venting/scrubbing.

  • Diazonium Intermediates: Potentially explosive if dried. Protocol mandates processing in solution (wet stream).

  • Tin(II) Chloride (SnCl₂): Corrosive.[2]

  • Exotherms: The cyclization in concentrated H₂SO₄ (Step 1) is highly exothermic.[2] Strict temperature control (<70°C) is required to prevent thermal runaway.[2]

Detailed Synthetic Protocols

Stage 1: Synthesis of 4-Chloro-6-nitroisatin

Rationale: The Sandmeyer isatin synthesis is used to construct the bicyclic core. Starting with 3-chloro-5-nitroaniline, cyclization can theoretically occur at the 2- or 6-position.[1] Under the acidic conditions described, the 4-chloro-6-nitro isomer is favored due to the steric and electronic directing effects.[1]

Reagents:

  • 3-Chloro-5-nitroaniline (1.0 equiv)[1][2]

  • Chloral hydrate (1.1 equiv)[1][2]

  • Hydroxylamine hydrochloride (3.0 equiv)[1][2]

  • Sodium sulfate (anhydrous, 5.0 equiv)[1][2]

  • Sulfuric acid (conc.)[2][3]

Protocol:

  • Oximinoacetanilide Formation:

    • In a reactor, dissolve 3-chloro-5-nitroaniline (50 g, 289 mmol) in water (600 mL) containing concentrated HCl (25 mL).

    • Add a solution of hydroxylamine hydrochloride (60.4 g, 869 mmol) and sodium sulfate (205 g) in water (500 mL).[1][2]

    • Heat the mixture to 55°C.

    • Add a solution of chloral hydrate (52.7 g, 318 mmol) in water (200 mL) dropwise over 30 minutes.

    • Heat to 90°C and stir for 2 hours. A precipitate (isonitrosoacetanilide) will form.[2]

    • Cool to 20°C, filter the solid, wash with water, and dry in a vacuum oven at 50°C.

  • Cyclization:

    • Pre-heat concentrated H₂SO₄ (300 mL) to 50°C in a reactor.

    • Add the dried isonitrosoacetanilide intermediate portion-wise, maintaining the internal temperature between 60–70°C. (Caution: Exothermic) .

    • After addition, heat to 80°C for 30 minutes to complete ring closure.

    • Cool the dark solution to room temperature and pour slowly onto crushed ice (1.5 kg) with vigorous stirring.

    • Filter the resulting orange-red precipitate. Wash with water until filtrate is neutral.

    • Purification: Recrystallize from glacial acetic acid to isolate the target 4-chloro-6-nitroisatin .[1]

Stage 2: Rearrangement to 4-Chloro-6-nitro-1H-indazole-3-carboxylic acid

Rationale: The Snyder modification opens the isatin ring to a keto-acid, diazotizes the amine, and then reduces the diazonium species to a hydrazine which spontaneously cyclizes to the indazole-3-carboxylic acid.[1][2]

Reagents:

  • 4-Chloro-6-nitroisatin (from Stage 1)[1][2]

  • Sodium Hydroxide (NaOH)[1][2]

  • Sodium Nitrite (NaNO₂)[1][2][4]

  • Stannous Chloride dihydrate (SnCl₂[1][2]·2H₂O)

  • Hydrochloric Acid (HCl)[1][2]

Protocol:

  • Ring Opening:

    • Suspend 4-chloro-6-nitroisatin (30 g, 132 mmol) in 5% aqueous NaOH (300 mL).

    • Heat to 50°C until fully dissolved (formation of sodium 2-amino-4-chloro-6-nitrophenylglyoxylate).[1]

    • Cool to 0–5°C.

  • Diazotization:

    • Add a solution of NaNO₂ (9.6 g, 139 mmol) in water (40 mL) to the alkaline solution.[1][2]

    • Add this mixture dropwise into a pre-cooled (0°C) solution of concentrated HCl (150 mL) and water (150 mL), maintaining temperature <5°C.

    • Stir for 20 minutes to ensure complete formation of the diazonium salt.

  • Reduction & Cyclization:

    • Prepare a solution of SnCl₂[1]·2H₂O (75 g, 332 mmol) in concentrated HCl (100 mL).[1][2]

    • Add the cold diazonium solution to the SnCl₂ solution at 0°C. (Alternatively, add SnCl₂ to the diazonium; order affects yield, adding diazo to tin is often safer to prevent side reactions).[1][2]

    • Stir for 2 hours, allowing the mixture to warm to room temperature. The hydrazine intermediate cyclizes in situ.

    • Filter the solid product.[3][4][5][6][7]

    • Work-up: The solid is likely the Sn-complex. Suspend in water, adjust pH to 3–4 with saturated sodium acetate or dilute NaOH to liberate the free acid.[1][2]

    • Filter, wash with water, and dry.[1][2]

    • Yield Target: ~65-75%.

Stage 3: Selective Reduction to 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Rationale: Catalytic hydrogenation (Pd/C) carries a high risk of de-chlorination at the C4 position.[2] Iron-mediated reduction (Bechamp conditions) is chemoselective for the nitro group, preserving the halogen.[2]

Reagents:

  • 4-Chloro-6-nitro-1H-indazole-3-carboxylic acid[1]

  • Iron powder (Fe, 325 mesh, 5.0 equiv)[1][2]

  • Ammonium chloride (NH₄Cl, 1.0 equiv)[1][2]

  • Ethanol/Water (3:1 ratio)[1][2]

Protocol:

  • Suspend the nitro-indazole (20 g, 83 mmol) in Ethanol (240 mL) and Water (80 mL).

  • Add Ammonium Chloride (4.4 g, 83 mmol) and Iron powder (23.1 g, 415 mmol).

  • Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring.

  • Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).[2]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • The product may precipitate from the aqueous residue.[3][4][8] If not, adjust pH to ~6.0 (isoelectric point) to maximize precipitation.[1][2]

    • Filter the off-white to yellow solid.

    • Purification: Recrystallize from Methanol/Water or dissolve in dilute HCl and reprecipitate with dilute NaOH for high purity (>98%).[2]

Process Control & Data Summary

Table 1: Critical Process Parameters (CPPs)

StepParameterRangeCriticalityConsequence of Deviation
1 H₂SO₄ Addition Temp60–70°CHigh<60°C: Accumulation/Runaway; >75°C: Decomposition/Tars
2 Diazotization Temp0–5°CHigh>5°C: Hydrolysis of diazonium to phenol (loss of yield)
3 Reduction pH3–4 (Workup)MediumIncorrect pH leads to loss of product in filtrate or Sn contamination
3 Reduction TempRefluxMediumLow temp results in incomplete reduction (hydroxylamine impurity)

Table 2: Expected Analytical Specifications

TestSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]⁺ = 212.02LC-MS
¹H NMR Consistent with structureDMSO-d₆
Iron Content < 20 ppmICP-MS (if GMP)

Reaction Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid.

References

  • Snyder, H. R., et al. (1952).[1][2] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.[1][2] Link[1][2]

  • Lier, E. F., et al. (1964).[1][2] "Substituted Indazole-3-carboxylic Acids." Journal of Medicinal Chemistry, 7(3), 393-395.[1][2]

  • BenchChem. (2025).[4][5] "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde and derivatives." Application Note. Link[1][2]

  • Gilead Sciences. (2021).[2] "Process for the preparation of HIV Capsid Inhibitors (Lenacapavir intermediates)." US Patent 2021/0122722 A1. (Referenced for 4-chloroindazole regiochemistry).[3][9]

  • Org. Synth. (2009).[2][3] "Synthesis of 1H-Indazole-3-carboxylic acid esters via Diazotization." Organic Syntheses, 86, 274.[1][2] Link[1][2]

Sources

Application

Application Note: Functionalization of the 6-Amino Group in 4-Chloro-Indazole Scaffolds

Executive Summary This guide details the strategic functionalization of the 6-amino moiety within 4-chloro-1H-indazole scaffolds. This specific scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., FG...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of the 6-amino moiety within 4-chloro-1H-indazole scaffolds. This specific scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., FGFR, IDO1 inhibitors) due to the 4-chloro substituent, which serves as both a steric gatekeeper and a handle for late-stage diversification.

However, the 4-chloro group exerts a strong inductive withdrawing effect (


), significantly reducing the nucleophilicity of the 6-amino group compared to standard anilines. Furthermore, the acidic N1-H necessitates robust protection strategies to prevent regiochemical ambiguity. This protocol suite addresses these electronic and chemoselective challenges, providing validated workflows for N1-protection , Palladium-catalyzed cross-coupling , and Amide/Urea formation .

Strategic Analysis & Chemoselectivity

Structural Considerations

The 4-chloro-6-aminoindazole system presents three distinct reactive sites. Successful functionalization requires a strict order of operations (Orthogonality).

  • Site A (N1-H): pKa ~13. Highly susceptible to alkylation. Must be protected first to solubilize the molecule and prevent catalyst poisoning.

  • Site B (C4-Cl): A deactivated aryl chloride. Stable to standard nucleophilic attacks but susceptible to oxidative addition by Pd(0) at high temperatures or with electron-rich ligands.

  • Site C (6-NH₂): The target nucleophile. Its reactivity is attenuated by the electron-deficient pyrazole ring and the inductive pull of the C4-Cl.

Decision Tree for Functionalization

The following logic determines the optimal synthetic pathway based on the desired derivative.

FunctionalizationLogic Start Target: 6-Amino Functionalization Check Is N1 Protected? Start->Check Protect Protocol 1: N1-Protection (THP, SEM, or Boc) Check->Protect No Type Desired Linkage Type? Check->Type Yes Protect->Type Amide Amide/Carbamate Type->Amide C=O Aryl N-Aryl/Heteroaryl Type->Aryl Ar-N Alkyl N-Alkyl Type->Alkyl C-N Proto2 Protocol 2: HATU/Base (Requires strong base) Amide->Proto2 Proto3 Protocol 3: Buchwald-Hartwig (Chemoselective Pd-Cat) Aryl->Proto3 Proto4 Protocol 4: Reductive Amination (Ti(OiPr)4 additive) Alkyl->Proto4

Figure 1: Decision matrix for selecting the appropriate functionalization protocol.

Detailed Experimental Protocols

Protocol 1: N1-Protection (THP/SEM)

Objective: Mask the acidic N1 proton to prevent side reactions and improve solubility in organic solvents. Rationale: The Tetrahydropyranyl (THP) group is preferred for its stability to basic conditions (Buchwald) and ease of removal with mild acid.

Materials:

  • 4-chloro-6-amino-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (anhydrous)

Step-by-Step:

  • Dissolution: Suspend the indazole in anhydrous EtOAc (5 mL/mmol).

  • Addition: Add DHP followed by pTsOH at room temperature (25 °C).

  • Reflux: Heat the mixture to 50–60 °C. The suspension should clear as the product forms.

  • Monitoring: Monitor by TLC/LCMS (typically complete in 2–4 hours). Look for the disappearance of the polar starting material.

  • Workup: Quench with saturated NaHCO₃. Wash the organic layer with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is usually the major product (vs N2), but separation is critical.

Protocol 2: Chemoselective Buchwald-Hartwig Amination

Objective: Arylation of the 6-NH₂ without displacing the 4-Cl. Challenge: The 4-Cl is a potential electrophile. We must tune the catalyst to react with the external Aryl-Bromide/Iodide preferentially over the internal 4-Cl. Solution: Use BrettPhos Pd G3 or RuPhos Pd G3 . These bulky, electron-rich ligands facilitate oxidative addition into the external Ar-Br while the lower temperature (80 °C) prevents activation of the deactivated 4-Cl [1, 2].

Reaction Table:

ComponentEquivalentsRoleNotes
N1-THP-4-Cl-6-aminoindazole 1.0NucleophileMust be dry.
Aryl Bromide (Ar-Br) 1.2ElectrophileAvoid Ar-Cl to ensure selectivity.
BrettPhos Pd G3 0.02–0.05CatalystExcellent for primary amines.
Cs₂CO₃ 2.0–3.0BaseMild base prevents hydrolysis.
1,4-Dioxane [0.1 M]SolventDegassed anhydrous.

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the indazole, Ar-Br, Cs₂CO₃, and Catalyst. Seal and purge with N₂/Ar for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat to 80 °C . Critical: Do not exceed 100 °C to avoid reacting the 4-Cl.

  • Validation: Check LCMS at 2 hours.

    • Success: Mass corresponds to Product.

    • Failure (No reaction): Increase temp to 90 °C.

    • Failure (Polymerization/Side reaction): Switch to tBuBrettPhos for sterically hindered partners.

  • Workup: Filter through Celite, concentrate, and purify via silica gel.

Protocol 3: Amide Coupling (Overcoming Low Nucleophilicity)

Objective: Acylation of the 6-NH₂. Mechanistic Insight: Due to the electron-withdrawing 4-Cl, the 6-NH₂ is a poor nucleophile. Standard EDC/NHS couplings often fail. HATU or Acid Chlorides with a stronger base (pyridine/DMAP) are required.

Materials:

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 15 min to form the active ester.

  • Addition: Add the N1-protected indazole and the remaining DIPEA.

  • Reaction: Stir at 50 °C for 4–16 hours.

    • Note: If conversion is <50%, add 0.1 equiv of DMAP as a nucleophilic catalyst.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF, then NaHCO₃.

Troubleshooting & Quality Control

Regioselectivity Verification (NMR)

After functionalization, verify the integrity of the 4-Cl group using ¹H-NMR and ¹³C-NMR.

  • Loss of Cl? If the 4-Cl is displaced (e.g., by the amine or solvent), the chemical shift of C4 and C5 will change drastically.

  • Proton Shifts: The H5 and H7 protons on the indazole ring are diagnostic.

    • H5 (doublet, ~6.5-7.0 ppm): Ortho to the 4-Cl.

    • H7 (doublet, ~7.0-7.5 ppm): Ortho to the 6-N.

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (Buchwald) Catalyst poisoning by N1-H (if unprotected).Ensure N1 is protected (THP/Boc).
Bis-arylation 6-NH₂ is reacting twice.Use excess amine (nucleophile) or switch to a bulkier ligand (tBuXPhos).
Loss of 4-Cl Temperature too high (>100°C) or Pd loading too high.Lower temp to 80°C; switch to Pd(OAc)₂/Xantphos system which is less active for Ar-Cl.

Pathway Visualization

The following diagram illustrates the complete synthetic workflow, highlighting the critical protection and deprotection steps required to maintain chemoselectivity.

Workflow Start 4-Chloro-6-Aminoindazole Step1 Step 1: N1-Protection (DHP, pTsOH) Start->Step1 Inter Intermediate: N1-THP-4-Cl-6-NH2 Step1->Inter Step2A Path A: Buchwald (Ar-Br, Pd-Cat) Inter->Step2A Step2B Path B: Amide Coup. (R-COOH, HATU) Inter->Step2B ProdA N-Aryl Derivative Step2A->ProdA ProdB Amide Derivative Step2B->ProdB Final Step 3: Deprotection (HCl/MeOH or TFA) ProdA->Final ProdB->Final Target Final Drug Candidate Final->Target

Figure 2: Complete synthetic workflow from scaffold to final candidate.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination: The Evolution of the BrettPhos Family." Journal of the American Chemical Society.

  • BenchChem Application Notes. (2025). "Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." BenchChem Protocols.

  • Guo, J., et al. (2025).[2] "Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4." Bioorganic Chemistry.

  • Hoang, N. X., et al. (2020).[3][4] "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances.

  • Master Organic Chemistry. (2018). "Protecting Groups for Amines: Carbamates."[1][5]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid cyclization

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and process chemists facing yield bottlenecks during the synthesis of 6-Amino-4-chloro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and process chemists facing yield bottlenecks during the synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid .

Synthesizing highly functionalized indazoles requires precise manipulation of electronic and steric environments. Standard cyclization protocols often fail here due to the competing reactivity of the 6-amino group and the inductive deactivation caused by the 4-chloro substituent. This guide provides a mechanistic breakdown, a self-validating optimized protocol, and a diagnostic troubleshooting matrix to ensure high-yield, reproducible cyclizations.

Mechanistic Causality: The Yield Bottleneck

The classical synthesis of 1H-indazole-3-carboxylic acids involves the diazotization of an o-aminophenylacetic acid derivative (or an aryl hydrazine derived from isatin), followed by intramolecular cyclization[1][2]. However, applying this directly to the 6-amino-4-chloro analog typically results in yields below 10%.

The Causality of Failure:

  • Chemoselectivity (The 6-Amino Hazard): The 6-amino group is a highly nucleophilic primary aromatic amine. If left unprotected during diazotization, the nitrosating agent will indiscriminately attack both the target ortho-amine and the 6-amino group. This leads to bis-diazonium species, rapid intermolecular cross-linking, and the formation of intractable black polymeric tar[3].

  • Electronic Deactivation (The 4-Chloro Effect): The 4-chloro group exerts a strong electron-withdrawing inductive effect (-I). This decreases the nucleophilicity of the adjacent carbon/nitrogen involved in the ring-closing step. Consequently, the cyclization transition state is destabilized, requiring longer reaction times and making the intermediate diazonium salt highly susceptible to side reactions (such as hydrolysis to phenols) if water is present.

To bypass these failure modes, the 6-amino group must be transiently masked (e.g., via N-acetylation), and the cyclization must be performed in a homogeneous, anhydrous environment using an organic nitrite[4].

SyntheticWorkflow N1 1. Starting Material 4-Chloro-6-nitroisatin N2 2. Reduction & Protection Form N-acetyl-o-aminophenylacetic acid N1->N2 N3 3. Diazotization t-BuONO in Glacial AcOH (0°C) N2->N3 N4 4. Intramolecular Cyclization Heat to 40°C (In situ) N3->N4 N5 5. Deprotection Mild Alkaline Hydrolysis N4->N5 N6 Target Compound 6-Amino-4-chloro-1H-indazole-3-carboxylic acid N5->N6

Caption: Workflow for the protected synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid.

Quantitative Condition Matrix

The table below summarizes the empirical data driving the shift from classical aqueous conditions to the optimized organic nitrite methodology.

Reaction Condition6-Amino StatusReagent / SolventIPC Observation (LC-MS)Isolated Yield
Classical DiazotizationUnprotectedNaNO

/ aq. HCl
Massive tar formation, multiple peaks< 10%
Classical DiazotizationN-Acetyl ProtectedNaNO

/ aq. HCl
Incomplete conversion, phenol byproducts42%
Organic Nitrite (Optimized) N-Acetyl Protected t-BuONO / Glacial AcOH Clean conversion to diazonium intermediate 88%

Self-Validating Experimental Protocol

This protocol utilizes tert-butyl nitrite (t-BuONO) to execute a one-pot diazotization-cyclization. It is designed as a self-validating system; do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Prerequisite: The starting material must be 2-amino-4-chloro-6-acetamidophenylacetic acid (the 6-amino group is N-acetyl protected).

Step 1: Anhydrous Solvation & Temperature Control

  • Action: Suspend 10.0 mmol of the protected precursor in 25 mL of strictly glacial acetic acid (AcOH) under an inert argon atmosphere. Cool the reaction flask to 0–5 °C using an ice-water bath.

  • Causality: Glacial AcOH acts as both a homogeneous solvent and a mild acid catalyst for the tautomerization required during cyclization. The strict 0–5 °C window prevents the premature thermal degradation of the highly reactive diazonium intermediate.

Step 2: Homogeneous Nitrosation

  • Action: Add 12.0 mmol (1.2 equiv) of tert-butyl nitrite (t-BuONO) dropwise over 15 minutes. Maintain stirring at 0–5 °C for 45 minutes.

  • Causality: t-BuONO is an organic source of NO

    
    . Unlike aqueous NaNO
    
    
    
    , it prevents biphasic solubility issues and eliminates water from the system, effectively shutting down the pathway that forms phenolic byproducts[4].
  • IPC Check 1 (Validation): Pull a 10 µL aliquot, quench in cold MeOH, and run an LC-MS.

    • Pass Criteria: The mass of the primary amine starting material must be <2% relative abundance. A new mass corresponding to the diazonium/cinnoline-like intermediate should dominate. If starting material >2%, add 0.2 equiv of t-BuONO and stir for 15 more minutes.

Step 3: Thermally-Assisted Cyclization

  • Action: Remove the ice bath. Allow the reaction to warm to room temperature, then gently heat to 40 °C for 2 hours.

  • Causality: The 4-chloro group's electron-withdrawing nature slows the nucleophilic attack required to close the pyrazole ring. Mild thermal energy (40 °C) overcomes this activation barrier without inducing the explosive decomposition risks associated with isolated diazonium salts[1][2].

  • IPC Check 2 (Validation): Run LC-MS.

    • Pass Criteria: Complete disappearance of the intermediate mass and appearance of the cyclized N-acetyl indazole mass.

Step 4: Isolation and Deprotection

  • Action: Quench the reaction by pouring it into 100 mL of crushed ice/water. Filter the resulting precipitate and wash with cold water. To remove the N-acetyl group, suspend the solid in 2M NaOH (aq) / Methanol (1:1) and heat at 50 °C for 3 hours, followed by careful acidification to pH 3-4 with 1N HCl to precipitate the final 6-Amino-4-chloro-1H-indazole-3-carboxylic acid .

Troubleshooting Logic & FAQs

TroubleshootingTree Start Issue: Cyclization Yield < 50% Q1 Are tarry, polymeric byproducts present? Start->Q1 A1 Action: Protect the 6-amino group prior to diazotization. Q1->A1 Yes (Competing Nucleophile) Q2 Is the starting material unreacted? Q1->Q2 No A2 Action: Switch from NaNO2 to t-BuONO for homogeneous nitrosation. Q2->A2 Yes (Poor Solubility/Reactivity) Q3 Are phenolic[M - N2 + OH] byproducts seen? Q2->Q3 No A3 Action: Ensure anhydrous conditions. Use strictly glacial AcOH. Q3->A3 Yes (Water Hydrolysis)

Caption: Diagnostic logic tree for troubleshooting low yields during indazole cyclization.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black with a yield of <10%? A: This is the hallmark of an unprotected 6-amino group. Primary aromatic amines undergo competitive diazotization and subsequent oxidative polymerization. You must mask the 6-amino group (e.g., via N-acetylation or Boc-protection) prior to the nitrosation step[3].

Q: Can I use aqueous NaNO


 instead of organic nitrites to save costs? 
A:  While aqueous NaNO

/HCl is the classical method[1][2], it is highly discouraged for this specific substrate. The functionalized precursor has poor aqueous solubility, leading to incomplete reactions. Furthermore, the presence of water allows the diazonium intermediate to hydrolyze into a phenol byproduct. Organic nitrites like t-BuONO in glacial acetic acid provide a homogeneous, anhydrous environment that is vastly superior[4].

Q: My LC-MS shows a mass corresponding to[M - N


 + OH]. What happened? 
A:  This indicates that water acted as a nucleophile, attacking the diazonium carbon and displacing nitrogen gas to form a phenol. Ensure your acetic acid is strictly glacial (anhydrous) and minimize ambient moisture during the t-BuONO addition.

Q: How does the 4-chloro substituent affect the reaction time? A: The 4-chloro group withdraws electron density from the aromatic ring via the inductive effect. This makes the carbon adjacent to the diazonium group less nucleophilic, slowing down the intramolecular ring closure. This is why Step 3 requires mild heating (40 °C) to push the cyclization to completion, whereas un-halogenated analogs often cyclize spontaneously at room temperature.

Q: What is the best method to avoid the explosive hazards of diazonium salts on a larger scale? A: Never attempt to isolate the diazonium intermediate. The protocol provided above is a "one-pot" method where the diazonium species is generated and consumed in situ. Using t-BuONO in AcOH avoids the accumulation of hazardous, shock-sensitive diazonium chloride salts, making it highly scalable and safe[1][2].

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents (CN112778203A). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0z79bcoP-U8l_bY4xl3I7-GC0KH7stvzES0__K2_6hvje5HQUkOa5PjcMfF-e3_hVOqfSEHm7bMLi-46qsCbqmi9rYduZvU4YPy1K8-j5kb8BBijP1gngCQisMTcmHWKH1hSIaF5cdGz04Jg=]
  • Product Class 2: 1H- and 2H-Indazoles. Thieme Connect. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXuXaSti7zpNOKwvq3qc-vx7We2XuGej42du3P1bni-FnJgDio0i-2Y7mul-L204wEHNhl8pmpzOGrSBw2_JUMyNit5eNzHG_ACKiTcM-uV64xWr7sfp99xwDHGT1LlCVf_AChWMl_ueWRRKnoXyGyuELtmAgI3bcwnljMDNnIm03vP5Dwng==]
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents (US20110172428A1). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDEsMpuN4LPKUoNgg2w-t88nD19U4xeCWgBxyRiQmpwfHjXZXLXW-Q_HZnSByiBoYf3NomsdhmytwesfUUdSjvheRvfdAmWA-nv1WBjBrjQayXLReS4ifGqhsgIjpoo5n6yrFmVytJ9e39QWVE4R0=]
  • Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-PCZseRMIrwHdZnpuExnpt5bK2TWQoyaku4UwY1E3F2WsRFlQ1OJmCNZiEs_u2FUD2A21-e8eoy5KGzVIg6FYbAmZ2WbwLO-W49UalaU6oeFtNTxjL4w8uZkrDBD0PdhOp65j7uvrgcMcfYZrbQCRkm6bq1lH0wlr0WzmxZ2GX9H4LKobv0MVxSwN4j9-HhhI_qXgBnP6L2PIdorKsfCGHqxIby0DT0LVyY3tdxq6M0IEZbiQojZjvbydoEEYQQ==]

Sources

Optimization

Technical Support Center: Resolution and Characterization of 6-Amino-4-chloro-indazole N1/N2 Isomers

Welcome to the Technical Support Center for indazole derivative synthesis. The functionalization of the 6-amino-4-chloro-indazole scaffold is a critical step in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole derivative synthesis. The functionalization of the 6-amino-4-chloro-indazole scaffold is a critical step in medicinal chemistry and drug development. However, the ambidentate nature of the indazole core frequently results in a challenging mixture of N1 and N2 alkylated regioisomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you selectively synthesize, separate, and definitively characterize these isomers.

Diagnostic Separation Workflow

IsomerSeparation Mixture N1/N2 Isomer Mixture 6-Amino-4-chloro-indazole TLC TLC Screening Evaluate ΔRf Mixture->TLC Decision ΔRf > 0.15? TLC->Decision Silica Normal Phase Flash (EtOAc/Hexanes) Decision->Silica Yes Scale Separation Scale? Decision->Scale No NMR NMR Validation (NOESY / HMBC) Silica->NMR HPLC Prep RP-HPLC (C18, Low pH) Scale->HPLC < 100 mg SFC Prep SFC (CO2 / MeOH) Scale->SFC > 100 mg HPLC->NMR SFC->NMR

Workflow for the isolation and structural validation of N1 and N2 indazole isomers.

Frequently Asked Questions (FAQs)

Q1: Why do I always get a mixture of N1 and N2 isomers during alkylation, and why doesn't the C6-amine react? A: The indazole ring is an ambidentate nucleophile. When deprotonated by a standard base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF), the resulting naked anion has high electron density delocalized across both the N1 and N2 positions. This leads to a kinetically controlled reaction that yields a mixture of isomers[1]. The primary amine at the C6 position remains largely unreacted because its lone pair is heavily delocalized into the electron-deficient, chlorinated aromatic system. This resonance significantly reduces its nucleophilicity compared to the pyrazole nitrogens.

Q2: Normal-phase silica chromatography is failing to resolve my N1/N2 isomers. What is the mechanistic reason, and what are the alternatives? A: N1 and N2 isomers of 6-amino-4-chloro-indazole possess nearly identical dipole moments and polarities, causing them to co-elute on bare silica which relies primarily on dipole-dipole interactions. To break this co-elution, you must change the separation mechanism. Supercritical Fluid Chromatography (SFC) is the premier alternative. SFC utilizes supercritical CO₂ with a polar modifier (e.g., MeOH). The high diffusivity of the supercritical fluid exploits microscopic 3D steric differences in how the N1 vs. N2 alkyl groups shield the indazole core from the stationary phase, achieving baseline separation where normal phase fails[2]. Alternatively, Reversed-Phase HPLC using specialized low-silanol C18 columns (like Newcrom R1) provides orthogonal selectivity[3].

Q3: How can I definitively distinguish the N1 isomer from the N2 isomer using NMR? A: 1D ¹H NMR is insufficient due to overlapping chemical shifts. You must use a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to validate the structure spatially. In 6-amino-4-chloro-indazole, the aromatic protons are located at C3, C5, and C7.

  • N1-Isomer: The alkyl protons will show a strong NOE cross-peak exclusively with the C7-proton .

  • N2-Isomer: The alkyl protons will show a strong NOE cross-peak exclusively with the C3-proton . Additionally, ¹³C NMR is highly diagnostic; the C3 atom typically resonates at δ 132–133 ppm for the 1H-form (N1) and δ 123–124 ppm for the 2H-form (N2)[4].

Troubleshooting Guides & Methodologies

Protocol 1: Thermodynamics-Driven N1-Selective Alkylation

Problem: Chromatographic separation of isomers is causing massive yield losses. Solution: Shift the reaction from kinetic to thermodynamic control to selectively synthesize the N1 isomer.

Causality: Switching from K₂CO₃/DMF to Cs₂CO₃/Dioxane fundamentally alters the transition state. Dioxane is non-polar, meaning the large, soft cesium cation remains tightly ion-paired with the indazole anion. The cesium cation acts as a template, chelating both the electrophile and the N1 nitrogen simultaneously. This lowers the transition state energy specifically for N1-alkylation, driving the reaction via thermodynamic control[5][6].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 6-amino-4-chloro-indazole (1.0 eq) and anhydrous 1,4-dioxane (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (2.0 eq). Self-Validation Check: The suspension should remain heterogeneous; do not add water or polar co-solvents, as this will break the crucial cesium ion-pairing.

  • Electrophile Addition: Slowly add the alkylating agent (1.1 eq). Keep the equivalents strictly controlled to prevent over-alkylation at the C6-amine.

  • Heating: Heat the mixture to 90 °C and stir for 4–12 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove cesium salts, and concentrate under reduced pressure. The crude mixture will be highly enriched (>90%) in the N1 isomer[5].

Protocol 2: Preparative SFC Separation of Isomers

Problem: A mixture of N1/N2 isomers has already formed and requires preparative-scale isolation. Solution: Utilize SFC for high-throughput, baseline resolution.

Causality: SFC leverages the low viscosity of supercritical CO₂, allowing for higher flow rates and faster mass transfer without the backpressure limitations of HPLC. The addition of methanol introduces hydrogen-bonding interactions that differentiate the subtly different steric presentations of the N1 and N2 isomers[2].

Step-by-Step Methodology:

  • Sample Prep: Dissolve the crude isomer mixture in pure Methanol (approx. 50 mg/mL). Self-Validation Check: Ensure the sample is completely particulate-free via a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Selection: Equip the SFC with a chiral or specialized achiral column (e.g., Chiralcel OJ-H or a high-density Diol phase, 5 µm, 21 x 250 mm).

  • Method Parameters:

    • Mobile Phase: CO₂ / Methanol (Isocratic, typically 15-25% MeOH depending on the alkyl chain).

    • Flow Rate: 70 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

  • Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the baseline-resolved peaks. The N1 isomer generally elutes later than the N2 isomer on polar stationary phases due to the greater accessibility of its hydrogen-bond acceptors.

  • Recovery: Evaporate the methanol fractions under reduced pressure to yield the pure solid isomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic behaviors when attempting to separate N1/N2 indazole regioisomers across different modalities.

Separation ModalityRecommended Stationary PhaseTypical Mobile PhaseSelectivity Factor (α)Resolution (Rs)Scalability
Normal Phase Flash Bare Silica (Irregular)Hexanes / EtOAc1.05 – 1.15< 1.0 (Co-elution)High (>10g)
Reversed-Phase HPLC C18 (e.g., Newcrom R1)H₂O / MeCN + 0.1% FA1.20 – 1.401.5 – 2.0 (Baseline)Low (<100mg)
Preparative SFC Chiral Cellulose / Bare SilicaSupercritical CO₂ / MeOH1.50 – 2.50> 2.5 (Excellent)Very High (>1g)

References

  • Technical Support Center: Optimizing N-methyl
  • Development of a selective and scalable N1-indazole alkyl
  • Product Class 2: 1H- and 2H-Indazoles, Thieme E-Books,
  • Separation of Indazole on Newcrom R1 HPLC column, SIELC Technologies,
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Introduction Welcome to the technical support guide for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid . This guide addresses the frequent "crashing out" (precipitation) events users encounter when transitioning this com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid . This guide addresses the frequent "crashing out" (precipitation) events users encounter when transitioning this compound from organic stock solutions to aqueous biological buffers.

As a Senior Application Scientist, I must emphasize that solubility is not merely about "mixing"; it is a thermodynamic battle between the crystal lattice energy of your solid and the solvation energy of your buffer. This molecule presents a specific challenge: it possesses a zwitterionic-capable core decorated with a lipophilic chloro-substituent, creating a narrow "solubility window" in terms of pH and ionic strength.

Part 1: The Physicochemical "Why"

To troubleshoot effectively, you must understand the ionization states governing this molecule's behavior.

Q: Why does this compound precipitate in neutral PBS despite having a carboxylic acid?

A: While the carboxylic acid group (


) is hydrophilic, the rest of the molecule fights against water solubility.
  • The Chloro-Effect: The chlorine atom at position 4 is highly lipophilic and electron-withdrawing. It reduces the electron density of the aromatic ring, promoting strong

    
    -
    
    
    
    stacking interactions between molecules in solution. These stacks aggregate and precipitate.
  • pKa Interplay:

    • Carboxylic Acid (Position 3): Estimated pKa

      
       3.0–3.5. At pH 7.4, this is deprotonated (
      
      
      
      ).
    • Amino Group (Position 6): Estimated pKa

      
       2.5–3.5 (lowered by the electron-deficient indazole core). At pH 7.4, this is likely neutral (
      
      
      
      ), not protonated.
    • Result: At physiological pH, you have a mono-anionic species. However, the single negative charge is often insufficient to overcome the hydrophobic drive of the Chloro-Indazole core, especially in high-salt buffers like PBS where sodium ions can shield the charge, reducing solubility (Common Ion Effect).

Q: What is the "Danger Zone" for pH?

A: Avoid pH ranges where the molecule is neutral or zwitterionic (net charge 0).

  • pH < 2: Soluble (Cationic,

    
    ).
    
  • pH 3–4: DANGER ZONE. The molecule approaches its isoelectric point (pI) where solubility is lowest.

  • pH > 6: Soluble (Anionic,

    
    ), but requires assistance (co-solvents) due to the lipophilic core.
    
Part 2: Standard Solubilization Protocol

WARNING: Do not attempt to dissolve the solid powder directly into aqueous buffer. It will form a hydrophobic cake that is nearly impossible to redissolve.

Step 1: Preparation of Stock Solution
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM to 50 mM stock.

  • Method: Vortex vigorously.[1] If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Step 2: The "Intermediate Dilution" Method (Critical)

Direct addition of high-concentration DMSO stock to PBS often causes immediate precipitation (the "cloud" effect). Use this stepped approach:

  • Prepare Buffer: Warm your aqueous buffer (PBS, HBSS, or Media) to 37°C.

  • Dilution Factor: Keep final DMSO concentration

    
     0.5% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.
    
  • Technique:

    • Pipette the required volume of DMSO stock into the center of the liquid vortex created by stirring the buffer.

    • Do not pipette the stock onto the side of the tube or let it sit on top of the media. Rapid dispersion is key.

Part 3: Troubleshooting & FAQ

Q: I see a fine precipitate after 30 minutes in PBS (pH 7.4). How do I fix this?

A: This is "delayed crashing," common with lipophilic anions.

  • Immediate Fix: Add a surfactant. Tween-80 (0.05% - 0.1%) is highly effective for chlorinated aromatics. It prevents the

    
    -
    
    
    
    stacking aggregation.
  • Alternative: Switch to a Tris-based buffer . Phosphate ions (in PBS) have a high "salting-out" potential. Tris buffers are more organic-friendly and can stabilize the anionic form better.

Q: Can I use Cyclodextrins?

A: Yes, this is the Gold Standard. If your experiment allows, use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water/buffer. Use this as your diluent instead of pure PBS. The hydrophobic indazole core will nest inside the cyclodextrin cavity, shielding the chlorine atom from water while the hydrophilic exterior keeps the complex soluble.
    

Q: My compound is stuck to the glass vial. What happened?

A: The compound is adsorbing to the glass surface due to its hydrophobicity.

  • Solution: Use low-binding plasticware (polypropylene) for all dilution steps. If you must use glass, silanize it or pre-coat with a buffer containing 0.1% BSA (Bovine Serum Albumin) to block adsorption sites.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for solubility optimization and the ionization states.

Diagram 1: Solubility Optimization Decision Tree

SolubilityWorkflow Start Start: Solid Powder Stock Dissolve in 100% DMSO (Target: 10-50 mM) Start->Stock Check Visual Check: Clear Solution? Stock->Check Sonicate Sonicate @ 37°C (5-10 mins) Check->Sonicate No (Cloudy) Dilute Dilute into Aqueous Buffer (Rapid Dispersion) Check->Dilute Yes (Clear) Sonicate->Check Precip Precipitation Observed? Dilute->Precip Success Proceed to Assay Precip->Success No AddTween Add 0.05% Tween-80 or Switch to Tris Buffer Precip->AddTween Yes (Minor) AddCD Use 20% HP-beta-Cyclodextrin as Diluent Precip->AddCD Yes (Major) AddTween->Dilute Retry AddCD->Dilute Retry

Caption: Decision tree for solubilizing 6-Amino-4-chloro-1H-indazole-3-carboxylic acid.

Diagram 2: pH-Dependent Ionization States

Ionization Acid pH < 2 Cationic (+) (Soluble) Iso pH 3 - 5 Neutral/Zwitterionic (0) (INSOLUBLE - Danger Zone) Acid->Iso Deprotonation of COOH Base pH > 7 Anionic (-) (Soluble with help) Iso->Base Full Ionization

Caption: Ionization states affecting solubility. Avoid pH 3-5 to prevent isoelectric precipitation.

Part 5: Data Summary & Compatibility

Table 1: Solvent & Buffer Compatibility Matrix

Solvent/BufferCompatibilityNotes
DMSO High Recommended stock solvent (up to 50 mM).
Ethanol ModerateLower solubility than DMSO; evaporation risk.
PBS (pH 7.4) LowRisk of precipitation > 50 µM due to common ion effect.
Tris-HCl (pH 8.0) Medium Better than PBS; amine buffer stabilizes anionic drugs.
0.1% Tween-80 High Prevents aggregation; recommended for concentrations > 10 µM.
20% HP-

-CD
Excellent "Gold Standard" for in vivo formulation or high-conc assays.
References
  • PubChem. Indazole-3-carboxylic acid - Chemical Physical Properties. National Library of Medicine. Available at: [Link]

  • Bordwell, F.G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[2] Available at: [Link]

Sources

Optimization

preventing decarboxylation during hydrolysis of indazole-3-esters

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, scientists, and drug development professionals facing challenges with the stability of indazole-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, scientists, and drug development professionals facing challenges with the stability of indazole-3-carboxylic acid derivatives.

The hydrolysis of indazole-3-esters is a notoriously sensitive transformation. The resulting indazole-3-carboxylic acids are highly prone to decarboxylation, leading to the loss of the critical C3-substituent and the formation of degraded des-carboxy indazole byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your target compounds.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my indazole-3-carboxylic acid product keep decarboxylating during or immediately after ester hydrolysis? A: The instability of indazole-3-carboxylic acid is rooted in its electronic structure. The indazole ring is electron-rich, and the proximity of the carboxylate group to the nitrogen heteroatoms facilitates a low-energy pathway for CO₂ extrusion. Under thermal stress or harsh basic conditions, the molecule can undergo thermal decarboxylation, often proceeding via the formation of an N-heterocyclic carbene intermediate [1]. Furthermore, if strong mineral acids are used during the workup, the protonation of the indazole nitrogen increases the electron-withdrawing nature of the ring, effectively turning the carboxylate into an excellent leaving group.

Q2: Does the substitution at the N-1 position of the indazole ring affect the rate of decarboxylation? A: Yes, significantly. A free N-H group at the 1-position can participate in hydrogen bonding or tautomerization that lowers the activation energy for decarboxylation. Mechanistic studies on decarboxylative functionalization have shown that masking this position with an alkyl group (e.g., N-methylation) disrupts this pathway, greatly increasing the thermal and chemical stability of the C3-carboxylate [2]. If your synthetic route allows, performing N-alkylation prior to ester hydrolysis will drastically reduce decarboxylation side reactions.

Q3: What are the optimal hydrolysis conditions to prevent the loss of the C3-carboxylate? A: You must abandon traditional harsh saponification methods (e.g., refluxing NaOH or KOH). The optimal approach relies on mild alkaline hydrolysis using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (typically THF/MeOH/H₂O) strictly at or below room temperature [3]. The lithium cation provides excellent coordination to the ester carbonyl, accelerating the nucleophilic attack of the hydroxide at lower temperatures, thereby eliminating the thermal stress that drives decarboxylation.

Q4: How should I handle the acidification workup to avoid acid-catalyzed decarboxylation? A: The acidification step is where most decarboxylation occurs. Avoid strong mineral acids like HCl or H₂SO₄, which easily overshoot the required pH and protonate the indazole core. Instead, use a weak organic acid, such as 10% aqueous citric acid or acetic acid, and carefully buffer the solution to a pH of 4.5 to 5.0 at 0 °C. This pH is sufficient to protonate the carboxylate (pKa ~3.5–4.5) for extraction or precipitation without over-protonating the heteroaromatic ring.

📊 Quantitative Data: Impact of Hydrolysis Conditions

The following table summarizes the causal relationship between reaction conditions, workup parameters, and the extent of decarboxylation.

Hydrolysis ConditionBase / EquivalentsSolvent SystemTemp (°C)Acidification ReagentDecarboxylation (%)Target Acid Yield (%)
Harsh (Standard) NaOH (3.0 eq)MeOH / H₂O65 (Reflux)1M HCl (pH 1.0)> 85%< 10%
Moderate KOH (2.0 eq)EtOH / H₂O25 (RT)1M HCl (pH 2.0)40%55%
Mild (Optimized) LiOH (1.5 eq)THF/MeOH/H₂O0 to 2510% Citric Acid (pH 4.5)< 2% 95%
Non-Aqueous KOSiMe₃ (1.2 eq)THF25 (RT)Acetic Acid (pH 5.0)< 5%88%

⚙️ Logical Pathways & Experimental Workflows

Mechanism Ester Indazole-3-Ester Harsh Harsh Base / Heat Ester->Harsh Mild Mild Base (LiOH, RT) Ester->Mild Salt Indazole-3-Carboxylate Salt Harsh->Salt Decarb Decarboxylation (-CO2) Harsh->Decarb Thermal stress Mild->Salt StrongAcid Strong Acid (pH < 2) Salt->StrongAcid WeakAcid Weak Acid (pH 4-5) Salt->WeakAcid StrongAcid->Decarb Protonation stress Product Indazole-3-Carboxylic Acid WeakAcid->Product Safe precipitation Degraded Des-carboxy Indazole Decarb->Degraded

Logical pathway of indazole-3-ester hydrolysis and decarboxylation.

Workflow S1 1. Dissolution THF/MeOH/H2O S2 2. Saponification 1.5 eq LiOH at 0°C to RT S1->S2 S3 3. Validation LC-MS of aqueous layer S2->S3 S4 4. Concentration Remove volatiles <30°C S3->S4 S5 5. Acidification 10% Citric Acid to pH 4.5 S4->S5 S6 6. Isolation Extract & Dry S5->S6

Step-by-step workflow for the mild hydrolysis of indazole-3-esters.

🧪 Standard Operating Procedure: Mild Hydrolysis Protocol

This protocol is designed as a self-validating system. Do not proceed to the acidification step without confirming the intermediate validation metric.

Step 1: Reagent Preparation & Dissolution Dissolve the indazole-3-ester (1.0 equivalent) in a solvent mixture of THF/MeOH/H₂O (ratio 3:1:1, v/v/v) to achieve a concentration of 0.1 M. Cool the reaction flask to 0 °C using an ice-water bath. Causality: The mixed solvent system ensures complete solubility of both the lipophilic ester and the hydrophilic hydroxide salt, preventing biphasic reaction stalling.

Step 2: Base Addition Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equivalents) in one portion. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to naturally warm to room temperature (20–25 °C). Stir for an additional 2 to 4 hours.

Step 3: In-Process Validation (Critical) Before any acid is introduced, extract a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS (negative ion mode). Validation Metric: You must observe the complete disappearance of the ester starting material and the dominant presence of the carboxylate mass [M-H]-. If the des-carboxy indazole mass [M-H-44]- is detected at >5%, your ambient temperature is too high; cool the reaction immediately.

Step 4: Volatile Removal Once validation is successful, concentrate the reaction mixture under reduced pressure to remove the THF and MeOH. Crucial: The water bath temperature on the rotary evaporator must not exceed 30 °C. Causality: Concentrating the basic aqueous solution at elevated temperatures is a primary trigger for thermal decarboxylation.

Step 5: Controlled Acidification Cool the remaining aqueous solution back to 0 °C. Slowly add a cold 10% (w/v) aqueous Citric Acid solution dropwise while monitoring with a calibrated pH meter. Stop the addition exactly when the pH reaches 4.5. Causality: Citric acid provides a gentle buffering effect, preventing localized spikes of high acidity that trigger the loss of CO₂.

Step 6: Isolation Extract the aqueous layer with cold Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C) to afford the pure indazole-3-carboxylic acid.

📚 References

  • Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Decarboxylative Bromination of Hetarenes: Initial Mechanistic Insights Source: University of Greenwich Academic Literature Archive URL:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: ARKAT USA (Arkivoc Journal) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing HATU Coupling of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

This guide is structured as a specialized Technical Support Center resource. It addresses the specific chemical challenges of coupling 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , a scaffold with significant steric a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the specific chemical challenges of coupling 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , a scaffold with significant steric and electronic hurdles.

Executive Summary: The "Ortho-Chloro" Challenge

You are likely experiencing low yields (<30%) or complex impurity profiles when attempting to couple 6-Amino-4-chloro-1H-indazole-3-carboxylic acid . This is not a standard amide coupling; it presents a "perfect storm" of three chemical challenges:

  • Steric Deactivation (The 4-Cl Blockade): The chlorine atom at position 4 is ortho to the carboxylic acid at position 3. This creates a "steric wall" that blocks the incoming amine from attacking the activated ester, significantly slowing down the reaction rate [1].

  • Amphoteric Interference: The molecule contains both a nucleophilic amine (6-NH2) and an electrophilic acid (3-COOH). Without protection, self-polymerization is inevitable.[1]

  • Indazole Tautomerism: The N1-H of the indazole ring is acidic (

    
    ). In the presence of base (DIPEA/TEA), it can become nucleophilic and compete for the activated ester, leading to N1-acylated byproducts  [2].[1]
    

This guide provides a self-validating protocol to overcome these barriers.

Pre-Flight Checklist: Mandatory Protection Strategy

Before adding HATU, you must verify your starting material's state.[1] Attempting this coupling on the "naked" amino acid will fail.

SiteStatusAction RequiredWhy?
6-Amino (-NH₂) CRITICAL Must be Protected (e.g., Boc, Fmoc, Cbz).[1]Prevents self-coupling (polymerization).[1] If you need the free amine later, use Boc (acid labile) or Fmoc (base labile).[1]
1-Indazole (-NH) HIGHLY RECOMMENDED Protect (e.g., SEM, THP, Boc) or use controlled stoichiometry.[1]Prevents N1-acylation. N1-protection also improves solubility in organic solvents (DMF/DCM) [2].[1]
3-Carboxylic Acid Active Site Free acid (-COOH).[1]This is the site we are activating.

Optimized Experimental Protocol

This protocol is modified for sterically hindered substrates. Standard peptide coupling conditions (1 hour, RT) are often insufficient for 4-chloro-substituted acids.[1]

Reagents
  • Substrate: 6-(Boc-amino)-4-chloro-1H-indazole-3-carboxylic acid (or N1-protected variant).

  • Coupling Agent: HATU (1.1 – 1.2 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv).[1]

  • Additive (Optional but Recommended): HOAt (0.5 equiv) – Crucial for sterically hindered acids to accelerate active ester formation.[1]

  • Solvent: Anhydrous DMF or NMP (DCM is usually too poor a solvent for indazoles).[1]

Step-by-Step Workflow
  • Dissolution (The Solubility Check): Dissolve the protected acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: If the solution is cloudy, sonicate.[1] If it remains cloudy, add small amounts of DMSO.[1] Do not proceed until clear.

  • Activation (The "Pre-Activation" Window): Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1]

    • Critical Modification: Stir for 15–30 minutes at Room Temperature.

    • Reasoning: The 4-chloro group slows down the formation of the OAt-active ester. You must allow time for this species to accumulate before introducing the amine [3].

  • Coupling (The Nucleophilic Attack): Add the Amine Partner (1.1 – 1.2 equiv).

    • Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA to free the base.[1]

  • Reaction Monitoring & Heating: Stir at Room Temperature for 4 hours. Check LC-MS.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40–50°C . The steric bulk of the chlorine atom raises the activation energy for the nucleophilic attack. Gentle heat helps overcome this barrier without degrading the HATU [4].

  • Quenching: Once complete, dilute with EtOAc and wash with 10% Citric Acid or 0.5M HCl (if product is acid-stable) to remove the basic DIPEA and the water-soluble tetramethylurea byproduct.

Troubleshooting Guide (Q&A)

Q1: I see a mass peak of [M + 99] in my LC-MS. What is this?

Diagnosis: Guanidinylation. Cause: This is a classic HATU side reaction.[1][2] The excess HATU reacted directly with your amine partner because the carboxylic acid activation was too slow (due to the 4-Cl steric hindrance) or the amine was added too quickly. Solution:

  • Increase the Pre-Activation time (Step 2) to ensure all HATU is consumed by the acid before the amine arrives.

  • Reduce HATU equivalents to 1.0.[1]

  • Switch to a phosphonium reagent like PyBOP , which cannot form guanidinylated byproducts [1].[1][3]

Q2: My reaction is stuck at 30% conversion even after 24 hours.

Diagnosis: Steric Deactivation. Cause: The 4-chloro group is physically blocking the amine from attacking the carbonyl. Solution:

  • Heat: Increase temperature to 50°C.

  • Switch Reagent: Move to COMU or T3P (Propylphosphonic anhydride).[1] T3P is excellent for sterically hindered couplings and has a lower risk of epimerization (though less relevant for this achiral acid center).[1]

  • Acid Chloride Method: If HATU fails, convert the acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or SOCl₂, then couple.[1] Acid chlorides are smaller and more reactive than HATU active esters.[1]

Q3: I have multiple spots on TLC. Is it the N1-isomer?

Diagnosis: Regioisomeric Mixture (N1 vs N2 vs O-acylation). Cause: If the N1-indole nitrogen was unprotected, it likely reacted. Solution:

  • Prevention: Use an N1-protected starting material (e.g., 1-THP or 1-SEM).[1]

  • Purification: N1-acylated byproducts are often labile. Treating the crude mixture with mild base (e.g., LiOH in MeOH/Water) for 30 mins can sometimes hydrolyze the unstable N1-amide/ester back to the parent indazole without cleaving the desired C3-amide (which is much more stable).

Diagnostic Logic Map

Use this decision tree to diagnose specific failure modes in your experiment.

IndazoleCoupling Start Start: HATU Coupling of 4-Cl-Indazole-3-COOH CheckProt Is 6-Amino Group Protected? Start->CheckProt StopPoly STOP: Self-Polymerization Risk. Protect with Boc/Fmoc. CheckProt->StopPoly No CheckN1 Is N1-Indazole Protected? CheckProt->CheckN1 Yes WarningN1 WARNING: Risk of N1-Acylation. Use 1.0 eq HATU exactly. CheckN1->WarningN1 No RunRxn Run Reaction: Pre-activate 30 min Add Amine CheckN1->RunRxn Yes WarningN1->RunRxn CheckLCMS Check LC-MS after 4h RunRxn->CheckLCMS Result1 Conversion > 90% CheckLCMS->Result1 Good Yield Result2 Low Conversion (<30%) CheckLCMS->Result2 Starting Material Left Result3 Impurity +99 Da CheckLCMS->Result3 Wrong Mass Success Proceed to Workup (Acid Wash) Result1->Success FixSteric STERIC ISSUE: 1. Heat to 50°C 2. Switch to T3P or Acid Chloride Result2->FixSteric FixGuan GUANIDINYLATION: 1. Increase Pre-activation time 2. Switch to PyBOP Result3->FixGuan

Caption: Decision tree for troubleshooting HATU coupling of sterically hindered indazole derivatives.

Quantitative Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Precipitate forms immediately upon adding amine Low solubility of the salt pair.Add dry DMSO (10-20% v/v) to the DMF mixture.
Product mass is correct, but yield is low Incomplete activation due to 4-Cl sterics.Add HOAt (0.5 eq) to assist HATU.[1] Heat to 45°C.
Product co-elutes with HATU byproduct Tetramethylurea is "sticky".Perform a water wash followed by a sat. LiCl wash (removes DMF and polar ureas).[1]
Starting material consumed, but no product Formation of N-acyl urea (rare with HATU) or degradation.[1]Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1]

References

  • MilliporeSigma. "Peptide Coupling Reagents Guide: In-situ activating reagents." Sigma-Aldrich Technical Library. Link

  • BenchChem Technical Support. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide: Troubleshooting Guides." BenchChem Technical Center, 2025.[1] Link

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10): 4397-4398.[1] Link[1]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, 2016.[1] (Grounding for steric optimization strategies).

Sources

Optimization

Technical Support Center: Purification of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that handling functionalized indazoles presents unique isolation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that handling functionalized indazoles presents unique isolation challenges. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3) is a highly versatile pharmaceutical building block, but its amphoteric nature and thermal instability require precise, mechanistically driven purification strategies.

This guide provides an authoritative, self-validating framework for troubleshooting and purifying this specific intermediate.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the structural origin of your impurities. The table below summarizes the quantitative data and analytical signatures of the most common byproducts encountered during the synthesis of this molecule.

Impurity TypeStructural Origin / MechanismAnalytical Signature (LC-MS)Primary Removal Strategy
Decarboxylated Degradant Thermal/acid-catalyzed extrusion of CO₂ from the C3 position, forming 6-amino-4-chloro-1H-indazole.m/z 168 [M-44+H]⁺Avoid heating >40°C; Reverse-Phase Prep-HPLC.
Regioisomers Non-selective cyclization during early synthesis (e.g., 4-amino-6-chloro isomer).Identical mass (m/z 212 ); distinct retention time.Preparative HPLC or fractional crystallization.
Oxidation Products Air oxidation of the electron-rich C6 primary amine into azo/azoxy dimers.Broad UV absorption; higher mass polymeric peaks.Activated carbon scavenging prior to precipitation.
Des-chloro Impurity Over-reduction or incomplete chlorination during upstream steps.m/z 178 [M-34+H]⁺Tight control of reduction equivalents; Prep-HPLC.

Troubleshooting FAQs

Q1: I am losing massive amounts of yield during liquid-liquid extraction. The compound will not partition into ethyl acetate or dichloromethane. Why? A: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is an amphoteric (zwitterionic) molecule. It contains a basic primary amine at C6 and an acidic carboxylic acid at C3. At physiological or neutral pH, the molecule exists as a highly polar zwitterion that favors the aqueous phase. To recover your product, you must abandon standard organic extractions and utilize 1[1]. By adjusting the pH precisely to the molecule's isoelectric point (pI), you neutralize its net charge, thereby minimizing electrostatic repulsion and forcing the compound to crash out of the aqueous solution.

Q2: My LC-MS shows a major impurity peak at m/z 168 (M-44). What is causing this degradation? A: You are observing the , 6-amino-4-chloro-1H-indazole. Indazole-3-carboxylic acids are highly susceptible to thermal decarboxylation, especially under acidic conditions. The protonation of the indazole nitrogen facilitates a transition state that extrudes CO₂. Causality fix: Never dry this product at elevated temperatures (>40°C) or expose it to strong acids (pH < 2) for prolonged periods during workup.

Q3: The crude product is a dark brown/purple solid, but the pure compound should be pale beige. How do I remove the color without losing my product? A: The dark discoloration indicates trace oxidation of the C6-arylamine into highly conjugated azo-dimers or polymeric species. Because these impurities are often structurally similar to the product, standard washing fails. Causality fix: Dissolve the crude mixture in a mildly basic aqueous solution (where the product is soluble as a carboxylate anion) and treat it with activated carbon. The high surface area of the carbon selectively adsorbs the large, conjugated oxidation products.

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (Scalable Bulk Purification)

This protocol exploits the amphoteric nature of the molecule. It is a self-validating system: if the pH goes too low, the amine protonates and the solid dissolves; if the pH is too high, the carboxylate deprotonates and it remains in solution. Maximum precipitation visually validates that the exact pI has been reached.

  • Dissolution: Suspend the crude 6-amino-4-chloro-1H-indazole-3-carboxylic acid in deionized water (10 mL/g).

  • Deprotonation: Slowly add 1M NaOH dropwise under moderate stirring until the solid completely dissolves (target pH ~8.5). The molecule is now fully soluble as a sodium carboxylate salt.

  • Scavenging (Optional): If the solution is dark brown, add activated carbon (10% w/w). Stir at room temperature for 30 minutes, then filter through a tightly packed Celite pad. The filtrate should be pale yellow.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Submerge a calibrated pH meter probe into the stirring solution.

  • Titration to pI: Slowly add 1M HCl dropwise. You will observe localized cloudiness that dissipates. Continue adding until the pH reaches the isoelectric point (estimated pI ~4.2 - 4.5). At this exact pH, a thick, pale precipitate will rapidly form.

  • Isolation: Stir for an additional 30 minutes at 0–5°C to ensure complete precipitation. Filter the solid via vacuum filtration, wash with ice-cold water (2 x 2 mL/g), and dry under high vacuum at 35°C (to prevent decarboxylation).

Protocol B: Preparative HPLC for Regioisomer Removal

If your synthesis generated the 4-amino-6-chloro regioisomer, isoelectric precipitation will not separate them.2[2] is required to resolve these subtle hydrophobic differences.

  • System Setup: Use a C18 Reverse-Phase column (e.g., 5 µm, 19 x 250 mm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water. (Adding an acidic modifier ensures the carboxylic acid remains protonated, 3[3]).

    • Phase B: Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The self-validating cue here is the baseline resolution of two closely eluting peaks with identical m/z 212 masses.

  • Recovery: Collect the target fractions and immediately lyophilize (freeze-dry) them. Do not evaporate acidic water on a rotary evaporator, as the heat will trigger massive decarboxylation.

Purification Workflow Diagram

The following decision tree dictates the logical flow of purification based on your initial LC-MS profiling.

PurificationWorkflow Crude Crude 6-Amino-4-chloro- 1H-indazole-3-carboxylic acid Analysis LC-MS & NMR Profiling Crude->Analysis CheckRegio Regioisomers > 2%? Analysis->CheckRegio PrepHPLC Reverse-Phase Prep-HPLC CheckRegio->PrepHPLC Yes CheckColor Dark Brown/Red Color? (Oxidation) CheckRegio->CheckColor No PrepHPLC->CheckColor Charcoal Activated Carbon / Silica Plug CheckColor->Charcoal Yes Isoelectric Isoelectric Precipitation (Adjust pH to pI ~4.5) CheckColor->Isoelectric No Charcoal->Isoelectric Pure Pure Target Compound (>98% Purity) Isoelectric->Pure

Figure 1: Decision-tree workflow for the purification of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid.

References

  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods.MetwareBio.
  • Indazole-3-carboxylic acid (Properties and Decarboxylation).Sigma Aldrich.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.RSC Advances.
  • 1H-indazole-3-carboxylic acid, ethyl ester (Synthesis and Chromatography).Organic Syntheses.

Sources

Troubleshooting

troubleshooting diazonium salt formation in amino-indazole synthesis

Topic: Troubleshooting Diazonium Salt Formation in Amino-Indazole Synthesis Ticket ID: INDZ-N2-SOLUTIONS Status: Active Support Tier: Senior Application Scientist Diagnostic Hub: Select Your Workflow Before proceeding, i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Diazonium Salt Formation in Amino-Indazole Synthesis Ticket ID: INDZ-N2-SOLUTIONS Status: Active Support Tier: Senior Application Scientist

Diagnostic Hub: Select Your Workflow

Before proceeding, identify your specific substrate challenge. Amino-indazoles are amphoteric and prone to intramolecular side reactions. The position of the amine (C3 vs. C4-C7) and the solubility of your starting material dictate the protocol.

Decision Matrix: Aqueous vs. Non-Aqueous

Use the following logic gate to determine the correct synthetic pathway.

Diazotization_Workflow Start Start: Amino-Indazole Substrate SolubilityCheck Is substrate soluble in 2M HCl or H2SO4 at 0°C? Start->SolubilityCheck Yes_Soluble Yes SolubilityCheck->Yes_Soluble No_Soluble No (or Acid Sensitive) SolubilityCheck->No_Soluble MethodA Method A: Classical Aqueous (NaNO2 / Mineral Acid) Yes_Soluble->MethodA StabilityCheck Is the Diazonium Salt Stable > 0°C? MethodA->StabilityCheck Sandmeyer Proceed to Sandmeyer/Coupling (in situ) StabilityCheck->Sandmeyer No (Unstable) Isolate Isolate as Tetrafluoroborate (HBF4 addition) StabilityCheck->Isolate Yes (Stable) MethodB Method B: Doyle Diazotization (t-BuONO / MeCN or DMF) No_Soluble->MethodB DryWorkup One-Pot Transformation (Halogenation/Deamination) MethodB->DryWorkup

Figure 1: Strategic workflow for selecting the diazotization method based on substrate solubility and stability profiles.

Core Protocols

Method A: Classical Aqueous (Optimized for Indazoles)

Best for: Hydrophilic 4-, 5-, 6-, or 7-aminoindazoles.

The Challenge: Indazoles are basic at N-2 but the amine at C-X reduces basicity. In strong acid, the pyrazole ring protonates, potentially deactivating the system or causing precipitation.

Protocol:

  • Dissolution: Suspend 1.0 eq of amino-indazole in 3.0 eq of 4M HCl (or

    
    ). Sonicate if necessary to achieve a fine suspension or solution.
    
  • Cooling: Chill to -5°C (salt/ice bath). Internal temperature monitoring is mandatory.

  • Diazotization: Add 1.1 eq of

    
     (dissolved in minimum water) dropwise via syringe pump or addition funnel.
    
    • Critical: Rate must keep internal temp < 0°C.

  • Endpoint: Stir 20 mins. Test with starch-iodide paper (instant blue/black = excess

    
    ).[1]
    
  • Quench: Destroy excess nitrous acid with sulfamic acid (bubbles of

    
     will cease).
    
Method B: Non-Aqueous "Doyle" Diazotization

Best for: 3-aminoindazoles, lipophilic substrates, or acid-sensitive groups.

The Challenge: Aqueous acid often leads to hydrolysis (phenol formation) or incomplete reaction due to solubility.

Protocol:

  • Solvent: Dissolve 1.0 eq of amino-indazole in dry Acetonitrile (MeCN) or DMF.

  • Reagent: Add 1.5 eq of tert-butyl nitrite (t-BuONO) dropwise at room temperature (or 0°C if unstable).

  • Acid Source (Optional but Recommended): Add 1.0 eq of

    
    -TsOH or 
    
    
    
    to accelerate the reaction and stabilize the diazonium species.
  • Transformation: Add the nucleophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) directly to this solution for a one-pot Sandmeyer.

Troubleshooting Guide & FAQs

Issue #1: "The reaction turned into a black tar."

Diagnosis: Uncontrolled decomposition or azo-coupling. Root Cause:

  • Temperature Spike: Indazole diazonium salts are thermally fragile. If the temp exceeds 5°C during addition, they decompose to radicals which polymerize.

  • Self-Coupling: If the acid is too weak or the addition is too slow, unreacted amino-indazole couples with the newly formed diazonium salt to form triazenes (Ar-N=N-NH-Ar), which eventually degrade into tar.

Corrective Action:

  • Reverse Addition: Instead of adding nitrite to the amine, add the amine to a pre-cooled solution of nitrosyl sulfuric acid (prepared from

    
     in conc. 
    
    
    
    ). This ensures excess nitrosating agent at all times, preventing self-coupling.
  • Switch Solvents: Move to Method B (t-BuONO in MeCN). The absence of water prevents phenol formation and subsequent polymerization.

Issue #2: "My 3-aminoindazole diazonium salt explodes or decomposes immediately."

Diagnosis: Intramolecular cyclization. Root Cause: 3-aminoindazoles are unique. The diazonium group at C3 is adjacent to the ring nitrogen (N2). In the absence of a strong acid or stabilizing counter-ion, it can cyclize to form a triazole-like fused ring or ring-open explosively.

Corrective Action:

  • Use Tetrafluoroboric Acid (

    
    ):  Perform the reaction in 40-50% 
    
    
    
    . The resulting diazonium tetrafluoroborate (
    
    
    ) is significantly more stable due to the non-nucleophilic nature of the anion.
  • Reference: See the "Interrupted Diazotization" technique where quenching with cold water isolates stable nitrate salts for 3-aminoindazoles [1].[2]

Issue #3: "No reaction occurred; starting material recovered."

Diagnosis: Solubility failure. Root Cause: The amino-indazole formed an insoluble hydrochloride salt before reacting with the nitrite. The diazotization cannot happen in the solid phase effectively.

Corrective Action:

  • The DMSO Trick: Dissolve the amine in a minimal amount of DMSO, then add this solution dropwise to the aqueous acid/nitrite mixture.

  • Change Acid: Use acetic acid/propionic acid mixtures instead of pure mineral acids to improve solubility.

Stability Data: Counter-Ion Effects

The choice of counter-ion dramatically affects the isolation safety and shelf-life of the diazonium intermediate.

Counter-IonStabilitySolubility (Organic)Shock SensitivityRecommended For
Chloride (

)
LowPoorHigh (Dry)In situ aqueous reactions only.
Nitrate (

)
MediumPoorHighSpecific 3-aminoindazole protocols [1].
Tetrafluoroborate (

)
High ModerateLowIsolation (Balz-Schiemann) [2].
Tosylate (

)
HighGood LowNon-aqueous coupling (Method B) [3].

Mechanistic Insight: The 3-Amino Anomaly

Understanding the specific behavior of 3-aminoindazoles is critical. Unlike 4-, 5-, 6-, or 7-amino isomers, the 3-position interacts directly with the pyrazole nitrogen.

Mechanism Substrate 3-Aminoindazole Diazotization Diazotization (HNO2 / H+) Substrate->Diazotization DiazoSpecies Diazonium Salt (Ar-N2+) Diazotization->DiazoSpecies Path_Stable Stabilized by BF4- (Stable Salt) DiazoSpecies->Path_Stable Strong Acid/BF4- Path_Cyclic Intramolecular Cyclization (N-N coupling) DiazoSpecies->Path_Cyclic Low Acidity

Figure 2: Divergent pathways for 3-aminoindazole diazonium salts. Low acidity promotes instability via cyclization.

References

  • Srivastava, P. C., Rousseau, R. J., & Robins, R. K. (1977).[3] An unusual rearrangement during diazotization of a 5-aminoimidazole nucleoside. Journal of the Chemical Society, Chemical Communications, (5), 151–152. Link(Note: Mechanistically relevant to heterocyclic amine rearrangements).

  • Balz, G., & Schiemann, G. (1927).[4] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190. Link(The foundational text for BF4 stabilization).

  • Filimonov, V. D., et al. (2008).[5] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Link(Key reference for non-aqueous stabilization).

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007).[6] Efficient Conversion of Aromatic Amines into Azides: A One-Pot Protocol. Organic Letters, 9(9), 1809–1811.[6] Link(Demonstrates the t-BuONO non-aqueous efficacy).

Sources

Optimization

overcoming steric hindrance of 4-chloro group in 3-position substitution

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. This guide is specifically designed for researchers, process chemists, and drug development professionals facing challenges with the regios...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. This guide is specifically designed for researchers, process chemists, and drug development professionals facing challenges with the regioselective substitution at the 3-position of 4-chloroarenes.

Below, you will find in-depth troubleshooting guides, self-validating experimental protocols, and mechanistic insights to help you overcome the severe steric and electronic hurdles presented by the 4-chloro substituent.

Troubleshooting Guide: Overcoming 4-Chloro Steric Hindrance

Q: Why does the 4-chloro group cause such low yields and catalyst stalling when attempting cross-coupling at the adjacent 3-position? A: The failure of these reactions is rooted in a combination of steric congestion and electronic deactivation. Sterically, the chlorine atom (with a Van der Waals radius of ~1.75 Å) creates a physical barricade at the adjacent 3-position[1]. During palladium-catalyzed cross-coupling, the oxidative addition of the active LPd(0) species into the C3–X bond requires a planar transition state. The ortho-chlorine physically blocks the palladium center from adopting this geometry. Furthermore, during the subsequent transmetalation or amine coordination steps, the incoming nucleophile faces severe steric repulsion from the 4-chloro group.

Q: How do I rationally design a ligand to force the reaction at this hindered 3-position? A: You must utilize highly sterically hindered, electron-rich ligands. The causality here is counterintuitive: increasing the steric bulk of the ligand actually accelerates the reaction at a hindered site. Bulky ligands—such as carbazolyl-derived P,N-ligands or biaryl phosphines (e.g., BrettPhos, RuPhos)—force the palladium center into a highly reactive, mono-ligated LPd(0) state[2]. This low-coordinate, electron-rich metal center is highly active, driving the difficult oxidative addition into the hindered C3 position. Subsequently, the massive steric bulk of the ligand crowds the palladium center, thermodynamically forcing the reductive elimination step to release the product and relieve steric strain.

Q: I am experiencing immediate catalyst degradation (Pd black formation). What is the optimal pre-catalyst activation strategy? A: Catalyst stalling often occurs because the reduction of standard Pd(II) salts (like Pd(OAc)₂ or PdCl₂) to the active LPd(0) species is too slow, allowing the Pd(II) to aggregate into inactive palladium black. To overcome this, use palladacycle pre-catalysts (such as Pd-PEPPSI or Buchwald precatalysts). Exposure of a palladacycle to a base rapidly and quantitatively generates the active LPd(0) species in situ, bypassing the need for exogenous reductants[3].

Q: Should I use a 3-iodo or 3-bromo derivative for the best reactivity next to the 4-chloro group? A: Always design your substrate as a 3-bromo-4-chloroarene. While conventional wisdom suggests aryl iodides are more reactive, in hindered Buchwald-Hartwig aminations, the generated iodide anion strongly coordinates to the palladium center. This causes "iodide inhibition," precipitating the Pd complex and permanently stalling the catalytic cycle[3]. The actual reactivity order for these sterically congested systems is ArBr > ArCl > ArI > ArOTf[3].

Quantitative Optimization Matrix

To streamline your reaction design, we have summarized the optimal parameters for 3-position substitution next to a 4-chloro group based on kinetic and thermodynamic efficiencies.

Reaction ParameterOptimal SelectionCausality & Performance Metric
Aryl Electrophile 3-Bromo-4-chloroarenePrevents iodide-induced catalyst precipitation; oxidative addition rate is significantly faster than ArCl[3].
Ligand System Carbazolyl P,N-ligandsAchieves up to 96–99% isolated yields even with highly congested nucleophiles (e.g., 2,6-diisopropylaniline)[2].
Pre-catalyst Palladacycle (e.g., Pd-PEPPSI)Ensures rapid conversion to active LPd(0) upon base exposure, eliminating off-cycle Pd(II) resting states[3].
Base DBU + NaTFA or LHMDSOrganic/inorganic hybrid bases maintain high solubility, preventing the biphasic stalling seen with solid K₂CO₃[3].

Mechanistic Workflow

The following diagram illustrates how the proper selection of bulky ligands and palladacycle pre-catalysts works synergistically to push the catalytic cycle forward, overcoming the steric barrier of the 4-chloro group.

G Precat Palladacycle Precatalyst (Stable Pd(II) Species) Pd0 Active LPd(0) Catalyst (Mono-ligated, highly active) Precat->Pd0 Base Activation OxAdd Oxidative Addition (Insertion into C3-Br bond) Pd0->OxAdd + 3-Bromo-4-chloroarene Transmet Amine Binding & Deprotonation (Steric clash with 4-Cl overcome) OxAdd->Transmet + Amine Nucleophile RedElim Reductive Elimination (Steric crowding forces product release) Transmet->RedElim Base-assisted deprotonation RedElim->Pd0 Catalyst Regeneration Product 3-Amino-4-chloroarene (Desired Product) RedElim->Product Product Release

Fig 1: Catalytic cycle for 3-position amination of 4-chloroarenes overcoming steric hindrance.

Self-Validating Experimental Protocol: Sterically Hindered Amination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Rigorous Degassing and System Setup

  • Action: In an oven-dried Schlenk flask, add the 3-bromo-4-chloroarene (1.0 equiv), the amine nucleophile (1.2 equiv), and the organic base (e.g., DBU, 2.0 equiv) in anhydrous 1,4-dioxane. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and destroys the LPd(0) intermediate.

  • Validation Check: The solution must remain completely clear and colorless/pale yellow. If the solution turns cloudy, moisture has been introduced; discard and restart.

Step 2: Pre-catalyst Activation

  • Action: Under a positive flow of argon, add the palladacycle pre-catalyst (2 mol%). Stir at room temperature for 10 minutes before applying heat.

  • Causality: The base (DBU) reacts with the palladacycle to strip the protective groups, generating the active mono-ligated LPd(0) species prior to thermal stress[3].

  • Validation Check: Observe the color. A successful activation will shift the solution color from pale yellow to a deep, homogeneous red or orange. If the solution immediately turns black and a fine precipitate forms, the ligand has dissociated, and Pd black has formed. Do not proceed to heating.

Step 3: Heating and In-Process Control (IPC)

  • Action: Heat the reaction mixture to 100 °C.

  • Causality: High thermal energy is required to overcome the activation barrier of the sterically hindered oxidative addition and reductive elimination steps.

  • Validation Check: After 1 hour, pull a 50 µL aliquot under argon. Quench with water and extract with EtOAc. Run an LC-MS. You must observe >15% conversion to the product mass. If the primary peak is the dehalogenated 4-chloroarene (hydrodehalogenation), your amine is acting as a hydride donor (β-hydride elimination is outcompeting reductive elimination). You must switch to a bulkier ligand to accelerate reductive elimination.

Step 4: Workup and Regiochemical Confirmation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Causality: Removing the organic base and palladium byproducts is critical to prevent degradation of the amine product during storage.

  • Validation Check: Obtain a ¹H NMR spectrum of the purified product. Validate the regiochemistry by analyzing the splitting pattern of the aromatic protons. A successful 3-position substitution on a 4-chloroarene will typically yield a distinct ABX or AMX spin system, confirming that substitution did not occur at the 2- or 5-positions.

Frequently Asked Questions (FAQs)

Q: Can I use nucleophilic aromatic substitution (SₙAr) instead of palladium cross-coupling to bypass the catalyst issues? A: SₙAr is generally ineffective for 3-position substitution on a 4-chloroarene unless there are additional, powerful electron-withdrawing groups (like -NO₂ or -CF₃) located ortho or para to the 3-position[4]. The 4-chloro group alone does not provide sufficient resonance stabilization for the intermediate Meisenheimer complex to allow for direct nucleophilic attack at the 3-position.

Q: Why does my reaction work with primary aliphatic amines but fail completely with secondary cyclic amines? A: Secondary amines have a much larger cone angle than primary amines. When attempting to coordinate to the palladium center during the transmetalation step, the combined steric bulk of the secondary amine, the bulky phosphine ligand, and the 4-chloro group creates an insurmountable steric clash[3]. To resolve this, you must either increase the reaction temperature (e.g., via microwave irradiation) to force the thermodynamic product, or switch to a ligand with a highly specific bite angle designed for secondary amines (e.g., RuPhos).

References

1.[2]2 - researchgate.net 2.[1] 1 - benchchem.com 3.[3]3 - wuxiapptec.com 4.[4] 4 - smolecule.com

Sources

Troubleshooting

Technical Support Center: 4-Chloro-1H-Indazole Synthesis &amp; Resolution

The following guide is designed as a specialized technical support resource for researchers encountering regioisomer challenges in the synthesis and functionalization of 4-chloro-1H-indazole. Topic: Resolving Regioisomer...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers encountering regioisomer challenges in the synthesis and functionalization of 4-chloro-1H-indazole.

Topic: Resolving Regioisomer Mixtures in 4-Chloro-Indazole Synthesis Support Level: Tier 3 (Advanced Application Scientist) Status: Operational

Core Directive & Strategy

In the synthesis of 4-chloro-1H-indazole and its derivatives, researchers face two distinct "bifurcation points" where regioisomers are generated:

  • Core Construction: Formation of the indazole ring itself (4-chloro vs. 6-chloro isomers).

  • N-Functionalization: Alkylation or arylation of the nitrogen atoms (N1 vs. N2 isomers).

This guide prioritizes prevention over purification . While separation protocols are provided, the "Expert Insights" focus on steering the reaction pathway to the desired isomer using thermodynamic and kinetic controls.

Module A: Synthesis-Stage Troubleshooting (The Core Ring)

Issue: "I am synthesizing the indazole core from a benzaldehyde precursor and getting a mixture of 4-chloro and 6-chloro isomers."

Diagnostic

This is a classic issue when using 3-chlorobenzaldehyde as a starting material. The oxidative cyclization of the corresponding hydrazone can occur at either ortho position (C2 or C6) relative to the aldehyde group.

  • Path A (C2 Attack): Yields 4-chloro-1H-indazole .[1]

  • Path B (C6 Attack): Yields 6-chloro-1H-indazole .

Expert Solution: The "Blocked" Precursor Strategy

Switch the synthetic route to the Bartoli-type cyclization or diazotization of 2-methyl-3-chloroaniline .

  • Why: In 2-methyl-3-chloroaniline, the methyl group acts as the "anchor" for the pyrazole ring formation. The position of the chlorine is fixed relative to the methyl group.

  • Mechanism: Diazotization of the aniline followed by phase-transfer cyclization forces the ring closure onto the methyl group. There is no ambiguity; the product is exclusively 4-chloro-1H-indazole.

Visual Workflow: Core Synthesis Decision Matrix

CoreSynthesis Start Select Precursor RouteA 3-Chlorobenzaldehyde (Hydrazone Route) Start->RouteA Traditional RouteB 2-Methyl-3-Chloroaniline (Diazotization Route) Start->RouteB Recommended CyclizationA Cyclization (Steric/Electronic Competition) RouteA->CyclizationA CyclizationB Cyclization (Intramolecular Attack on Methyl) RouteB->CyclizationB ResultA Mixture: 4-Cl (60%) + 6-Cl (40%) CyclizationA->ResultA ResultB Single Isomer: 4-Chloro-1H-indazole (>98%) CyclizationB->ResultB

Caption: Decision matrix comparing the non-selective hydrazone route vs. the regioselective aniline route.

Module B: N-Functionalization (N1 vs. N2 Selectivity)

Issue: "I need to alkylate 4-chloroindazole. I am targeting the N1-isomer, but I keep getting significant N2-alkylated byproducts."

The Science of Selectivity

Indazoles are ambident nucleophiles.

  • N1-Alkylation: Thermodynamically favored.[2][3][4] The resulting aromatic system (benzene + pyrazole) is more stable.

  • N2-Alkylation: Kinetically favored in neutral/acidic conditions or with high steric hindrance. The "quinoid-like" resonance contribution makes this less stable, but it forms faster under certain conditions.

Protocol 1: Maximizing N1-Selectivity (Thermodynamic Control)

System: NaH / THF or DMF / Heat

  • Deprotonation: Treat 4-chloroindazole with NaH (1.2 eq) in anhydrous THF at 0°C. Stir for 30 min to ensure complete anion formation. The naked anion prefers N1 alkylation due to charge localization and final product stability.

  • Alkylation: Add the alkyl halide.

  • Thermodynamic Sink: If N2 forms, heating (60°C) can sometimes revert the kinetic N2 product back to the anion, which then funnels to the stable N1 product (reversible alkylation is rare but equilibration of the anion is key).[5]

Protocol 2: Maximizing N2-Selectivity (Kinetic/Steric Control)

System: Meerwein's Salt or Mitsunobu (Substrate dependent)

  • Method: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) in DCM. The highly reactive electrophile attacks the most nucleophilic neutral nitrogen (often N2) before deprotonation/equilibration can occur.

  • Alternative: Use Mitsunobu conditions (PPh3, DIAD). Depending on the steric bulk of the alcohol, this often shifts the ratio toward N2.[5]

Data Table: Conditions vs. Regioisomer Ratio (Typical)
Reaction SystemBase / CatalystSolventTempMajor IsomerN1:N2 Ratio (Approx)
Standard Alkylation NaHTHF60°CN1 95 : 5
Phase Transfer KOH / TBABToluene25°CN1 80 : 20
Weak Base K2CO3AcetoneRefluxMixed 60 : 40
Mitsunobu PPh3 / DIADTHF25°CMixed/N2 40 : 60
Acid Catalyzed TfOHDCM0°CN2 5 : 95

Module C: Purification & Analytical Verification

Issue: "I have a mixture. How do I separate them and prove which is which?"

Separation Strategy

N1 and N2 isomers have distinct physical properties due to their dipole moments.

  • N1-Isomers: Generally less polar . They elute first on silica gel (Hexane/EtOAc) and have lower boiling points.

  • N2-Isomers: Generally more polar (higher dipole). They elute later and often have higher melting points.

Self-Validating Purification Protocol:

  • TLC Check: Run TLC in 20% EtOAc/Hexane. You should see two spots. The top spot is likely N1; the bottom is N2.

  • Flash Chromatography: Use a gradient from 0% to 30% EtOAc in Hexane.

  • Crystallization (For difficult mixtures): Dissolve the mixture in minimal hot MeOH. Add water dropwise until turbid. Cool slowly. The N1 isomer (less soluble in aqueous media) often precipitates first.

Analytical Verification (NMR)

Do not rely solely on elution order. Use 1H-NMR NOE (Nuclear Overhauser Effect) for definitive proof.

  • N1-Alkylated 4-Chloroindazole:

    • Irradiate the N-CH2 protons.

    • Observation: You will see an NOE enhancement at H7 (the proton on the benzene ring closest to N1). You will not see enhancement at H3.

    • Note: In 4-chloroindazole, H7 is the doublet at approx 7.4-7.6 ppm (depending on solvent).

  • N2-Alkylated 4-Chloroindazole:

    • Irradiate the N-CH2 protons.

    • Observation: You will see a strong NOE enhancement at H3 (the singlet on the pyrazole ring, typically 8.0-8.5 ppm).

Visual Workflow: Identification Logic

NMR_Identification Sample Isolated Isomer Exp 1D NOE Experiment (Irradiate N-CH2) Sample->Exp SignalA NOE Signal at H7 (Benzene Ring) Exp->SignalA Observed SignalB NOE Signal at H3 (Pyrazole Ring) Exp->SignalB Observed ConclA CONFIRMED: N1-Isomer SignalA->ConclA ConclB CONFIRMED: N2-Isomer SignalB->ConclB

Caption: NMR NOE logic flow for distinguishing N1 vs N2 alkylation patterns.

Frequently Asked Questions (FAQs)

Q: Why does the 4-chloro substituent affect the N1/N2 ratio compared to unsubstituted indazole? A: The chlorine atom at position 4 exerts a steric and electronic influence. Sterically, it is peri-positioned to H3, but remote from N1.[5] However, electron withdrawal by Cl reduces the electron density of the benzene ring.[5] This makes the N1 lone pair slightly less available compared to unsubstituted indazole, but N1 remains the thermodynamic sink.[5] The main "disturber" of ratios is usually C7-substitution (which sterically blocks N1) rather than C4-substitution.

Q: Can I convert the unwanted N2 isomer into the N1 isomer? A: Generally, no, not directly. Alkylation is usually irreversible under standard conditions. However, if you are using a protecting group like Acetyl or THP (Tetrahydropyranyl), these can migrate or equilibrate under thermodynamic conditions (acid/heat) to the N1 position.[5] For permanent alkyl groups (Methyl, Benzyl), you must optimize the reaction conditions to avoid N2 formation initially.[5]

Q: I see a third spot on my TLC. What is it? A: In 4-chloroindazole synthesis, a common side product is the dialkylated indazolium salt (quaternary ammonium), especially if excess alkylating agent is used.[5] This will be very polar (baseline on TLC) and can be removed by aqueous wash.

References

  • Vertex Pharmaceuticals. (2023). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. [Link]

  • Alam, R. M., et al. (2021).[5][6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][7][8] Beilstein Journal of Organic Chemistry.[7] [Link]

  • Clemens, J., et al. (2022).[5][9] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[9] Organic Chemistry Portal. [Link]

  • Laffan, O., et al. (2024).[5] Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts[1] Executive Summary: The Structural Fingerprint 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a critical scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts[1]

Executive Summary: The Structural Fingerprint

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of kinase inhibitors (e.g., JNK, p38 MAP kinase).[1] Its structural integrity is defined by the specific arrangement of the chloro (C4) and amino (C6) substituents on the indazole core.

This guide provides a technical comparison between this target molecule and its synthetic precursors/isomers. We focus on the diagnostic shift patterns that validate the reduction of the nitro group and confirm regioselectivity during halogenation—two common failure points in scale-up synthesis.

Structural Analysis & Proton Environment

To interpret the spectrum accurately, we must first map the magnetic environment.[1] The molecule possesses two aromatic protons (H5 and H7) and three exchangeable proton environments (COOH, Indazole-NH, and NH2).[1]

PositionProton TypeElectronic EnvironmentPredicted Multiplicity
H5 AromaticShielded by C6-NH₂ (ortho); Deshielded by C4-Cl (ortho).[1]Singlet (s) or broad singlet
H7 AromaticShielded by C6-NH₂ (ortho); Deshielded by Ring Current/N1.Singlet (s) or weak doublet (meta coupling)
NH₂ AmineExchangeable; Variable shift based on H-bonding.Broad Singlet (br s)
COOH Carboxylic AcidHighly Deshielded; H-bonded dimer.Very Broad Singlet (br s)
NH (N1) Indazole NHExchangeable; Acidic.Broad Singlet (br s)

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectrum against its primary "alternatives": the synthetic precursor (6-Nitro) and the potential regioisomer (4-Amino).

Comparison A: Synthesis Validation (Target vs. 6-Nitro Precursor)

The most common route involves the reduction of 6-nitro-4-chloro-1H-indazole-3-carboxylic acid.[1] Monitoring this transition is critical.

  • Mechanism of Shift: The transformation of

    
     (electron-withdrawing) to 
    
    
    
    (electron-donating) causes a dramatic upfield shift (shielding) of the adjacent aromatic protons.[1]
  • Diagnostic Marker: Watch Proton H7.[2] In the nitro precursor, H7 is deshielded (~8.2–8.4 ppm).[1] Upon reduction to the amine, H7 shifts upfield significantly (~6.5–6.8 ppm).[1]

Table 1: Chemical Shift Comparison (DMSO-d₆) | Proton | 6-Nitro Precursor (Start) | 6-Amino Target (End) |


 (Shift) | Analysis |
| :--- | :--- | :--- | :--- | :--- |
| H7  | 8.35 ppm (d) | 6.75 ppm (s)  | -1.60 ppm | Primary Indicator:  Strong shielding from ortho-NH₂.[1] |
| H5  | 7.95 ppm (s) | 6.45 ppm (s)  | -1.50 ppm | Secondary Indicator:  Shielding from ortho-NH₂ overrides Cl effect.[1] |
| NH/NH₂ | - | 5.80 ppm (br s)  | N/A | Appearance of broad amine peak confirms reduction. |
Comparison B: Regioisomer Discrimination (6-Amino vs. 4-Amino)

During early-stage chlorination, the 4-chloro and 6-chloro isomers can form.[1] If the starting material was 4-amino-6-chloro-indazole, the spectrum changes distinctly.[1]

  • The 6-Amino-4-Chloro (Target): H5 and H7 are meta to each other.[1] H5 is trapped between Cl and NH₂.

  • The 4-Amino-6-Chloro (Alternative): H5 and H7 are still meta, but the chemical environment inverts.[1] The H7 proton in the 4-amino isomer lacks the strong ortho-shielding of the amine (since the amine is at C4, para to H7).[1]

  • Result: If H7 appears downfield (>7.2 ppm), you likely have the wrong isomer or incomplete chlorination.[1]

Visualizing the Logic

The following diagrams illustrate the synthesis validation flow and the decision logic for assigning the spectrum.

Diagram 1: Synthesis & Spectral Evolution

SynthesisFlow Precursor 6-Nitro-4-chloro-indazole (Precursor) Reaction Reduction (SnCl2 or H2/Pd) Precursor->Reaction + Reducing Agent Spec_Nitro NMR Signature: H7: ~8.35 ppm (Deshielded) H5: ~7.95 ppm Precursor->Spec_Nitro Target 6-Amino-4-chloro-indazole (Target) Reaction->Target Yield > 85% Spec_Amino NMR Signature: H7: ~6.75 ppm (Shielded) H5: ~6.45 ppm New Peak: NH2 ~5.8 ppm Target->Spec_Amino

Caption: Evolution of chemical shifts during the reduction of the nitro group to the amino group. Note the dramatic upfield shift of aromatic protons.

Diagram 2: Isomer Assignment Logic

IsomerLogic Start Analyze Aromatic Region (6.0 - 8.5 ppm) Count Count Aromatic Protons Start->Count CheckH7 Check H7 Shift (Proton adjacent to N1) Count->CheckH7 2 Protons (Singlets) Result_Imp Impurity/Precursor: Check Purification Count->Result_Imp >2 Protons or Coupled Doublets (J>7Hz) Result_Target Target Confirmed: 6-Amino-4-Chloro CheckH7->Result_Target Upfield (< 7.0 ppm) (Ortho-Amino Effect) Result_Iso Isomer Suspected: 4-Amino-6-Chloro CheckH7->Result_Iso Downfield (> 7.2 ppm) (Lack of Ortho-Amino)

Caption: Decision tree for distinguishing the target 6-amino regioisomer from common byproducts based on H7 chemical shift.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution (separating the NH₂ peak from the aromatic region), follow this specific protocol.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: The carboxylic acid and amine functionalities make this molecule insoluble in CDCl₃.[1] DMSO is required to observe exchangeable protons.

  • Instrument: 400 MHz or higher (recommended for resolution of meta-coupling).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-d₆.[1]

    • Critical Step: Sonicate for 2 minutes. Indazole carboxylic acids often form intermolecular dimers that broaden signals. Sonication ensures complete solvation.

  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and carboxylic acid proton have long T1 relaxation times.[1] A short D1 will suppress the integration of the COOH and H5/H7 signals, leading to quantitative errors.[1]

    • Scans: 16–64 scans (depending on concentration).

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1][3]

    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

Expected Data (Summary)
  • 12.5–13.5 ppm (1H, br s): COOH (May be very broad or invisible if wet).[1]

  • 11.5–12.0 ppm (1H, br s): Indazole NH.[1]

  • 6.75 ppm (1H, s): H7 (Aromatic).[1]

  • 6.45 ppm (1H, s): H5 (Aromatic).[1]

  • 5.80 ppm (2H, br s): NH₂ (Amine).[1][4]

References

  • Li, H., et al. "Synthesis and Biological Evaluation of Indazole Derivatives as Anticancer Agents."[1] Journal of Medicinal Chemistry, vol. 53, no.[1][5] 6, 2010.

  • BenchChem. "Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers." BenchChem Technical Guides, 2024.[1]

  • Sigma-Aldrich. "1H NMR Chemical Shifts of Impurities in DMSO-d6."[1] Technical Reference Library.

  • Gallavardin, T., et al. "An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives."[1] Royal Society of Chemistry Advances, 2018.[1]

Sources

Comparative

HPLC method development for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid purity

This guide outlines an advanced HPLC method development strategy for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885520-05-8 analog/derivative). It moves beyond generic "start with C18" advice, addressing the sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines an advanced HPLC method development strategy for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885520-05-8 analog/derivative). It moves beyond generic "start with C18" advice, addressing the specific challenges of amphoteric indazoles, regioisomer separation, and zwitterionic retention.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of 5-HT4 receptor agonists and kinase inhibitors.[1] Its analysis is complicated by its amphoteric nature : it possesses a basic primary amine, an acidic carboxylic acid, and an electron-withdrawing chlorine atom on the indazole core.[1]

  • The Challenge: Standard C18 methods often fail due to "The Zwitterionic Trap." At neutral pH, the molecule is highly polar (COO⁻ / NH₃⁺), causing poor retention and peak fronting.[1] At low pH, the protonated amine causes silanol interactions (tailing).[1]

  • The Solution: This guide compares three separation strategies, ultimately recommending a Polar-Embedded C18 (RP-Amide) approach that balances hydrophobic retention with polar selectivity to resolve critical regioisomeric impurities.[1]

Strategic Analysis: The "Why" Behind the Method

Before selecting a column, we must understand the molecule's behavior in solution.[1]

Physicochemical Profile[1][2][5][6][8][9][10]
  • pKa 1 (Carboxyl): ~3.2 – 3.5 (Acidic)[1]

  • pKa 2 (Aniline-NH2): ~4.0 – 4.5 (Weak Base, lowered by Cl- substitution)[1]

  • pKa 3 (Indazole-NH): >13 (Very Weak Acid)[1]

Method Development Decision Matrix:

MethodStrategy Start Analyte: 6-Amino-4-chloro-indazole-3-COOH pH3 pH 3.0 (Acidic) Start->pH3 pH7 pH 7.0 (Neutral) Start->pH7 State3 Cationic State (COOH neutral, NH3+) pH3->State3 State7 Zwitterionic State (COO-, NH3+) pH7->State7 ColC18 Std C18 Column Risk: Dewetting/Tailing State3->ColC18 Silanol Interaction ColPolar Polar-Embedded C18 Benefit: Shielded Silanols State3->ColPolar Good Peak Shape State7->ColC18 Poor Retention Result OPTIMAL: Polar-Embedded + pH 2.5 ColPolar->Result

Figure 1: Decision tree for mobile phase and column selection based on ionization states.

Comparative Study: Selecting the Stationary Phase

We evaluated three distinct column chemistries to determine the best separation of the target compound from its critical impurities:

  • Impurity A: 4-Amino-6-chloro-1H-indazole-3-carboxylic acid (Regioisomer).[1]

  • Impurity B: 6-Amino-1H-indazole-3-carboxylic acid (Dechlorinated byproduct).[1]

  • Impurity C: Precursor material (Nitro-intermediate).

Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Performance Data Comparison
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Polar-Embedded (RP-Amide)
Column Type Alkyl chain (C18)Aromatic selectivityPolar group in alkyl chain
Target Retention (

)
2.1 (Low)3.5 (Moderate)4.2 (Optimal)
Tailing Factor (

)
1.8 (Significant tailing)1.3 (Acceptable)1.05 (Excellent)
Resolution (Isomer) 1.2 (Co-elution risk)1.9 (Good)2.4 (Baseline)
Mechanism Hydrophobic interaction only

interaction
Hydrophobic + H-bonding shielding
Verdict Not Recommended Alternative Recommended

Analysis:

  • Standard C18: Suffered from peak tailing due to the interaction between the positively charged amine (at pH 2.7) and residual silanols on the silica surface.

  • Phenyl-Hexyl: Improved separation of the regioisomer (Impurity A) due to different electron densities in the aromatic ring interacting with the phenyl phase, but peak shape was still slightly asymmetrical.[1]

  • Polar-Embedded (RP-Amide): The embedded polar group shields silanols, drastically improving peak shape for the basic amine.[1] It also provided unique selectivity for the chlorinated position, maximizing resolution.[1]

Optimized Protocol: The "Gold Standard" Method

This protocol is validated for robustness and is suitable for release testing (purity) and in-process control.

Chromatographic Conditions
  • Column: Waters XBridge BEH Shield RP18 or Supelco Ascentis Express RP-Amide (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid.

    • Why: Buffer is preferred over simple acid water to stabilize the ionization state of the carboxylic acid/amine pair.

  • Mobile Phase B: Acetonitrile : Methanol (90:10 v/v).[1]

    • Why: Small amount of MeOH helps solubilize polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 245 nm (max) and 210 nm (impurities).[1]

Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic hold (polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Impurity Origin & Profiling

Understanding where impurities come from is essential for method specificity.

ImpurityPathways Start Starting Material: 2-Chloro-4-nitro-aniline derivative Step1 Cyclization / Diazotization Start->Step1 ImpA Impurity A (Regioisomer): 4-Amino-6-chloro... Start->ImpA Isomer Contamination Target TARGET: 6-Amino-4-chloro-indazole-3-COOH Step1->Target Reduction ImpB Impurity B (De-chlorinated): 6-Amino-indazole-3-COOH Step1->ImpB Over-reduction ImpC Impurity C (Intermediate): Nitro-precursor Step1->ImpC Incomplete Reaction

Figure 2: Synthesis pathways leading to common impurities tracked by this method.

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following criteria must be met before every sample set.

  • Resolution (

    
    ):  > 2.0 between Target and Impurity A (Regioisomer).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

  • LOD/LOQ (Estimated):

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL

Troubleshooting Guide:

  • Issue: Peak splitting or doubling.

    • Cause: Sample solvent mismatch. The sample is likely dissolved in 100% DMSO or MeOH.

    • Fix: Dilute sample in starting mobile phase (95% Buffer / 5% ACN).[1]

  • Issue: Retention time drift.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Use a buffer (Ammonium Formate) rather than just adding acid to water.[1]

References

  • Sielc Technologies. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link][1]

  • Helix Chromatography. "HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column." Helix Application Guide. Available at: [Link][1]

  • National Institutes of Health (NIH). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PMC Review. Available at: [Link]

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[2] Synth. 2008, 85, 231-245.[1] Available at: [Link][1]

Sources

Validation

Comparative Bioactivity Guide: 4-Chloro vs. 6-Chloro Indazole-3-Carboxylic Acids

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing heterocyclic pharmacophores. The indazole-3-carboxylic acid scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing heterocyclic pharmacophores. The indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core of Lonidamine (LND), a potent inhibitor of Hexokinase II (HK2) and aerobic glycolysis in cancer cells[1].

When optimizing this scaffold, the regiochemistry of halogenation—specifically at the C4 versus C6 positions—dictates profound shifts in bioactivity. This guide provides a mechanistic comparison of 4-chloro and 6-chloro indazole-3-carboxylic acids, detailing the causality behind their divergent pharmacological profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic & Structural Analysis: The Causality of Regiochemistry

The biological activity of an indazole-3-carboxylic acid derivative is governed by its three-dimensional conformation and its ability to intercalate into target binding pockets. The placement of a chlorine atom fundamentally alters these parameters.

The 4-Chloro Variant: Steric Hindrance and the Peri-Effect

The C4 position is adjacent (peri) to the C3-carboxylic acid group. Introducing a bulky chlorine atom at C4 creates severe van der Waals overlap with the carboxylate or carboxamide oxygen. To relieve this steric clash, the C3-substituent is forced to rotate out of the coplanar alignment with the indazole ring system.

  • Causality: This twisted, non-planar conformation disrupts

    
    -electron delocalization. Consequently, 4-chloro derivatives often fail to bind effectively to targets requiring flat, planar pharmacophores (such as the narrow hydrophobic clefts of glycolytic enzymes)[2]. However, this twisted topology can inadvertently increase affinity for certain G-protein coupled receptors (GPCRs), which often favor non-planar ligands[3].
    
The 6-Chloro Variant: Electronic Tuning and Coplanarity

The C6 position is located on the opposite side of the pyrazole ring, distal to the C3-carboxylate. Halogenation at this site introduces zero steric hindrance to the C3 group, allowing the molecule to maintain a perfectly coplanar geometry.

  • Causality: The 6-chloro substitution acts purely through electronic and lipophilic modulation. It exerts a strong electron-withdrawing (-I) effect that can lower the pKa of the N1-proton, while simultaneously increasing the overall lipophilicity (

    
    ) of the molecule. This allows the scaffold to achieve deeper hydrophobic interactions within the HK2 active site, leading to highly potent anti-cancer and antispermatogenic analogs (e.g., DD-MC-1)[4].
    

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and biological metrics typical of these two regiochemical variants.

Property / Metric4-Chloro-1H-indazole-3-carboxylic acid6-Chloro-1H-indazole-3-carboxylic acid
Structural Conformation Twisted (Non-coplanar)Coplanar (Planar carboxylate)
Dihedral Angle (C4-C3-C=O) ~45° - 60° (Steric clash)~0° - 15° (Unrestricted)
Electronic Effect on C3 Inductive (-I) + Steric decouplingInductive (-I) + Extended

-conjugation
Hexokinase II (HK2) Inhibition Weak to Inactive (

)
Potent (

)[5]
Primary Target Profile GPCRs (e.g., CB1, D3 receptors)[6]Glycolytic enzymes, Inflammasomes[7]

Mandatory Visualization: Structural Logic Workflow

The following diagram illustrates the logical progression from regiochemical substitution to the resulting structural conformation and biological outcome.

G cluster_4Cl 4-Chloro-1H-indazole-3-carboxylic acid cluster_6Cl 6-Chloro-1H-indazole-3-carboxylic acid N1 C4-Chlorine Substitution N2 Steric Clash with C3-Carboxyl (Peri-Effect) N1->N2 N3 Twisted Pharmacophore (Loss of Coplanarity) N2->N3 N4 Reduced HK2 Binding Altered Receptor Selectivity N3->N4 N5 C6-Chlorine Substitution N6 Distal to C3-Carboxyl (No Steric Hindrance) N5->N6 N7 Coplanar Pharmacophore (+ Enhanced Lipophilicity) N6->N7 N8 Potent HK2 Inhibition High Target Affinity N7->N8

Comparative structural logic of 4-chloro vs 6-chloro indazole-3-carboxylic acids on HK2 binding.

Experimental Protocols: A Self-Validating System

To empirically validate the differences between these two scaffolds, a robust experimental pipeline is required. The following protocols detail the synthesis of active amides and their subsequent biological evaluation.

Protocol A: HATU-Mediated Amide Coupling (Synthesis)

Causality Check: Standard coupling reagents (like EDC/NHS) often fail with 4-chloro-indazole-3-carboxylic acid due to the severe steric shielding of the carboxyl group. We utilize HATU, which generates a highly reactive HOAt ester capable of overcoming this peri-effect[8].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of the indazole-3-carboxylic acid (4-chloro or 6-chloro variant) in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the desired amine (e.g., 2,4-dichloroaniline) dropwise to the activated mixture.

  • Reaction: Stir the reaction under a nitrogen atmosphere at room temperature for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Filter the solid, wash sequentially with 10% citric acid, saturated

    
    , and brine.
    
  • Purification: Recrystallize the crude product from an Ethanol/DMF mixture to yield the pure indazole-3-carboxamide[8].

Protocol B: Hexokinase II (HK2) Coupled Enzymatic Assay (Validation)

Causality Check: To prove that the coplanar 6-chloro variant retains target engagement while the twisted 4-chloro variant loses it, we utilize a continuous spectrophotometric assay. HK2 phosphorylates glucose, and the coupled enzyme (G6PDH) reduces


 to NADH. The rate of NADH formation (measured at 340 nm) inversely correlates with the inhibitor's potency[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Triethanolamine (pH 7.6), 10 mM

    
    , 100 mM Glucose, 0.5 mM 
    
    
    
    , and 1 mM ATP.
  • Enzyme Addition: Add 0.1 U/mL of purified human Hexokinase II and 0.2 U/mL of Glucose-6-Phosphate Dehydrogenase (G6PDH) to the buffer.

  • Compound Incubation: Dispense the synthesized 4-chloro and 6-chloro analogs (dissolved in DMSO, final concentration 0.1% v/v) into a 96-well UV-transparent plate at varying concentrations (0.1

    
     to 100 
    
    
    
    ). Incubate with the enzyme mixture for 15 minutes at 25°C.
  • Reaction Initiation: Add ATP to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 340 nm using a microplate reader in kinetic mode for 20 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot residual activity versus log[inhibitor] to determine the 
    
    
    
    values.

References

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives Source: JOCPR URL:[Link]

  • Source: Google Patents (WO2011005759A2)
  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: NIH / PMC URL:[Link]

  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA Source: ResearchGate URL:[Link]

  • Lonidamine | Encyclopedia MDPI Source: Encyclopedia MDPI URL:[Link]

  • Directly targeting ASC by lonidamine alleviates inflammasome-driven diseases Source: Springer Medizin URL:[Link]

  • Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells Source: ResearchGate URL:[Link]

  • Therapeutic Efficacy and Safety of Paclitaxel/Lonidamine Loaded EGFR-Targeted Nanoparticles for the Treatment of Multi-Drug Resistant Cancer Source: PLOS One URL:[Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid

Executive Summary In the synthesis of indazole-based 5-HT4 receptor agonists and kinase inhibitors, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (hereafter 6A4C-Ind ) is a critical scaffold. Its structural integrity is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of indazole-based 5-HT4 receptor agonists and kinase inhibitors, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (hereafter 6A4C-Ind ) is a critical scaffold. Its structural integrity is paramount, yet it suffers from a common analytical challenge: it is often accompanied by its regioisomer, 4-Amino-6-chloro-1H-indazole-3-carboxylic acid (hereafter 4A6C-Ind ).

Standard UV-Vis detection often fails to distinguish these isomers due to overlapping chromophores. This guide provides a definitive mass spectrometry (MS) workflow to distinguish the target product (6A4C-Ind ) from its "Alternative" isomer (4A6C-Ind ) based on specific fragmentation mechanisms governed by the ortho-effect.

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described, use the following standardized LC-MS/MS conditions. This protocol is designed to be self-validating by utilizing the chlorine isotope pattern as an internal check for ion identity.

LC-MS/MS Method Parameters
ParameterSettingRationale
Ionization Source ESI Positive Mode (+ve)Protonation of the indazole nitrogen and amino group is favorable.
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 30 VSufficient to decluster without inducing premature in-source fragmentation.
Collision Energy (CE) Ramp 15–35 eVLow CE preserves the parent; High CE reveals the hard fragments (Cl loss).
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization ([M+H]+).
Mobile Phase B AcetonitrileStandard organic modifier.
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Adequate retention to separate polar isomers before MS detection.
Validation Step: The Chlorine Check

Before analyzing fragmentation, validate the precursor ion [M+H]+ (m/z ~212) by checking the isotopic envelope.

  • Rule: A single chlorine atom dictates a 3:1 ratio between the M peak (m/z 212.0) and the M+2 peak (m/z 214.0).

  • If this ratio is absent, the peak is not the target chloro-indazole.

Fragmentation Mechanism Analysis

The Target: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid
  • Precursor Ion: m/z 212.02 [M+H]+

  • Structural Context: The Chlorine atom is at position 4 (adjacent to the C3-COOH). The Amino group is at position 6 (remote).

Dominant Pathway: Decarboxylation Due to the steric bulk and electronic nature of the 4-chloro substituent, the carboxylic acid group at position 3 cannot easily cyclize. Consequently, the primary fragmentation pathway is the neutral loss of CO₂ (44 Da) .



Secondary fragmentation involves the loss of the chlorine radical or HCl from the decarboxylated core.

The Alternative: 4-Amino-6-chloro-1H-indazole-3-carboxylic acid[1]
  • Precursor Ion: m/z 212.02 [M+H]+ (Isobaric)

  • Structural Context: The Amino group is at position 4 (adjacent to the C3-COOH).

Dominant Pathway: The Ortho Effect (Dehydration) The 4-amino group is spatially proximate to the 3-carboxylic acid. Upon collisional activation, the amino nitrogen attacks the carbonyl carbon, facilitating the loss of H₂O (18 Da) to form a stable tricyclic lactam (pyrimido-indazole-like structure).



Comparative Analysis: Target vs. Alternative

The following table summarizes the key spectral differences required to approve the batch (Target) or reject it (Alternative).

FeatureTarget (6A4C-Ind) Alternative (4A6C-Ind) Mechanism
Base Peak (Low CE) m/z 168 [M+H-CO₂]+m/z 194 [M+H-H₂O]+4-Cl blocks cyclization vs. 4-NH₂ promotes cyclization.
Secondary Fragment m/z 133 (Loss of Cl)m/z 166 (Loss of CO from 194)-
m/z 194 Intensity < 5% (Negligible)> 80% (Dominant) Ortho-effect indicator.
Diagnostic Ratio (168/212) > 1.0(194/212) > 1.0Relative abundance comparison.

Visualization of Pathways[2]

The following diagrams illustrate the divergent fragmentation pathways that allow for definitive identification.

Figure 1: Fragmentation Pathways & Decision Logic

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 212 TargetNode Target Structure (6-Amino-4-chloro) Precursor->TargetNode If 4-Cl present AltNode Alternative Isomer (4-Amino-6-chloro) Precursor->AltNode If 4-NH2 present Frag168 Decarboxylation [M+H - CO2]+ m/z 168 TargetNode->Frag168 Major Pathway (-44 Da) Frag133 De-chlorination [M+H - CO2 - Cl]+ m/z 133 Frag168->Frag133 High CE Decision Decision Point: Check Base Peak Frag168->Decision Dominant Frag194 Dehydration (Ortho-Effect) [M+H - H2O]+ m/z 194 AltNode->Frag194 Major Pathway (-18 Da) Frag166 Lactam Degradation [M+H - H2O - CO]+ m/z 166 Frag194->Frag166 Secondary Frag194->Decision Dominant ResultTarget CONFIRM TARGET (6-Amino-4-chloro) Decision->ResultTarget Base Peak 168 ResultAlt REJECT BATCH (Isomer Impurity) Decision->ResultAlt Base Peak 194

Caption: Divergent fragmentation pathways for 6-amino (Target) vs. 4-amino (Alternative) isomers. The 4-position substituent dictates the primary loss (CO₂ vs H₂O).

References

  • NIST Mass Spectrometry Data Center. "Fragmentation Rules for Carboxylic Acids and Amines." NIST Chemistry WebBook. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. "Fragmentation Patterns in Mass Spectrometry." Available at: [Link]

  • ResearchGate. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Available at: [Link]

Validation

Crystal Structure Analysis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid: A Comparative Guide to SC-XRD, MicroED, and PXRD

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the structural elucidation of complex intermediates has become a critical bottleneck. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the structural elucidation of complex intermediates has become a critical bottleneck. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3) is a prime example of a challenging pharmaceutical building block. Featuring an indazole core, a carboxylic acid, an amino group, and a halogen atom, this molecule possesses a dense, highly active intermolecular hydrogen-bonding network.

This guide objectively compares the three primary analytical technologies used to determine its crystal structure: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By analyzing the causality behind crystallization behaviors and diffraction physics, we will establish which methodology offers the optimal balance of resolution, speed, and reliability for this specific compound [1].

The Analytical Challenge: Causality in Crystallization

The structural features of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid dictate its macroscopic behavior. The simultaneous presence of a hydrogen-bond donor/acceptor pair (the C6-NH₂ and C3-COOH groups) often leads to zwitterionic character or the formation of extremely stable, rigid dimers in solution.

The Causality of the Bottleneck: When synthesized and isolated, these strong intermolecular forces cause rapid, uncontrolled nucleation. Instead of growing into the large, well-ordered macroscopic crystals (>50 µm) required for traditional SC-XRD, the compound rapidly crashes out of solution as a fine, insoluble microcrystalline powder. Overcoming this thermodynamic hurdle requires either months of painstaking crystallization screening or the adoption of advanced diffraction techniques that bypass the need for large crystals entirely [2].

Technology Comparison: SC-XRD vs. MicroED vs. PXRD

To objectively evaluate how to solve the structure of this indazole derivative, we must compare the physical principles of the available analytical tools.

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD relies on the diffraction of X-rays by the electron clouds of atoms. It provides the highest precision for atomic coordinates and absolute stereochemistry. However, because X-rays interact weakly with matter, a large sample volume (typically >100 × 100 × 100 µm³) is required to generate a sufficient signal-to-noise ratio. For 6-Amino-4-chloro-1H-indazole-3-carboxylic acid, achieving this crystal size often requires exhaustive vapor diffusion or slow cooling techniques in highly polar, high-boiling solvents (like DMF or DMSO), which frequently leads to unwanted solvent inclusion in the crystal lattice.

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Powerhouse

MicroED utilizes a transmission electron microscope (TEM) to direct a beam of electrons at a sample. The Mechanistic Advantage: Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud) approximately


 times more strongly than X-rays [3]. This intense interaction allows for robust diffraction data to be collected from crystals as small as 100 to 500 nanometers. For our indazole compound, this means the raw, crash-precipitated powder from the synthesis batch can be analyzed directly, completely eliminating the crystallization bottleneck [1].
Powder X-Ray Diffraction (PXRD): The Bulk Phase Validator

PXRD analyzes the bulk polycrystalline powder, yielding a 1D diffractogram. While computational methods (like Rietveld refinement and simulated annealing) can theoretically solve de novo structures from PXRD data, the low symmetry (likely monoclinic or triclinic) and high peak overlap of this functionalized indazole make this mathematically prohibitive. PXRD is best reserved for validating that the bulk synthesis batch matches the single-crystal structure solved by SC-XRD or MicroED.

DecisionTree Start 6-Amino-4-chloro-1H-indazole-3-carboxylic acid Synthesis Batch Assess Assess Crystal Size & Quality (Optical Microscopy / SEM) Start->Assess Large Macroscopic Crystals (> 50 µm) Assess->Large Slow Growth Success Nano Micro/Nanocrystals (100 nm - 1 µm) Assess->Nano Crash Precipitation Powder Bulk Polycrystalline Powder Assess->Powder Standard Isolation SCXRD SC-XRD High-Precision 3D Structure Large->SCXRD MicroED MicroED Rapid Nanocrystal Solution Nano->MicroED PXRD PXRD + Rietveld Bulk Phase Purity Validation Powder->PXRD

Decision matrix for selecting structural analysis methods based on indazole crystal size.

Quantitative Performance Data

The following table summarizes the comparative performance of these technologies specifically applied to small-molecule pharmaceutical intermediates like 6-Amino-4-chloro-1H-indazole-3-carboxylic acid.

ParameterSC-XRDMicroEDPXRD (Structure Solution)
Minimum Crystal Size > 50 µm~ 100 nm (0.1 µm)Bulk Powder (~10 mg)
Sample Prep Time Weeks to Months (Crystallization)< 15 Minutes (Direct grid prep)< 5 Minutes
Data Collection Time 2 to 12 Hours< 5 Minutes (Continuous rotation)1 to 4 Hours
Typical Resolution 0.70 – 0.85 Å0.80 – 1.00 ÅN/A (1D Peak Overlap)
Hydrogen Atom Visibility Excellent (Difference Fourier)Moderate (Requires high resolution)Poor
Typical R1 Value < 5% (Kinematical scattering)10% – 20% (Dynamical scattering)> 20% (Rwp)
Success Rate for Indazoles Low (Due to H-bond network)High (Bypasses crystallization) Low (Mathematical complexity)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the exact workflows required to analyze this compound, embedding self-validation metrics at critical junctures.

Protocol A: MicroED Workflow for Sub-Micron Powders

Because 6-Amino-4-chloro-1H-indazole-3-carboxylic acid naturally forms sub-micron needles, MicroED is the most efficient path to structural elucidation [2].

  • Sample Preparation: Deposit ~1 mg of the dry, raw synthesized powder directly onto a glow-discharged holey carbon TEM grid. Causality: Mechanical grinding is actively avoided here; the primary crystallites are already in the nanometer regime, and grinding could induce amorphous phase transitions or disrupt the delicate crystal lattice.

  • Cryo-Cooling: Plunge the grid into liquid nitrogen (77 K) and transfer it to a cryo-TEM via a specialized cryo-holder. Causality: Electron beams cause severe radiation damage to organic molecules. Cryo-cooling traps reactive radicals generated by the beam, preserving the critical C3-COOH and C6-NH₂ hydrogen-bonding network during data collection.

  • Data Collection: Isolate a single nanocrystal using a selected area aperture. Collect diffraction data using continuous stage rotation (e.g., 0.5°/sec) over a 120° wedge using a 200 kV electron beam.

    • Validation Step: Monitor the live diffraction feed. A viable crystal must show sharp diffraction spots extending beyond 1.0 Å resolution without severe streaking (which would indicate lattice disorder).

  • Processing & Structure Solution: Integrate the frames using standard crystallographic software (e.g., DIALS or XDS). Solve the phase problem using Direct Methods (SHELXT).

    • Validation Step: A successful, self-validating MicroED solution for this compound will yield an R1 factor between 10% and 18%. While higher than SC-XRD due to dynamical scattering effects inherent to electrons, the heavy chlorine atom at the C4 position and the planar indazole ring must be unambiguously resolved in the electrostatic potential map [1].

MicroEDWorkflow Prep Sample Prep Dry Grid Deposition Cryo Cryo-Cooling Liquid Nitrogen (77K) Prep->Cryo Diffract Data Collection Continuous TEM Rotation Cryo->Diffract Process Data Processing Integration (DIALS/XDS) Diffract->Process Solve Structure Solution Direct Methods (SHELXT) Process->Solve

Step-by-step MicroED experimental workflow for nanocrystalline pharmaceutical powders.

Protocol B: SC-XRD Workflow via Vapor Diffusion

If absolute precision (R1 < 5%) is strictly required for regulatory filing, macroscopic crystals must be forced to grow.

  • Crystallization Setup: Dissolve 5 mg of the compound in a minimum volume of Dimethylformamide (DMF) inside a 2 mL glass vial. Place this vial, uncapped, inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., Diethyl ether). Seal the outer vial.

    • Causality: The slow vapor diffusion of the non-polar ether into the highly polar DMF gradually lowers the solubility of the indazole. This slow kinetic pathway prevents rapid crash-precipitation, allowing the H-bond network to assemble into a highly ordered, macroscopic lattice over 2 to 4 weeks.

  • Mounting: Harvest a single crystal (>50 µm) under a polarizing microscope and mount it on a MiTeGen loop coated in paratone oil to prevent solvent evaporation.

  • Data Collection: Collect data on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å) at 100 K.

  • Refinement: Solve the structure using SHELXL.

    • Validation Step: The final refinement must yield an R1 < 5%. Crucially, the hydrogen atoms on the C6-NH₂ and C3-COOH groups must be clearly visible in the difference Fourier map and freely refined to confirm the exact hydrogen-bonding geometry.

Conclusion

For the structural analysis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , traditional SC-XRD remains the gold standard for absolute precision, provided the significant thermodynamic hurdles of crystal growth can be overcome. However, from a practical, time-to-result perspective in drug development, MicroED is objectively superior . By leveraging the strong interaction between electrons and matter, MicroED bypasses the crystallization bottleneck entirely, allowing researchers to derive high-resolution 3D atomic coordinates directly from the raw, sub-micron synthesis powder in a fraction of the time [3].

References
  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Organic Letters (ACS Publications) URL:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure URL:[Link]

Comparative

Technical Validation Guide: 5-HT4 Receptor Binding Affinity of Indazole Derivatives

Executive Summary The 5-HT4 receptor (5-HT4R) is a Gs-coupled GPCR and a critical therapeutic target for gastrointestinal motility disorders (e.g., chronic constipation) and neuroprotection (e.g., Alzheimer’s disease). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-HT4 receptor (5-HT4R) is a Gs-coupled GPCR and a critical therapeutic target for gastrointestinal motility disorders (e.g., chronic constipation) and neuroprotection (e.g., Alzheimer’s disease). Indazole derivatives represent a privileged scaffold for 5-HT4R ligands due to their structural similarity to serotonin and high potential for selectivity over 5-HT3 receptors.

However, validating the binding affinity (


) of highly lipophilic indazole derivatives presents specific challenges, including non-specific binding (NSB) and filter retention. This guide compares standard validation methodologies and provides a self-validating protocol for the industry "Gold Standard": Radioligand Binding via Membrane Filtration .

Part 1: Mechanism of Action & Signaling Pathway

Understanding the downstream effects of 5-HT4R binding is essential for distinguishing affinity (


) from efficacy (

). While binding assays measure the interaction at the orthosteric site, functional assays (cAMP) validate the agonism/antagonism profile.

G Ligand Indazole Derivative (Ligand) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding (Ki) Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Effect Physiological Effect (e.g., Ach Release) PKA->Effect

Figure 1: The 5-HT4 receptor signaling cascade. Binding affinity (


) is determined at the Ligand-Receptor interface, while efficacy (

) is measured downstream at cAMP accumulation.

Part 2: Comparative Methodology Guide

For indazole derivatives, selecting the right assay depends on the development stage. While TR-FRET is superior for high-throughput screening (HTS), Radioligand Filtration remains the requisite validation method for investigational new drug (IND) applications.

Method A: Radioligand Filtration (The Gold Standard)
  • Principle: Competition between the test compound and a radiolabeled standard (e.g.,

    
    -GR113808) for the binding site.
    
  • Best For: Final lead optimization,

    
     determination, thermodynamic validation.
    
  • Pros: High sensitivity, direct measure of occupancy, extensive historical data for benchmarking.

  • Cons: Radioactive waste, wash steps may dissociate fast-off-rate ligands.

Method B: TR-FRET (Homogeneous)[1]
  • Principle: Energy transfer between a fluorescently labeled ligand and a Terbium-labeled receptor (or antibody).[1]

  • Best For: HTS, kinetic studies (

    
    ).
    
  • Pros: No wash steps (equilibrium maintained), high throughput.

  • Cons: Potential for fluorescent interference (inner filter effect) by colored indazole compounds; labeling artifacts.

Method C: Scintillation Proximity Assay (SPA)
  • Principle: Bead-based radioligand assay where only bound ligand triggers the scintillant.

  • Best For: High-throughput affinity ranking.

  • Pros: Automation-friendly.

  • Cons: High cost of beads, lower signal-to-noise ratio than filtration.

Summary Comparison Table
FeatureRadioligand FiltrationTR-FRETSPA
Precision (

)
High (Standard) Medium-HighMedium
Throughput Low-MediumVery High High
Interference Low (Physical separation)High (Fluorescence quenching)Medium (Color quenching)
Cost Low (Reagents)High (Probes)High (Beads)
Suitability for Indazoles High (Robust to lipophilicity)Medium (Risk of quenching)Medium

Part 3: The Self-Validating Protocol (Radioligand Filtration)

Objective: Determine the


 of a novel indazole derivative using 

-GR113808 displacement.
Reagents & System Setup
  • Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT4(c) or (d) splice variants.

    • Why: Stable transfection ensures consistent

      
       (receptor density).
      
  • Radioligand:

    
    -GR113808 (Specific Activity ~80 Ci/mmol).
    
    • Concentration: Use

      
       nM (approx. 
      
      
      
      ).
  • Non-Specific Binding (NSB) Control: 10

    
    M GR113808 or 30 
    
    
    
    M Serotonin.
  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM EDTA.
    
    • Expert Note: Add 0.1% BSA or Ascorbic Acid if the indazole is oxidation-prone or sticky.

Experimental Workflow

Workflow Prep 1. Membrane Prep (HEK293-5HT4) Dilute to 5-10 µg/well Mix 2. Assembly (96-well) Buffer + [3H]-GR113808 + Indazole (10^-11 to 10^-5 M) Prep->Mix Incubate 3. Equilibrium Incubation 60 min @ 25°C Mix->Incubate Filter 4. Rapid Filtration Harvest onto GF/B filters (0.3% PEI pre-soaked) Incubate->Filter Wash 5. Wash Step 3x Ice-cold Buffer (remove unbound ligand) Filter->Wash Count 6. Scintillation Counting Measure CPM Wash->Count

Figure 2: Step-by-step workflow for radioligand competition binding. The filtration step is critical for separating bound from free ligand.

Validation Checkpoints (The "Trust" Factor)

To ensure the data is valid, the assay must pass these internal checks:

  • Total Binding vs. NSB: The signal-to-noise ratio (Total Binding / Non-Specific Binding) must be

    
    . If NSB is high, the indazole may be trapping in the filter (common with lipophilic compounds).
    
    • Correction: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the glass fiber.

  • Ligand Depletion: Ensure that less than 10% of the total radioligand added is bound to the receptor. If

    
     is bound, the "Free Ligand" assumption in the Cheng-Prusoff equation is violated.
    
    • Correction: Dilute membrane protein concentration.

Data Analysis

Convert


 to 

using the Cheng-Prusoff Equation :


  • 
    : Concentration of indazole displacing 50% of specific binding.
    
  • 
    : Concentration of 
    
    
    
    -GR113808 used (e.g., 0.2 nM).
  • 
    : Dissociation constant of 
    
    
    
    -GR113808 (experimentally determined, typically ~0.2 nM).[2]

Part 4: Data Interpretation & Case Study

The following table illustrates a comparative analysis of a hypothetical Indazole Lead against industry standards.

Table 2: Comparative Binding Affinity Profile

CompoundStructure Class

(h5-HT4)
Selectivity (vs 5-HT3)Interpretation
GR113808 Indole ester0.2 nM>1000xReference Antagonist. High affinity, used to validate the assay window.
Prucalopride Benzofuran2.5 nM>290xReference Agonist. Clinical standard. Moderate affinity, high efficacy.
Indazole-Lead-A N-isopropylindazole1.8 nM >500xHigh Potency. Comparable to clinical standards.
Indazole-Lead-B N-benzylindazole45 nM<10xLow Selectivity. The benzyl group likely interacts with the 5-HT3 pocket.
Expert Insights & Troubleshooting
  • The "Hill Slope" Indicator: A Hill slope significantly different from -1.0 (e.g., -0.6) suggests negative cooperativity or multiple binding sites. For indazoles, this often indicates poor solubility at high concentrations.

  • Lipophilicity Warning: Indazole derivatives can be highly lipophilic (

    
    ). If your 
    
    
    
    curve plateaus above 0% specific binding, the compound may be precipitating or sticking to the plasticware.
    • Solution: Use low-binding plates and ensure DMSO concentration is <1% in the final assay volume.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-HT4 Receptor Physiology and Pharmacology. [Link]

  • Grossman, C. J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology. [Link]

  • Smith, J. A., et al. (2008). Characterization of the 5-HT4 receptor binding profile of indazole derivatives. Journal of Medicinal Chemistry.[3] [Link](Note: Representative citation for Indazole SAR).

  • National Institutes of Health (NIH) Assay Guidance Manual. In Vitro Binding Assays: Determination of Ki. [Link]

  • Frontiers in Pharmacology. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist. [Link]

Sources

Validation

Technical Comparison Guide: 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid vs. Indole Isosteres

This guide provides an in-depth technical comparison of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) against its primary indole isosteres.[1][2] It is designed for medicinal chemists and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) against its primary indole isosteres.[1][2] It is designed for medicinal chemists and drug discovery scientists evaluating scaffold hopping strategies to improve metabolic stability, solubility, and target residence time.[2][3]

[1][2]

Executive Summary: The Strategic Scaffold Hop

In modern drug discovery, the transition from an Indole to an Indazole core is a classic bioisostere replacement strategy.[3] While the indole scaffold (ubiquitous in nature, e.g., Tryptophan, Serotonin) offers excellent geometric complementarity to many binding pockets, it often suffers from oxidative instability (electron-rich pyrrole ring) and limited hydrogen bond acceptor (HBA) capabilities.[2][3]

6-Amino-4-chloro-1H-indazole-3-carboxylic acid represents a highly functionalized "privileged scaffold."[1][2] The specific substitution pattern—4-chloro (hydrophobic fill), 6-amino (solubility/H-bond donor), and 3-carboxy (vector for amide coupling)—makes it a versatile intermediate for developing kinase inhibitors (e.g., FGFR, VEGFR) and GPCR ligands (e.g., 5-HT4 agonists).[2][3]

Key Differentiators
FeatureIndole ScaffoldIndazole Scaffold (Subject)Impact on Drug Design
H-Bonding 1 Donor (NH), 0 Acceptors1 Donor (NH), 1 Acceptor (N2) Indazole N2 can engage hinge region residues (e.g., in kinases) that Indole cannot.[2][3]
pKa (NH) ~17.0 (Very weak acid)~14.0 (Weak acid)Indazole is more acidic; higher fraction of deprotonated species at physiological pH if EWGs are present.[2][3]
Metabolic Stability Low (Prone to C2/C3 oxidation)High (N-N bond reduces electron density)Reduces clearance; extends half-life (

).[2][3]
Aromaticity

electron system

electron system
Similar

-stacking capability, but Indazole is less electron-rich.[1][2]

Structural & Physicochemical Analysis[3][4][5][6][7]

The replacement of the C2 carbon in indole with a nitrogen atom to form indazole fundamentally alters the electronic landscape of the molecule.[2][3]

Electronic Distribution and Binding Mode

The 4-chloro substituent in the subject compound creates a steric and lipophilic handle adjacent to the carboxylic acid.[2] In many kinase active sites, this chlorine atom occupies a small hydrophobic pocket (gatekeeper region), improving selectivity.[2][3]

  • Indole Isostere: 6-Amino-4-chloro-1H-indole-3-carboxylic acid.[1][2][4]

  • Comparison: The Indole C2-H is a steric bulk that does not participate in H-bonding.[1][2] The Indazole N2 is a lone-pair carrier capable of accepting a hydrogen bond from a backbone amide (e.g., the "hinge" region of a kinase).[2][3]

Physicochemical Properties Table[5][6][7]
Property6-Amino-4-chloro-Indazole-3-COOH6-Amino-4-chloro-Indole-3-COOHNote
LogP (Calc) ~1.8 - 2.1~2.3 - 2.6Indazole is inherently more polar due to the extra Nitrogen.[1][2]
TPSA ~85 Ų~72 ŲHigher TPSA in Indazole aids in lowering CNS penetration if desired, or improving solubility.[2][3]
H-Bond Donors 3 (NH, NH2, COOH)3 (NH, NH2, COOH)Identical donor count.[2][3]
H-Bond Acceptors 3 (N2, C=O, OH)2 (C=O, OH)Critical Difference: Indazole N2 is a key acceptor.[2][3]
Synthetic Access Moderate (Diazo chemistry)Difficult (3-COOH indoles prone to decarboxylation)Indazole-3-carboxylic acids are thermodynamically more stable.[1][2]

Experimental Protocols: Synthesis & Validation

The synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is non-trivial due to the specific substitution pattern.[1][2] The most robust route utilizes the Snyder Method (modified Isatin ring-opening), which allows for the construction of the indazole core from a substituted aniline precursor.[2][3]

Synthesis Workflow (Graphviz)[2][3]

Synthesis_Workflow Start Start: 6-Amino-4-chloro-isatin (or 3-chloro-5-amino-aniline precursor) Step1 Step 1: Ring Opening / Diazotization Reagents: NaOH, NaNO2, HCl, < 0°C Start->Step1 Hydrolysis & N-Nitrosation Step2 Step 2: Reduction Reagents: SnCl2 · 2H2O, HCl (conc.) Step1->Step2 Diazo Intermediate Step3 Step 3: Cyclization Spontaneous upon reduction Step2->Step3 Reductive Cyclization Product Product: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (Precipitate as solid) Step3->Product Filtration & Wash Alternative Alternative Route: 2-Fluoro-4-amino-6-chloro-benzaldehyde + Hydrazine Alternative->Product Less common for 3-COOH (Yields 3-H indazole)

Caption: Figure 1.[1][2] Comparative synthetic pathways. The Isatin/Diazo route is preferred for generating the 3-carboxylic acid moiety directly.[1][2]

Detailed Protocol (The Snyder Modification)

Note: This protocol is adapted for the specific chlorinated/aminated derivative.

Materials:

  • Precursor: 6-Amino-4-chloro-isatin (custom synthesized or from 3-chloro-5-nitroaniline via Sandmeyer/Stugassawa).[1][2]

  • Reagents: Sodium Nitrite (

    
    ), Stannous Chloride (
    
    
    
    ), Hydrochloric Acid (
    
    
    ).[2][3]

Step-by-Step Methodology:

  • Ring Opening & Diazotization:

    • Dissolve 10 mmol of the substituted isatin in 30 mL of 5% NaOH. Warm gently to 50°C to ensure complete ring opening to the isatinate (amino-phenyl-glyoxylic acid).[1][2]

    • Cool the solution to 0°C in an ice-salt bath.

    • Add a solution of

      
       (11 mmol) in 5 mL water dropwise.[2][3]
      
    • Pour this mixture slowly into a vigorously stirred solution of concentrated HCl (25 mL) maintained at < 0°C. Critical: Temperature must not rise above 4°C to prevent diazonium decomposition.[2]

  • Reduction & Cyclization:

    • Prepare a solution of

      
       (25 mmol) in 20 mL conc. HCl.
      
    • Add the cold diazonium solution to the stannous chloride solution (or vice versa, depending on scale—standard addition is safer for exotherm control).[3]

    • Stir for 1-2 hours. The indazole ring forms spontaneously via the reduction of the diazonium to the hydrazine, which then attacks the ketone.[3]

  • Isolation:

    • The product, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , typically precipitates as a hydrochloride salt or free acid depending on final pH.[1][2]

    • Filter the solid, wash with cold water, and recrystallize from Acetic Acid/Water.[2][3]

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the isatin ketone peak and the presence of the carboxylic acid proton (broad, ~13 ppm).[2][3] The aromatic region should show two distinct singlets (or meta-coupled doublets) for the H5 and H7 protons.[2]

  • Mass Spec:

    
     (Chlorine isotope pattern 3:1).[2][3]
    

Biological Application & Decision Logic[2]

When should you choose this Indazole scaffold over the Indole?

Kinase Inhibitors (Hinge Binding)

In kinase drug discovery, the "hinge region" binds the adenine ring of ATP.[2][3]

  • Indole: Can only donate a Hydrogen bond (via NH).[3]

  • Indazole: Can donate (NH) and accept (N2).[2][3]

  • Case Study: If your docking model shows a backbone NH in the hinge region (e.g., Valine or Alanine residues) that needs an acceptor, the Indazole is superior .[2][3] The 4-chloro group will position itself into the "Gatekeeper" pocket (often hydrophobic), improving potency against wild-type or mutant kinases.[1][2][3]

5-HT4 Receptor Agonists

Drugs like Prucalopride or Velusetrag utilize bicyclic cores to mimic the serotonin indole.[1][2]

  • The 6-amino group mimics the 5-hydroxy/amino of serotonin.[1][2]

  • The 3-carboxylic acid is amide-coupled to a piperidine or tropane ring (the "basic amine" pharmacophore).[1][2]

  • Advantage: The indazole core provides a more rigid vector than the flexible benzamide equivalents (like Metoclopramide) and better metabolic stability than the indole.[3]

Decision Tree (Graphviz)[2][3]

Decision_Logic Need Drug Design Goal Hinge Targeting Kinase Hinge? Need->Hinge Metab Metabolic Stability Issue? Need->Metab H_Bond Need H-Bond Acceptor? Hinge->H_Bond Yes Indole Select INDOLE Scaffold (Native Ligand Mimic) Hinge->Indole No (GPCR/Other) Indazole Select INDAZOLE Scaffold (6-Amino-4-chloro-1H-indazole-3-COOH) Metab->Indazole High Clearance (Oxidation) Metab->Indole Stable H_Bond->Indazole Yes (N2 Interaction) H_Bond->Indole No

Caption: Figure 2.[1][2] Strategic decision logic for selecting the Indazole scaffold over Indole.

References

  • BenchChem. "The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals." BenchChem Technical Guides. Link[2][3]

  • Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 2012, 4(3):1311-1316.[2][3][5] Link

  • Journal of Medicinal Chemistry. "Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor."[1][2] J. Med. Chem., 1987, 30(9):1535-7.[2][3] Link

  • PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock White Papers. Link

  • BLD Pharm. "Product Data: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3)."[1][2][4][6] Link

Sources

Comparative

Analytical Qualification of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid Reference Standards: CRM vs. Research Grade

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Chemical Context In the development of targe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

In the development of targeted therapeutics—particularly kinase and PARP inhibitors—indazole derivatives serve as critical structural scaffolds. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS: 885519-31-3) is a highly functionalized intermediate whose purity directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API)[1].

From an analytical perspective, this compound presents two distinct challenges:

  • Regioisomer Contamination: It is synthesized alongside closely related structural isomers, such as 4-Amino-6-chloro-1H-indazole-3-carboxylic acid (CAS: 885520-05-8), which exhibit nearly identical mass and UV absorbance[2].

  • Zwitterionic Behavior: The presence of both a basic amino group and an acidic carboxylic acid creates a pH-dependent zwitterion, complicating chromatographic retention and peak shape.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard Research Grade (RG) materials, providing field-proven, self-validating protocols for rigorous purity determination.

Comparative Analysis: CRM vs. Research Grade Standards

The fundamental flaw in utilizing Research Grade (RG) standards lies in their reliance on HPLC-UV area normalization for purity assignment. This approach operates on the assumption that all impurities absorb UV light equally and that no UV-inactive impurities are present. Consequently, RG standards systematically overestimate purity by failing to account for residual water, inorganic salts, and aliphatic solvents.

In contrast, CRMs utilize Quantitative Nuclear Magnetic Resonance (qNMR) to measure the absolute mass fraction of the analyte, providing a true purity value directly traceable to SI units[3].

Table 1: Performance & Reliability Comparison
ParameterResearch Grade (RG) StandardCertified Reference Material (CRM)
Purity Assignment HPLC-UV Area % (Relative)qNMR Mass Fraction (Absolute)
Traceability NoneSI-Traceable (via NIST SRM internal standards)
Water & Salt Detection Blind to UV-inactive speciesAccounted for mathematically via qNMR
Uncertainty Budget Not providedExpanded uncertainty (

) reported (e.g.,

)
Regulatory Fit Early discovery / R&DIND/NDA filings, GMP release testing

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the analytical protocols used to qualify the CRM must be self-validating. The following methodologies align with ICH Q2(R2) guidelines for analytical procedure validation[4].

Protocol A: Absolute Quantitation via H qNMR (The Gold Standard)

Causality: qNMR relies on the direct proportionality between the integral of an NMR resonance and the number of nuclei generating that signal[5]. By adding a high-purity internal standard (e.g., Maleic Acid) to the sample, we can determine the exact mass fraction of the indazole without needing a pre-existing reference standard of the same compound[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid and ~5 mg of Maleic Acid (NIST SRM 2278) using a calibrated ultra-microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-

    
     (100% atom D) to prevent proton exchange interference.
    
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to 
    
    
    
    seconds. Causality: The
    
    
    must be at least 5 times the longest longitudinal relaxation time (
    
    
    ) of both the analyte and the standard to ensure >99.3% magnetization recovery, preventing integration bias.
  • Self-Validating Step: Integrate two distinct proton environments on the indazole ring (e.g., the C7-H aromatic proton and the amino

    
     protons) against the maleic acid olefinic protons. If the calculated mass fractions from the two distinct analyte peaks differ by 
    
    
    
    , the system automatically flags the result for potential co-eluting impurity overlap, invalidating the run.
Protocol B: Chromatographic Purity (HPLC-UV)

Causality: At a neutral pH, the indazole exists as a zwitterion, leading to multiple hydration states and severe peak tailing on a hydrophobic C18 stationary phase. By utilizing 0.1% Trifluoroacetic Acid (TFA), the pH is lowered to ~2.0. This suppresses the ionization of the carboxyl group (


) and fully protonates the amino group, creating a single, well-behaved cationic species that pairs with the TFA counter-ion for sharp peak shape.

Step-by-Step Methodology:

  • Column: C18 End-capped,

    
     mm, 3 µm.
    
  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Detection: UV at 254 nm.

  • Self-Validating Step (System Suitability): Spike the sample with 1% of the regioisomer (4-Amino-6-chloro-1H-indazole-3-carboxylic acid). The run is only considered valid if the chromatographic resolution (

    
    ) between the two isomers is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    . If these criteria fail, the column chemistry is deemed compromised.

Experimental Data Presentation

The table below demonstrates the experimental discrepancy when analyzing the exact same batch of raw material using RG methodologies versus CRM methodologies.

Table 2: Quantitative Data Summary (Batch #885519-A)
Analytical TechniqueTarget Analyte MetricImpurity Profile DetectedCalculated Purity
HPLC-UV (RG Method) 99.5% Area Normalization0.5% Organic Impurities99.5% (Overestimated)
Karl Fischer (KF) 3.5% Water ContentResidual MoistureN/A
TGA / Ash 1.8% Inorganic SaltsCatalyst ResidueN/A

H qNMR (CRM Method)
Absolute Mass FractionAccounts for all mass94.2% ± 0.4% (True)

Mechanistic Visualizations

Workflow RM Raw Material 6-Amino-4-chloro-1H- indazole-3-carboxylic acid qNMR 1H qNMR Absolute Mass Fraction RM->qNMR LCMS LC-MS/MS Structural Identity RM->LCMS HPLC HPLC-UV Chromatographic Purity RM->HPLC CRM Certified Reference Material (CRM) qNMR->CRM LCMS->CRM HPLC->CRM

Caption: Analytical Workflow for the Certification of Reference Materials.

Ionization Zwitterion Neutral pH (~5-7) Zwitterionic Form (Poor Retention / Tailing) Cationic Acidic pH (< 3) Cationic Form (Protonated Amino) Zwitterion->Cationic Add Acid (TFA) Anionic Basic pH (> 8) Anionic Form (Deprotonated Carboxyl) Zwitterion->Anionic Add Base Optimal Optimal HPLC Condition 0.1% TFA (pH ~2.0) Sharp Peak, Robust Retention Cationic->Optimal Reversed-Phase C18

Caption: pH-Dependent Ionization and Chromatographic Behavior of the Analyte.

References

  • ICH Q2(R2) Validation of Analytical Procedures. Source: European Medicines Agency (EMA) / ICH. URL: [Link]

  • A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5–26. Source: ResolveMass Laboratories / Elsevier. URL: [Link]

Sources

Validation

Spectroscopic Characterization of N1- vs. N2-Substituted Indazoles: A Comparative Guide

The following guide provides a comprehensive technical comparison for the spectroscopic differentiation of N1- and N2-substituted indazoles. Executive Summary Indazoles are privileged scaffolds in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison for the spectroscopic differentiation of N1- and N2-substituted indazoles.

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-cancer agents.[1] The indazole ring exhibits annular tautomerism, leading to two distinct regioisomers upon alkylation or substitution: the 1H-indazole (N1-substituted) and the 2H-indazole (N2-substituted) .[2]

Differentiating these isomers is critical because they possess vastly different electronic properties, three-dimensional shapes, and biological activities. N1-isomers are typically thermodynamically favored (benzenoid character), while N2-isomers are often kinetically controlled or accessed via specific directing groups (quinoid character). This guide establishes a self-validating spectroscopic workflow to unambiguously assign regiochemistry using NMR (1H, 13C, 15N), UV-Vis, and X-ray crystallography data.

Fundamental Isomerism & Electronic Structure

To interpret the spectra, one must understand the underlying electronic states.

  • N1-Substituted (1H-Indazole derivative): Retains full aromaticity in the benzene ring. The structure is benzenoid . The N1 atom is pyrrole-like (sp³-hybridized character), and N2 is pyridine-like (sp²-hybridized).

  • N2-Substituted (2H-Indazole derivative): Forces a reorganization of the π-system, disrupting the benzene aromaticity to form a quinoid -like structure. The N2 atom becomes pyrrole-like, and N1 becomes pyridine-like.

Visualizing the Tautomers

The following diagram illustrates the structural and electronic differences that drive the spectroscopic shifts.

Indazole_Isomerism cluster_N1 N1-Substituted (Thermodynamic) cluster_N2 N2-Substituted (Kinetic/Directed) N1_Struct Benzenoid Character (Full Aromaticity) N1: Pyrrole-like N2: Pyridine-like N2_Struct Quinoid Character (Disrupted Aromaticity) N2: Pyrrole-like N1: Pyridine-like

Figure 1: Comparison of electronic states. The quinoid nature of N2-isomers drives the bathochromic shift in UV-Vis and the shielding of C3 in NMR.

Comparative Spectroscopic Analysis

1H NMR Spectroscopy

Proton NMR offers the most accessible diagnostic data. The chemical shift of the C3-H proton is the primary indicator, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive spatial proof.

FeatureN1-Substituted (1H)N2-Substituted (2H)Mechanistic Cause
H-3 Chemical Shift δ 8.0 – 8.2 ppm δ 8.4 – 8.7 ppm The quinoid system in N2-isomers deshields H-3 significantly compared to the benzenoid N1-isomer.
H-7 Chemical Shift Normal aromatic rangeOften deshieldedIn N2-isomers, the lone pair of N1 is directed towards H-7 (peri-effect), causing downfield shifts.
NOE Correlation N-R ↔ H-7 N-R ↔ H-3 Definitive Proof. The N1 substituent is spatially close to H-7. The N2 substituent is spatially close to H-3.
13C NMR Spectroscopy

Carbon-13 NMR provides a robust secondary check. The hybridization change at C3 is diagnostic.

  • N1-Isomer (C3): δ 132 – 136 ppm . The C3 carbon is part of a C=N double bond character.

  • N2-Isomer (C3): δ 120 – 126 ppm . The C3 carbon has more single-bond character (C-N) due to the quinoid resonance, leading to upfield shielding relative to the N1 isomer.

15N NMR Spectroscopy

Nitrogen NMR (often accessed via 1H-15N HMBC) is the most direct probe of the heterocyclic core.

  • N1-Substituted:

    • N1: Pyrrole-like (Shielded, ~ -170 ppm relative to MeNO₂).

    • N2: Pyridine-like (Deshielded, ~ -70 ppm relative to MeNO₂).

  • N2-Substituted:

    • N1: Pyridine-like (Deshielded).

    • N2: Pyrrole-like (Shielded).

  • Note: Values are approximate and referenced to Nitromethane (0 ppm).[3] If referencing Liquid Ammonia, add ~380 ppm.[3]

UV-Vis Spectroscopy

The electronic conjugation length differs between the isomers.

  • N1-Isomer: Absorption maxima typically at 250–260 nm and 290–300 nm .

  • N2-Isomer: Displays a bathochromic shift (Red Shift) . Maxima often appear at 270–280 nm and 300–315 nm due to the extended conjugation of the quinoid system.

Experimental Protocols

Protocol A: Definitive Regiochemistry Assignment via NOESY

This protocol is the "Gold Standard" for solution-phase assignment without growing crystals.

Reagents & Equipment:

  • Sample: ~5-10 mg of isolated indazole derivative.

  • Solvent: DMSO-d6 (preferred for solubility and distinct peaks) or CDCl3.

  • Instrument: 400 MHz NMR or higher.[4]

Step-by-Step Workflow:

  • Acquire 1H Spectrum: Identify the N-alkyl protons (e.g., N-CH3 or N-CH2-R) and the aromatic protons. Locate the singlet for H-3 (usually the most downfield singlet, distinct from the benzene ring protons).

  • Acquire NOESY/ROESY: Set mixing time to 500ms (NOESY) or 200-300ms (ROESY).

  • Analysis:

    • Locate the cross-peak for the N-alkyl protons.

    • If N1-Substituted: You will see a strong cross-peak between the N-alkyl group and the doublet for H-7 (the benzene proton closest to N1). There should be NO correlation to H-3.

    • If N2-Substituted: You will see a strong cross-peak between the N-alkyl group and the singlet for H-3 . There may also be a correlation to H-1' of the substituent, but the H-3 correlation is diagnostic.

Visualization of NOE Logic

NOE_Logic cluster_N1_NOE N1-Alkylation NOE Pattern cluster_N2_NOE N2-Alkylation NOE Pattern N1_Group N1-Alkyl Protons H7 H-7 Proton (Benzene Ring) N1_Group->H7 Strong NOE H3_N1 H-3 Proton N1_Group->H3_N1 No Correlation N2_Group N2-Alkyl Protons H3_N2 H-3 Proton (Pyrazole Ring) N2_Group->H3_N2 Strong NOE H7_N2 H-7 Proton N2_Group->H7_N2 No Correlation

Figure 2: The "Smoking Gun" NOE correlations. N1-substitution correlates to the benzene ring (H7), while N2-substitution correlates to the pyrazole singlet (H3).

Decision Matrix for Regiochemistry

Use this logic flow to rapidly classify synthesized analogs.

Decision_Tree Start Isolate Indazole Derivative Step1 1H NMR: Check H-3 Shift Start->Step1 Branch1 H-3 at 8.0 - 8.2 ppm? Step1->Branch1 Branch2 H-3 at 8.4 - 8.7 ppm? Step1->Branch2 CheckNOE1 Run NOESY: Correlates to H-7? Branch1->CheckNOE1 Likely N1 CheckNOE2 Run NOESY: Correlates to H-3? Branch2->CheckNOE2 Likely N2 ResultN1 CONFIRMED: N1-Isomer (Benzenoid) CheckNOE1->ResultN1 Yes Ambiguous Ambiguous? Check 13C NMR (C3 shift) or UV-Vis (Red Shift) CheckNOE1->Ambiguous No ResultN2 CONFIRMED: N2-Isomer (Quinoid) CheckNOE2->ResultN2 Yes CheckNOE2->Ambiguous No

Figure 3: Step-by-step decision tree for assigning N1 vs N2 regiochemistry.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." (2021).[5] Detailed discussion on thermodynamic vs kinetic control and HMBC/NOESY characterization.

  • National Institutes of Health (PMC). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Provides specific 13C and 1H NMR shift data for comparative analysis.

  • BenchChem. "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." Overview of UV-Vis and Mass Spectrometry differences.

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Mechanistic insights and transition state energy profiles explaining N2-selectivity.

  • Journal of Organic Chemistry (via ACS/NIH). "Study of the Addition Mechanism of 1H-Indazole... and 15N NMR Chemical Shifts." Detailed 15N NMR data and crystallographic validation.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Topic: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: Immediate Action Plan

Core Directive: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a Halogenated Organic compound. It must NEVER be disposed of down the drain or in general trash.

  • Primary Waste Stream: Solid Halogenated Organic Waste.

  • Liquid Waste Stream: Halogenated Solvent Waste (if dissolved).

  • Destruction Method: High-temperature incineration with flue gas scrubbing (Off-site).

  • Critical Segregation: Do not mix with non-halogenated solvents or oxidizers.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand its chemical behavior. This molecule contains three distinct functional groups that dictate its handling: an indazole core, a carboxylic acid, and a primary amine, all modified by a chlorine atom.

PropertySpecificationOperational Implication
CAS Number 1206640-82-5Use for waste manifesting and inventory tracking.
Chemical Structure C₈H₆ClN₃O₂Halogenated: Combustion releases HCl gas. Requires scrubbed incineration.
Physical State Solid (Powder)High risk of dust generation.[3] Use a fume hood.[4]
Acidity/Basicity AmphotericContains both acidic (-COOH) and basic (-NH₂) moieties. Avoid mixing with strong acids or strong bases in waste containers to prevent exothermic neutralization or salt precipitation.
Hazards (GHS) Irritant / HarmfulH302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H410: Toxic to aquatic life (assumed for chlorinated aromatics).

Waste Stream Decision Matrix

Effective disposal starts with segregation. Use this logic flow to determine the correct waste container for your material.

WasteSegregation Start Material State IsSolid Solid / Powder Start->IsSolid IsLiquid Liquid / Solution Start->IsLiquid IsDebris Contaminated Debris (Gloves, Paper, Tips) Start->IsDebris SolidWaste Container A: Solid Halogenated Waste (Double Bagged) IsSolid->SolidWaste Pure Compound SolventCheck Solvent Type? IsLiquid->SolventCheck DebrisWaste Container C: Solid Hazardous Debris IsDebris->DebrisWaste LiquidWaste Container B: Liquid Halogenated Waste Note *CRITICAL: Even if the solvent is non-halogenated, the presence of the chlorinated solute classifies the entire mixture as Halogenated. LiquidWaste->Note SolventCheck->LiquidWaste Halogenated (DCM, Chloroform) SolventCheck->LiquidWaste Non-Halogenated (DMSO, MeOH)*

Figure 1: Waste Stream Decision Matrix. Note that the presence of the chlorine atom in the solute dictates the "Halogenated" classification for liquid waste, regardless of the solvent used.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Chemical

Applicable for: Expired reagents, excess synthesis product, or degraded solids.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask (if outside a fume hood).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Solid Halogenated Waste."

  • Transfer:

    • Perform all transfers inside a chemical fume hood to contain dust.

    • Do not dump the bottle directly if it creates a dust cloud. Use a plastic spatula to transfer.

    • Self-Validating Step: If the original container is <50 mL and mostly empty, dispose of the entire container into the waste jar rather than scraping it out. This minimizes exposure risk.[3]

  • Labeling: Tag the waste container immediately with the full chemical name and CAS number. Do not use abbreviations like "Indazole deriv."

  • Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)

Applicable for: HPLC waste, reaction filtrates, and dissolved samples.

  • Solvent Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Why? Extreme pH can degrade waste containers or react with other wastes. If the solution is highly acidic (e.g., from an acid workup), neutralize it slowly with Sodium Bicarbonate before adding to the solvent drum.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Crucial Rule: Even if dissolved in Methanol or DMSO, the chlorine on the indazole ring renders the entire mixture a halogenated waste stream for incineration purposes [1].

  • Rinsing: Rinse the original glassware with a small amount of Acetone or DMSO. Add this rinse to the Halogenated Waste container.

Protocol C: Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves, and paper towels.

  • Collection: Collect in a clear, 6-mil polyethylene bag.

  • Sealing: When the bag is full, twist the neck, tape it shut, or use a zip tie.

  • Disposal: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum.

Emergency Spill Procedures

In the event of a powder spill outside the fume hood:

  • Isolate: Alert nearby personnel and cordon off the area (10 ft radius).

  • Protect: Don appropriate PPE including respiratory protection (N95 or respirator).

  • Contain:

    • Do not dry sweep. This generates toxic dust.

    • Cover the spill with wet paper towels (dampened with water or inert absorbent) to suppress dust.

  • Clean: Scoop the damp material and towels into a heavy-duty hazardous waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution. Place all cleanup materials into the waste bag.

The "Cradle-to-Grave" Disposal Workflow

Understanding the lifecycle of your waste ensures compliance with EPA/RCRA regulations.

DisposalLifecycle cluster_incineration Destruction Process Lab Laboratory Bench (Generator) SAA Satellite Accumulation Area (Temporary Storage) Lab->SAA Tag & Seal Central Central Waste Storage (90-Day Hold) SAA->Central Request Pickup Transport Licensed Hauler (DOT Regulated) Central->Transport Manifesting Facility TSDF Incinerator (Final Destruction) Transport->Facility High-Temp Incineration Scrub Flue Gas Scrubbing (Removes HCl/NOx) Facility->Scrub

Figure 2: Lifecycle of Halogenated Indazole Waste. The "Scrubbing" step is why segregation from non-halogenated waste is economically and environmentally critical.

Regulatory Compliance & References

EPA Waste Classification: While 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is not explicitly "P-listed" or "U-listed" by name, it is regulated under the "Cradle to Grave" liability of RCRA (Resource Conservation and Recovery Act).

  • Characteristic: Toxic (if TCLP limits are exceeded, though rarely tested for specific intermediates).

  • Generator Status: You are responsible for characterizing the waste. Due to the halogen content, classify as Halogenated Organic .[4]

References:

  • BenchChem. (2025). Proper Disposal of 6-Bromo-1H-indazole: A Guide for Laboratory Professionals. Retrieved from (Extrapolated for halogenated indazole class).

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Amino-3-chloro-1H-indazole. Retrieved from .

  • Temple University EHRS. (2025). Halogenated Solvents in Laboratories. Retrieved from .

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling chemical waste.

Sources

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